molecular formula C7H8FNO B151750 (5-Amino-2-fluorophenyl)methanol CAS No. 84832-00-8

(5-Amino-2-fluorophenyl)methanol

Cat. No.: B151750
CAS No.: 84832-00-8
M. Wt: 141.14 g/mol
InChI Key: NBVPTQRFNRBXGB-UHFFFAOYSA-N
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Description

(5-Amino-2-fluorophenyl)methanol is a benzyl alcohol derivative featuring both an amino and a fluorine substituent on its aromatic ring, making it a valuable multifunctional intermediate in organic synthesis and pharmaceutical research . The compound's structure, which includes a gamma-amino alcohol motif, is of significant interest in medicinal chemistry; similar aryl-substituted structures containing this moiety have been identified as a promising antimalarial chemotype, demonstrating excellent in vivo activity . Researchers can leverage this compound as a versatile building block for the exploration of new biologically active molecules, particularly in constructing compound libraries aimed at targeting infectious diseases. Its structural features also make it a candidate for the development of novel arylamino alcohol derivatives, which are important in various therapeutic areas . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVPTQRFNRBXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372214
Record name (5-amino-2-fluorophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84832-00-8
Record name (5-amino-2-fluorophenyl)methanol
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Record name (5-amino-2-fluorophenyl)methanol
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Foundational & Exploratory

(5-Amino-2-fluorophenyl)methanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (5-Amino-2-fluorophenyl)methanol, a valuable building block for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a substituted aromatic alcohol with the chemical formula C₇H₈FNO. Its structure features a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F), and a hydroxymethyl group (-CH₂OH).

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
CAS Number 84832-00-8[1]
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
Melting Point 99-100 °C
Appearance Off-white to gray to yellow to brown solid
SMILES C1=CC(=C(C=C1N)CO)F[2]
InChI InChI=1S/C7H8FNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2[2]
InChIKey NBVPTQRFNRBXGB-UHFFFAOYSA-N[2]

Table 2: Predicted Physicochemical Properties

PropertyValueSource
XlogP 0.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 46.2 ŲPubChem

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from 2-fluoro-5-nitrobenzaldehyde. The first step is the reduction of the aldehyde to a benzyl alcohol, followed by the reduction of the nitro group to an amine.

Synthesis Workflow

Synthesis_Workflow start 2-Fluoro-5-nitrobenzaldehyde step1 Reduction of Aldehyde start->step1 NaBH4, Methanol intermediate 2-Fluoro-5-nitrobenzyl alcohol step1->intermediate step2 Reduction of Nitro Group intermediate->step2 SnCl2·2H2O, Ethanol or H2, Pd/C, Methanol product This compound step2->product

References

(5-Amino-2-fluorophenyl)methanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-Amino-2-fluorophenyl)methanol, a key building block in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and a plausible synthetic pathway with experimental protocols for its precursor. Furthermore, it explores its application as an intermediate in the synthesis of targeted therapeutics, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identifiers and Physicochemical Properties

This compound is a substituted benzyl alcohol derivative that serves as a versatile intermediate in organic synthesis. Its structural and physical characteristics are summarized in the tables below.

IdentifierValue
CAS Number 84832-00-8[1]
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
SMILES C1=CC(=C(C=C1N)CO)F
InChI InChI=1S/C7H8FNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2
InChIKey NBVPTQRFNRBXGB-UHFFFAOYSA-N
PropertyValue
Appearance White to off-white crystalline solid or viscous liquid[2]
Melting Point 99-100 °C
Solubility Exhibits moderate solubility in common organic solvents and limited solubility in water.[2] Soluble in alcohol, ether, and benzene; partially soluble in water.[1][3][4]
pKa 14.82 ± 0.10 (Predicted)[4][5]
Storage 2-8°C, sensitive to air and light[1][4]

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-fluoro-5-nitrobenzaldehyde. The first step is the reduction of the aldehyde to the corresponding benzyl alcohol, followed by the reduction of the nitro group to the amine.

Logical Workflow for the Synthesis of this compound

G A 2-Fluoro-5-nitrobenzaldehyde C Reduction of Aldehyde A->C B Sodium Borohydride (NaBH4) Methanol (Solvent) B->C D 2-Fluoro-5-nitrobenzyl alcohol C->D F Reduction of Nitro Group D->F E Catalytic Hydrogenation (e.g., Pd/C, H2) E->F G This compound F->G

A high-level overview of the synthetic workflow.
Step 1: Synthesis of 2-Fluoro-5-nitrobenzyl alcohol

This protocol details the reduction of 2-fluoro-5-nitrobenzaldehyde to 2-fluoro-5-nitrobenzyl alcohol.

Experimental Protocol:

  • To a solution of 2-fluoro-5-nitrobenzaldehyde (1000 mg, 5.91 mmol) in methanol (10 mL), add sodium borohydride (182 mg, 4.82 mmol).[6]

  • Stir the reaction mixture at 0 °C for 3 hours.[6]

  • Upon completion of the reaction, acidify the mixture to pH 4 with 1 M hydrochloric acid and then concentrate the solution.[6]

  • Add 50 mL of water and extract the product with ether.[6]

  • Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent to yield the target compound.[6]

Expected Yield: 99% (1007 mg) as a light yellow solid.[6]

Characterization Data for 2-Fluoro-5-nitrobenzyl alcohol:

Data Type Values
Melting Point 62-64 °C[6]
¹H NMR (300 MHz, CDCl₃) δ 8.43 (dd, J = 6.2, 2.9 Hz, 1H), 8.19 (ddd, J = 9.0, 4.5, 2.9 Hz, 1H), 7.20 (dd, J = 9.0, 9.0 Hz, 1H), 4.85 (d, J = 3.6 Hz, 2H), 2.12 (s, 1H)[6]
¹³C NMR (75 MHz, CDCl₃) δ 125.0 (d, J = 10.0 Hz), 124.7 (d, J = 6.9 Hz), 116.2 (d, J = 23.6 Hz), 58.2 (CH₂)[6]
Step 2: Synthesis of this compound

The second step involves the reduction of the nitro group of 2-fluoro-5-nitrobenzyl alcohol. A common and effective method for this transformation is catalytic hydrogenation.

General Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 2-fluoro-5-nitrobenzyl alcohol in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography or recrystallization.

Spectroscopic Data Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the alcohol proton, and the amine protons. The aromatic region will be complex due to the fluorine-proton and proton-proton coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven unique carbon signals corresponding to the molecular structure. The carbon attached to the fluorine atom will show a characteristic large coupling constant.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H Stretch (Alcohol)3200-3550 (broad)
N-H Stretch (Amine)3300-3500 (two bands for primary amine)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=C Stretch (Aromatic)1400-1600
C-O Stretch (Alcohol)1050-1260
C-N Stretch (Amine)1020-1250

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be further functionalized, makes it a versatile intermediate.

Intermediate in the Synthesis of FGFR Inhibitors

One of the notable applications of this compound and its analogs is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is implicated in the development and progression of several cancers.[7][8][9][10] Therefore, small molecule inhibitors of FGFRs are a significant area of cancer drug discovery. The aminobenzyl alcohol moiety can serve as a key scaffold that is elaborated to generate potent and selective FGFR inhibitors.

Illustrative Synthetic Workflow in Drug Development

The following diagram illustrates a generalized workflow where an aminobenzyl alcohol intermediate is utilized in the synthesis of a more complex, biologically active molecule, such as an FGFR inhibitor.

G A This compound (Intermediate A) C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Coupling Partner (e.g., Heterocyclic Halide) B->C D Coupled Intermediate B C->D E Functional Group Modification of Alcohol D->E F Final Drug Candidate E->F

Generalized workflow for drug candidate synthesis.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. It is also reported to be air and light sensitive.[1][4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development, particularly in the synthesis of targeted cancer therapeutics like FGFR inhibitors. This technical guide provides essential information on its properties, synthesis, and applications, serving as a foundational resource for researchers in medicinal and organic chemistry.

References

An In-depth Technical Guide to (5-Amino-2-fluorophenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Amino-2-fluorophenyl)methanol is a key chemical intermediate increasingly utilized in the synthesis of complex bioactive molecules, particularly in the realm of targeted therapeutics. Its unique structural combination of a fluorinated phenyl ring, an amino group, and a primary alcohol makes it a valuable building block for creating compounds with desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the application of this compound in the drug discovery workflow, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

This compound, also known as 3-hydroxymethyl-4-fluoroaniline, is a functionalized aromatic compound. The presence of the fluorine atom can significantly influence the metabolic stability and binding affinity of derivative compounds, a feature highly sought after in medicinal chemistry.

PropertyValueReference
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
CAS Number 84832-00-8[1]
Appearance Brown solid
Melting Point Not explicitly specified for the synthesized product in the protocol.
Solubility Soluble in organic solvents such as ethyl acetate and methanol.

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. The following data has been reported for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentReference
3568, 3410N-H stretching (amino group)[1]
2930C-H stretching (aromatic and aliphatic)[1]
1628, 1512, 1439C=C stretching (aromatic ring)[1]
1358C-N stretching[1]
1036C-O stretching (primary alcohol)[1]
874, 818, 737C-H bending (out-of-plane)[1]
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum gives insight into the hydrogen environments within the molecule. The spectrum was recorded in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
7.26Broad singlet2H-NH₂ (Amino protons)[1]
6.84Triplet (J=9.2 Hz)1HAromatic proton[1]
6.75-6.69Multiplet1HAromatic proton[1]
6.61-6.50Multiplet1HAromatic proton[1]
4.67Singlet2H-CH₂OH (Methylene protons)[1]

Experimental Protocols: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound.

Reaction Scheme:

A common synthetic route involves the reduction of a nitro group to an amine.

Materials:

  • (5-nitro-2-fluorophenyl)methanol

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and equipment

Procedure:

  • A solution of (5-nitro-2-fluorophenyl)methanol (assuming a starting amount, e.g., 2.0 g, 11.7 mmol) in methanol (40 mL) is prepared in a suitable reaction vessel.

  • To this solution, palladium on carbon (e.g., 10 wt. %, 0.2 g) is added as a catalyst.

  • The reaction mixture is then subjected to a hydrogen atmosphere (e.g., via a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), until the starting material is completely consumed.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The celite pad is washed with additional methanol to ensure complete recovery of the product.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol.

  • The resulting residue is redissolved in ethyl acetate (50 mL) and washed with water (2 x 20 mL).

  • The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated by rotary evaporator.

  • This procedure affords the crude product as a brown solid. Further purification, if necessary, can be achieved by recrystallization or column chromatography. In one report, this method yielded 1.51 g (10.7 mmol) of 5-amino-2-fluorobenzyl alcohol, representing a 90% yield.[1]

Application in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a valuable starting material in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The general workflow for kinase inhibitor discovery often involves the iterative synthesis and testing of small molecules that can specifically block the activity of a target kinase.

The following diagram illustrates a generalized workflow for the discovery of kinase inhibitors, where a building block like this compound would be utilized in the "Lead Optimization" phase.

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification and Validation Assay_Dev Assay Development and HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID Lead_Gen Hit-to-Lead (Lead Generation) Hit_ID->Lead_Gen Lead_Opt Lead Optimization Synthesis of Analogs with This compound SAR Studies Lead_Gen->Lead_Opt Lead_Opt->Lead_Gen Iterative Optimization In_Vitro In Vitro Profiling (ADME/Tox) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

References

Spectroscopic Profile of (5-Amino-2-fluorophenyl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

Currently, experimentally derived ¹H NMR, ¹³C NMR, and IR spectra for (5-Amino-2-fluorophenyl)methanol are not publicly documented. However, computational predictions can offer valuable insights into the expected spectral characteristics of the molecule.

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. The predicted monoisotopic mass of this compound is 141.05899 Da. Predicted mass-to-charge ratios (m/z) for various adducts are presented in Table 1.[2]

Adduct IonPredicted m/z
[M+H]⁺142.06627
[M+Na]⁺164.04821
[M-H]⁻140.05171
[M+NH₄]⁺159.09281
[M+K]⁺180.02215
[M]⁺141.05844
Table 1: Predicted Mass Spectrometry Data for this compound. Data is computationally predicted and may differ from experimental values.[2]

Experimental Protocols

For researchers synthesizing or utilizing this compound, the following general protocols for spectroscopic analysis can be employed for structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and can influence the chemical shifts of labile protons (e.g., -OH and -NH₂). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Expected Signals:

    • Aromatic Protons: Signals for the three protons on the phenyl ring are expected in the aromatic region (typically δ 6.0-8.0 ppm). The coupling patterns (e.g., doublets, triplets, or doublet of doublets) will be influenced by the positions of the amino, fluoro, and methanol substituents.

    • Methylene Protons (-CH₂OH): A singlet or a multiplet (if coupled to the hydroxyl proton) is anticipated for the benzylic protons, likely in the δ 4.0-5.0 ppm range.

    • Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature.

    • Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons is also expected, with a variable chemical shift.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.

  • Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

  • Expected Signals:

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbon attached to the fluorine atom will likely exhibit a large one-bond C-F coupling constant.

    • Methylene Carbon (-CH₂OH): A signal for the benzylic carbon is expected in the δ 60-70 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄). For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Expected Characteristic Absorptions:

    • O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹.[3]

    • N-H Stretch (Amine): Two medium-intensity sharp peaks are expected in the 3300-3500 cm⁻¹ region for the primary amine.

    • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Alcohol): A strong band in the 1000-1260 cm⁻¹ range.[3]

    • C-N Stretch (Amine): An absorption in the 1250-1335 cm⁻¹ region.

    • C-F Stretch: A strong band typically observed in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition: Acquire a full scan mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

  • Expected Results:

    • The molecular ion peak should correspond to the calculated molecular weight of this compound.

    • Fragmentation patterns can provide structural information. Common fragmentation pathways for benzyl alcohols include the loss of water or the hydroxyl group.

Workflow and Logical Relationships

The characterization of this compound follows a logical workflow, beginning with synthesis and purification, followed by a suite of spectroscopic analyses to confirm its identity and purity.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Figure 1. General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

While experimental spectroscopic data for this compound is not widely available, this guide provides a framework for its characterization. The predicted mass spectrometry data serves as a preliminary reference, and the detailed experimental protocols for NMR, IR, and MS offer a clear path for researchers to obtain comprehensive and definitive spectroscopic profiles of this compound. The application of these standard techniques is crucial for ensuring the structural integrity and purity of this compound in any research or development endeavor.

References

Analysis of (5-Amino-2-fluorophenyl)methanol: A Technical Guide to its ¹H and ¹³C NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Amino-2-fluorophenyl)methanol. Due to the current unavailability of experimentally derived spectral data in public databases, this document focuses on predicted spectral characteristics based on established principles of NMR spectroscopy and data from analogous compounds. It outlines the expected chemical shifts, multiplicities, and coupling constants for the protons and carbons in the molecule. Furthermore, this guide presents standardized experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra, intended to aid researchers in the experimental verification of the predicted data.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in its synthesis and characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of this molecule, offering a baseline for researchers working with this and structurally related compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons and carbons, as well as typical values for benzylic alcohols.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H36.8 - 7.0ddJ(H3-H4) ≈ 8-9, J(H3-F) ≈ 4-5
H46.6 - 6.8dddJ(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3, J(H4-F) ≈ 8-10
H66.9 - 7.1ddJ(H6-H4) ≈ 2-3, J(H6-F) ≈ 1-2
-CH₂-4.5 - 4.7s-
-OHVariable (typically 1.5 - 3.0)br s-
-NH₂Variable (typically 3.5 - 4.5)br s-

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The solvent used can significantly influence the chemical shifts of exchangeable protons (-OH, -NH₂).

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1125 - 130 (d, J(C1-F) ≈ 15-20 Hz)
C2155 - 160 (d, J(C2-F) ≈ 240-250 Hz)
C3115 - 120 (d, J(C3-F) ≈ 20-25 Hz)
C4115 - 120 (d, J(C4-F) ≈ 5-10 Hz)
C5145 - 150
C6110 - 115
-CH₂OH60 - 65

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The carbon attached to fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), and other carbons will show smaller couplings.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedures are recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the solution for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard spectrometer (e.g., 400 or 500 MHz).

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is typically adequate.

  • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

  • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.

  • Temperature: Experiments are typically run at room temperature (298 K).

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.

  • Spectral Width: Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons which have longer relaxation times.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Temperature: Experiments are usually performed at room temperature (298 K).

Visualization of Molecular Structure and Analysis Workflow

The following diagrams illustrate the molecular structure and a general workflow for NMR spectral analysis.

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 CH2 CH₂ C1->CH2 C3 C3 C2->C3 F F C2->F C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 NH2 NH₂ C5->NH2 C6->C1 OH OH CH2->OH

Caption: Molecular structure of this compound.

analysis_workflow cluster_workflow NMR Spectral Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (¹H and ¹³C NMR Experiments) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Interpretation (Chemical Shift, Multiplicity, Integration) C->D E Structure Elucidation and Verification D->E

Caption: General workflow for NMR spectral analysis.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound. The predicted data serves as a valuable reference for researchers in the process of synthesizing and characterizing this compound. The detailed experimental protocols offer a standardized approach to obtaining high-resolution NMR data, which is crucial for accurate structural verification. Future experimental work is necessary to confirm and refine the predicted spectral parameters presented in this guide.

Mass spectrometry fragmentation of (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (5-Amino-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways of this compound (C7H8FNO, Molecular Weight: 141.14 g/mol ).[1] Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of mass spectrometry and fragmentation patterns observed in structurally related molecules, including aromatic amines, benzyl alcohols, and fluorinated compounds. This guide offers a predictive overview of the fragmentation behavior, detailed experimental protocols for analysis, and visualizations of the proposed fragmentation pathways to support researchers in compound identification and characterization.

Introduction

This compound is an aromatic amino alcohol with potential applications in medicinal chemistry and drug development. Understanding its behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and metabolic studies. Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, offering insights into the molecular weight and structure of a compound. The fragmentation pattern of a molecule is unique and serves as a chemical fingerprint.

This guide will explore the predicted fragmentation of this compound under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI).

Predicted Mass Spectrometry Data

While experimental fragmentation data for this compound is not widely published, predicted data for its adducts are available.[2]

AdductPredicted m/z
[M+H]+142.06627
[M+Na]+164.04821
[M-H]-140.05171
[M+NH4]+159.09281
[M+K]+180.02215
[M+H-H2O]+124.05625
[M]+141.05844
Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[2]

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by its three key functional groups: the primary amine, the benzyl alcohol, and the fluorine substituent on the aromatic ring.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is expected to form a radical cation (M•+), which then undergoes fragmentation. The fragmentation pathways are likely to be initiated by the functional groups.

  • Alpha-Cleavage: A common fragmentation for both amines and alcohols is alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom.[3][4][5] For this compound, this would involve cleavage of the bond between the aromatic ring and the methanol group.

  • Loss of Water: Alcohols readily lose a molecule of water (H₂O), corresponding to a loss of 18 Da.[3][5] This is a very common fragmentation pathway.[5]

  • Loss of Hydroxymethyl Radical: The loss of the •CH₂OH radical (31 Da) is another plausible fragmentation.

  • Aromatic Ring Fragmentation: The stable aromatic ring is less likely to fragment but can undergo characteristic losses, such as the loss of HCN from the amine group.

The electron-withdrawing nature of the fluorine atom can influence the site of ionization and subsequent fragmentation, potentially favoring charge localization on the oxygen or nitrogen atoms.[6]

EI_Fragmentation M [this compound]•+ m/z = 141 F1 [M - H₂O]•+ m/z = 123 M->F1 - H₂O F2 [M - •CH₂OH]+ m/z = 110 M->F2 - •CH₂OH F3 [M - H•]+ m/z = 140 M->F3 - H• F4 [C₆H₅FN]•+ m/z = 110 F2->F4 Rearrangement

Figure 1: Proposed EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI-MS/MS, the protonated molecule [M+H]⁺ is the precursor ion. Fragmentation is induced by collision-induced dissociation (CID).

  • Loss of Water: Similar to EI, the loss of a neutral water molecule from the protonated molecule is a highly probable fragmentation pathway, leading to a stable carbocation.[7][8][9]

  • Loss of Ammonia: The loss of a neutral ammonia molecule (NH₃), a loss of 17 Da, is also possible from the protonated amine.[8][9]

  • Combined Losses: Sequential losses, such as the loss of water followed by the loss of carbon monoxide (CO), are common for protonated amino acids and related structures.[8][9]

The presence of fluorine is expected to influence the proton affinity of the molecule, which can affect the ESI process.[6]

ESI_Fragmentation MH [this compound+H]+ m/z = 142 F1 [M+H - H₂O]+ m/z = 124 MH->F1 - H₂O F2 [M+H - NH₃]+ m/z = 125 MH->F2 - NH₃ F3 [M+H - H₂O - CO]+ m/z = 96 F1->F3 - CO

Figure 2: Proposed ESI-MS/MS fragmentation of protonated this compound.

Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions for this compound under both EI and ESI conditions.

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
EI141123H₂O
EI141110•CH₂OH
EI141140H•
ESI (+)142124H₂O
ESI (+)142125NH₃
ESI (+)12496CO
Table 2: Summary of predicted major fragment ions.

Experimental Protocols

The following are general protocols for the analysis of this compound using mass spectrometry. Instrument parameters should be optimized for the specific instrument and desired outcome.

Sample Preparation
  • Dissolution: Dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent (e.g., 1 mL of methanol, acetonitrile, or a mixture with water).

  • Dilution: For ESI-MS, dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase solvent. For direct infusion, a concentration of 1-5 µg/mL is often sufficient.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Prepared Sample HPLC_Column HPLC Column (e.g., C18) Sample->HPLC_Column Injection MS_Inlet MS Inlet HPLC_Column->MS_Inlet Elution Ion_Source ESI Source MS_Inlet->Ion_Source Nebulization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Separation Data_System Data System Detector->Data_System Detection

Figure 3: General workflow for LC-MS analysis.
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient could be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be varied to induce fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-500.

    • For MS/MS: Select the precursor ion (e.g., m/z 142) and apply a suitable collision energy (e.g., 10-40 eV) to induce fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization: this compound may require derivatization (e.g., silylation) to increase its volatility for GC analysis.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • Mass Spectrometry Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of this compound. The proposed fragmentation pathways are based on the established behavior of related chemical moieties. The primary fragmentation routes are anticipated to involve the loss of small neutral molecules such as water and ammonia, as well as alpha-cleavage adjacent to the amine and alcohol functional groups. The provided experimental protocols offer a starting point for the analysis of this compound. It is important to note that these are predicted pathways, and experimental verification is necessary for definitive structural confirmation. This document serves as a valuable resource for researchers and scientists in the fields of analytical chemistry and drug development, aiding in the identification and characterization of this compound and its analogues.

References

Data Presentation: Predicted FT-IR Peak Assignments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Spectrum of (5-Amino-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide presents a predictive analysis based on the characteristic absorption bands of its constituent functional groups, supported by data from analogous compounds such as aminophenols and fluorinated aromatic compounds.

The FT-IR spectrum of this compound is characterized by the vibrational modes of its primary functional groups: the hydroxyl (-OH) group of the alcohol, the amino (-NH₂) group, the carbon-fluorine (C-F) bond, and the substituted benzene ring. The expected absorption bands, their corresponding vibrational modes, and typical intensity are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3400-3200O-H (Alcohol)Stretching, H-bondedStrong, Broad
3500-3300N-H (Amine)Asymmetric & Symmetric StretchingMedium, Two Bands
3100-3000C-H (Aromatic)StretchingMedium to Weak
2950-2850C-H (Alkyl)Asymmetric & Symmetric StretchingMedium
1620-1580N-H (Amine)Scissoring (Bending)Medium to Strong
1600-1450C=C (Aromatic)Ring StretchingMedium to Strong
1450-1350C-H (Alkyl)BendingMedium
1350-1250C-O (Alcohol)StretchingStrong
1330-1250C-N (Aromatic Amine)StretchingStrong
1250-1000C-F (Aryl Fluoride)StretchingStrong
900-675C-H (Aromatic)Out-of-plane BendingStrong

Experimental Protocols

To obtain a high-quality FT-IR spectrum of this compound, a solid sampling technique is required. The following protocols are recommended.

Sample Preparation: KBr Pellet Method[1][2]

The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FT-IR spectroscopy.[1]

  • Grinding : Using an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.[2]

  • Mixing : Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[2] The sample concentration in KBr should be between 0.2% and 1%.[3] Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly to ensure a homogenous distribution.

  • Pellet Pressing : Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[2]

  • Background Collection : A background spectrum should be collected using a blank KBr pellet to account for any atmospheric interference and instrumental background.[1]

Alternative Sample Preparation: Thin Solid Film Method[4]

This method is suitable if the compound is soluble in a volatile solvent.

  • Dissolution : Dissolve approximately 50 mg of this compound in a few drops of a suitable volatile solvent, such as methylene chloride or acetone.[4]

  • Film Formation : Place a single drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4] Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[4]

  • Spectrum Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the signal is too weak, an additional drop of the solution can be added and the solvent evaporated. If the signal is too strong, the plate should be cleaned and a more dilute solution used.[4]

Data Acquisition
  • Instrument Setup : The FT-IR spectrometer should be properly purged to minimize atmospheric water and carbon dioxide interference.

  • Measurement : Place the prepared sample (KBr pellet or thin film on a salt plate) in the spectrometer's sample compartment.

  • Spectral Range : Scan the sample, typically in the mid-infrared range of 4000 cm⁻¹ to 400 cm⁻¹.[5]

  • Data Processing : The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Mandatory Visualization

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound (Solid) Grind Grind with Mortar & Pestle Sample->Grind Mix Mix with KBr Powder Grind->Mix Press Press into Pellet Mix->Press FTIR FT-IR Spectrometer Press->FTIR Place in Spectrometer SampleScan Scan Sample Pellet FTIR->SampleScan Background Collect Background Spectrum (Blank KBr Pellet) Background->SampleScan Subtract Background Interferogram Generate Interferogram SampleScan->Interferogram FFT Fourier Transform Interferogram->FFT Spectrum FT-IR Spectrum FFT->Spectrum Interpretation Peak Assignment & Structural Confirmation Spectrum->Interpretation

Caption: Workflow for FT-IR analysis of a solid sample.

Interpretation of the Spectrum

The FT-IR spectrum provides a molecular "fingerprint" of the sample, allowing for the identification of its functional groups.[5][6]

  • O-H and N-H Stretching Region (3500-3200 cm⁻¹) : The presence of a broad band in this region is indicative of the O-H stretching of the alcohol group, likely involved in hydrogen bonding. Overlapping this, two sharper bands are expected for the asymmetric and symmetric N-H stretching of the primary amine group.

  • C-H Stretching Region (3100-2850 cm⁻¹) : Weaker absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching. Bands just below 3000 cm⁻¹ arise from the C-H stretching of the methylene group in the methanol substituent.

  • Fingerprint Region (below 1600 cm⁻¹) : This region contains a wealth of information.

    • The N-H bending (scissoring) vibration of the primary amine is expected around 1600 cm⁻¹.

    • Aromatic C=C ring stretching vibrations will appear as a series of bands between 1600 and 1450 cm⁻¹.

    • Strong absorptions corresponding to the C-O stretching of the primary alcohol and the C-N stretching of the aromatic amine are anticipated in the 1350-1250 cm⁻¹ range.

    • A prominent and strong band due to the C-F stretching vibration is expected between 1250 and 1000 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

    • Strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane C-H bending of the substituted aromatic ring, which can provide information about the substitution pattern.

By carefully analyzing the positions, shapes, and intensities of the absorption bands in the FT-IR spectrum, researchers can confirm the presence of the key functional groups in this compound and verify the compound's identity.

References

Potential Biological Activities of (5-Amino-2-fluorophenyl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Amino-2-fluorophenyl)methanol serves as a versatile scaffold in medicinal chemistry, offering multiple reaction sites for the synthesis of novel derivatives. While direct experimental data on the biological activities of its derivatives are limited in publicly available literature, the structural motifs present—a fluorinated phenyl ring and an amino-methanol group—suggest a strong potential for a range of pharmacological effects. This technical guide consolidates information on the observed biological activities of structurally analogous compounds to infer the potential therapeutic applications of this compound derivatives. This document provides a theoretical framework for initiating research and development programs focused on this chemical class, including detailed experimental protocols for assessing potential anticancer and antimicrobial activities and visual representations of key experimental workflows and potential signaling pathways.

Introduction

The strategic incorporation of fluorine into small molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The this compound core structure presents a unique combination of a fluorine-substituted aromatic ring and reactive amino and hydroxyl functionalities. These features make it an attractive starting point for the generation of diverse chemical libraries with potential therapeutic applications. This guide explores the plausible biological activities of its derivatives by examining published data on structurally related molecules, focusing on potential anticancer and antimicrobial properties.

Potential Biological Activities

Based on the analysis of structurally similar compounds, derivatives of this compound are postulated to exhibit two primary types of biological activity: anticancer and antimicrobial.

Potential Anticancer Activity

The presence of a fluorinated aminophenyl group is a common feature in various anticancer agents. Derivatives such as Schiff bases, amides, and heterocyclic compounds incorporating this moiety have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.

The following table summarizes the in vitro anticancer activity of various fluorophenyl and aminophenyl derivatives, providing a benchmark for the potential potency of this compound analogs.

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Imidazolones4-(3-Furyl)-2-(4-fluorophenyl)-5-(N-phenyl)amido-imidazoloneHCT-11610.58[1]
Imidazolones4-(3-Furyl)-2-(4-fluorophenyl)-5-(N-phenyl)amido-imidazolonePC311.45[1]
Pyridazinones6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-((4-hydroxybenzylidene)amino)acetamido)pyridazin-3(2H)-one-Selectivity for MAO-B noted[2]
5-Fluorouracil Derivatives(R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoateBEL-7402More potent than 5-FU[3]
Sesquiterpene Lactone DerivativesSL14 (bearing a fluorophenyl-piperazine group)JAK2 Kinase Assay0.0576[4]

Note: The data presented is for structurally related compounds and not direct derivatives of this compound.

Potential Antimicrobial Activity

The incorporation of fluorine and an amino group into heterocyclic structures has been shown to be a successful strategy for developing potent antimicrobial agents. Derivatives such as pyrazoles, triazines, and other nitrogen-containing heterocycles have exhibited activity against a range of bacterial and fungal pathogens.

The following table presents the minimum inhibitory concentration (MIC) values for structurally related antimicrobial compounds, suggesting the potential for this compound derivatives in this therapeutic area.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Aurones6-Amino-2-(4-dimethylaminobenzylidene)-benzofuran-3-oneBacillus subtilis0.78[5]
Aurones6-Amino-2-(4-dimethylaminobenzylidene)-benzofuran-3-oneStaphylococcus aureus3.12[5]
Piper betle ExtractsMethanol ExtractVancomycin-resistant Enterococcus19[6][7]
Piper betle ExtractsMethanol ExtractMRSA156[6][7]

Note: The data presented is for structurally related compounds and not direct derivatives of this compound.

Experimental Protocols

To facilitate the investigation of the potential biological activities of novel this compound derivatives, detailed protocols for standard in vitro assays are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[14]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (or other appropriate growth medium)[12]

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the wells of a microtiter plate containing broth.[12]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.[13]

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).[12]

  • MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.[14]

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding compound_prep Compound Preparation cell_treatment Cell Treatment (48-72h) compound_prep->cell_treatment mtt_addition MTT Addition cell_treatment->mtt_addition incubation Incubation (2-4h) mtt_addition->incubation solubilization Formazan Solubilization incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution Serial Compound Dilution inoculum_prep Inoculum Preparation inoculation Inoculation of Wells inoculum_prep->inoculation incubation Incubation (18-24h) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination

Caption: Workflow for MIC determination via broth microdilution.

Potential Signaling Pathway

Apoptosis_Signaling_Pathway derivative This compound Derivative stress Cellular Stress derivative->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound derivatives is not yet prevalent in the scientific literature, the analysis of structurally similar compounds strongly suggests their potential as valuable leads in the development of novel anticancer and antimicrobial agents. The synthetic tractability of the core scaffold allows for the creation of diverse libraries of amides, Schiff bases, and heterocyclic derivatives. Future research should focus on the systematic synthesis and screening of these derivatives using the outlined experimental protocols. Further investigation into their mechanism of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.

References

In-Depth Technical Guide to (5-Amino-2-fluorophenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the commercial availability, synthesis, and potential applications of a valuable fluorinated building block in medicinal chemistry.

Introduction

(5-Amino-2-fluorophenyl)methanol, a fluorinated aromatic amine, is a key building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique structural features—a nucleophilic amino group, a reactive hydroxymethyl group, and a strategically placed fluorine atom—make it a versatile scaffold for the creation of novel therapeutic agents. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of this compound for researchers and scientists in the pharmaceutical and life sciences industries.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers catering to the research and development sector. It is typically offered in research quantities, ranging from milligrams to several grams. Researchers can procure this compound from the suppliers listed below, among others. It is important to note that purity and available analytical data may vary between suppliers, and it is recommended to request a certificate of analysis for lot-specific information.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Santa Cruz Biotechnology84832-00-8C₇H₈FNO141.14
Sigma-Aldrich84832-00-8C₇H₈FNO141.14
BLD Pharm84832-00-8C₇H₈FNO141.14
MySkinRecipes84832-00-8C₇H₈FNO141.14

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning synthetic reactions, purification, and formulation studies.

PropertyValueReference
Appearance Off-white to gray to yellow to brown solid[1]
Melting Point 99-100 °C[1]
Purity 97.5-100%[1]
Infrared Spectrum Conforms to Structure[1]
NMR Conforms to Structure[1]
Storage 2-8°C[1]

Note: Specific values may vary by supplier and batch. Always refer to the supplier's certificate of analysis for the most accurate information.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-fluoro-5-nitrobenzaldehyde. The first step involves the reduction of the aldehyde to a benzyl alcohol, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of (2-Fluoro-5-nitrophenyl)methanol

  • Materials:

    • 2-fluoro-5-nitrobenzaldehyde

    • Methanol

    • Sodium borohydride

    • 1 M Hydrochloric acid

    • Ether

    • Magnesium sulfate

    • Water

  • Procedure:

    • Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 g, 5.91 mmol) in methanol (10 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (0.182 g, 4.82 mmol) to the solution.

    • Stir the reaction mixture at 0 °C for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture to pH 4 with 1 M hydrochloric acid.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Add 50 mL of water to the residue and extract the product with ether.

    • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield (2-fluoro-5-nitrophenyl)methanol as a light yellow solid.

Step 2: Synthesis of this compound

  • Materials:

    • (2-Fluoro-5-nitrophenyl)methanol

    • Methanol

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (or a hydrogen source like ammonium formate)

  • Procedure:

    • Dissolve (2-fluoro-5-nitrophenyl)methanol (1.0 g, 5.84 mmol) in methanol in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the amino and hydroxyl groups provides two points for further chemical modification, allowing for the construction of diverse molecular scaffolds. The fluorine atom can enhance drug-like properties such as metabolic stability and binding affinity.

Role as a Scaffold in Kinase Inhibitors and GPCR Modulators

The aminophenylmethanol scaffold is found in various kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The amino group can act as a key hydrogen bond donor or as a site for the introduction of larger substituents to probe binding pockets. The hydroxymethyl group can be further functionalized or may itself participate in binding interactions. The strategic placement of the fluorine atom can influence the electronics of the aromatic ring and provide a point of interaction with the target protein.

Visualizing Synthetic and Logical Workflows

To illustrate the utility of this compound in a drug discovery context, the following diagrams, generated using the DOT language, depict a general synthetic pathway and a logical workflow for its application.

G cluster_synthesis Synthesis of this compound A 2-Fluoro-5-nitrobenzaldehyde B (2-Fluoro-5-nitrophenyl)methanol A->B Reduction (e.g., NaBH4) C This compound B->C Nitro Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway to this compound.

G cluster_workflow Drug Discovery Workflow Start Identify Target (e.g., Kinase, GPCR) Scaffold This compound as Building Block Start->Scaffold Library Synthesize Library of Analogs Scaffold->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Logical workflow for utilizing the scaffold in drug discovery.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in medicinal chemistry. Its unique combination of functional groups and the presence of a fluorine atom make it an attractive starting material for the development of novel therapeutics. This guide provides researchers with the fundamental information needed to source, synthesize, and strategically employ this compound in their drug discovery programs. As the demand for more effective and safer drugs continues to grow, the utility of such fluorinated scaffolds in generating innovative clinical candidates is expected to increase.

References

An In-depth Technical Guide to the Material Safety of (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from publicly available safety data for (5-Amino-2-fluorophenyl)methanol and related chemical compounds. It is intended for informational purposes for researchers, scientists, and drug development professionals. This guide is not a substitute for a manufacturer-specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always refer to the official SDS provided by the supplier before handling this chemical.

Chemical Identification and Properties

This compound is a substituted aromatic alcohol. Its chemical identity and key physical and chemical properties, where available, are summarized below.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
CAS Number 84832-00-8[1]
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
Synonyms 3-Amino-6-fluorobenzyl alcohol

Table 2: Physical and Chemical Properties Note: Experimental data for the target compound is limited. Properties of related compounds are provided for estimation.

PropertyValueNotes
Appearance Not explicitly found; likely a solid at room temperature.Based on similar aromatic alcohols.
Melting Point Not available
Boiling Point Not available
Solubility Miscible with water and organic solvents.[2]Property of methanol, a related simple alcohol.
Flash Point Not availableLikely combustible, similar to related compounds.[3]

Hazard Identification and Toxicological Profile

GHS Hazard Statements (Anticipated): Based on structurally similar compounds and general chemical principles, the following GHS hazard statements may apply:

  • Harmful if swallowed.[3][4]

  • Causes skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[3][4]

  • May cause damage to organs through prolonged or repeated exposure.

Table 3: Toxicological Data Summary Note: Data for methanol is provided as a reference for potential toxicity of the alcohol functional group.

ParameterValueSpeciesRouteSource
LD50 (Oral) 5628 - 13000 mg/kgRatOral[5]
Minimal Lethal Dose (Oral) 300 - 1000 mg/kgHumanOral[6]
LC50 (Inhalation) Not available
Dermal Toxicity Absorbed through the skin, can cause systemic toxicity.[6]HumanDermal[6]

Potential Health Effects:

  • Eye Contact: May cause serious eye irritation or damage.[7]

  • Skin Contact: May cause skin irritation and can be absorbed through the skin, potentially leading to systemic toxicity.[6]

  • Inhalation: May cause respiratory tract irritation. Inhalation of vapors of related aromatic amino compounds has been shown to cause systemic effects, including methemoglobinemia and toxic encephalopathy.[8]

  • Ingestion: Harmful if swallowed. Ingestion of methanol can cause metabolic acidosis, blindness, and death.[9][10]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The following are generalized methodologies for key toxicological studies that would be performed to establish a complete safety profile.

Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - OECD 425):

  • Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.

  • Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels.

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal dies, the next animal is dosed at a lower fixed dose level.

  • LD50 Estimation: The LD50 is estimated using a maximum likelihood method based on the outcomes (survival or death) at different dose levels. This method minimizes the number of animals required to obtain a statistically significant result.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439):

  • Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin, is used.

  • Application: The test chemical is applied topically to the skin model.

  • Incubation: The treated tissue is incubated for a defined period.

  • Viability Assessment: After incubation, the cell viability is measured by enzymatic conversion of the vital dye MTT into a blue formazan salt, which is quantified by measuring the optical density.

  • Classification: A chemical is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically 50%) compared to the negative control.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][11]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Store in a locked-up area if possible.

First-Aid Measures:

Table 4: First-Aid Procedures

Exposure RouteProcedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12][13]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[12][13]
Inhalation Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[3][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][14]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15]

  • Unsuitable Extinguishing Media: A solid water jet may be ineffective.[15]

  • Specific Hazards: Upon combustion, toxic and corrosive gases such as carbon oxides and nitrogen oxides may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Visualized Workflows and Relationships

The following diagrams illustrate key safety-related workflows.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Protocol ppe1 Safety Goggles/ Face Shield ppe2 Chemical-Resistant Gloves ppe3 Lab Coat ppe4 Respiratory Protection (if needed) step1 Consult SDS step2 Wear Appropriate PPE step1->step2 step3 Work in a Fume Hood step2->step3 step4 Avoid Inhalation, Contact, and Ingestion step3->step4 step5 Wash Hands After Handling step4->step5

Caption: General laboratory safe handling workflow for chemicals.

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Personnel spill->alert ppe Don Appropriate PPE (if safe to do so) alert->ppe Assess situation contain Contain the Spill (use absorbent material) ppe->contain cleanup Clean Up Spill (follow specific procedures) contain->cleanup dispose Dispose of Waste in Hazardous Waste Container cleanup->dispose

Caption: Basic workflow for responding to a chemical spill.

G cluster_routes Routes of Exposure cluster_effects Potential Health Effects substance This compound inhalation Inhalation substance->inhalation skin Skin/Eye Contact substance->skin ingestion Ingestion substance->ingestion resp_irrit Respiratory Irritation inhalation->resp_irrit skin_eye_irrit Skin/Eye Irritation skin->skin_eye_irrit systemic Systemic Toxicity (Organ Damage) skin->systemic absorption ingestion->systemic

Caption: Logical relationship between exposure routes and potential health effects.

References

Proper Storage and Stability of (5-Amino-2-fluorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability testing protocols for (5-Amino-2-fluorophenyl)methanol. Given the absence of extensive publicly available stability data for this specific compound, this guide draws upon established principles of chemical stability, regulatory guidelines for pharmaceutical substances, and data for structurally related compounds. It is intended to equip researchers and drug development professionals with the necessary information to ensure the integrity and proper handling of this compound in a laboratory and development setting.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound and prevent degradation. Based on the general characteristics of aromatic amines and benzyl alcohol derivatives, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C[1]Refrigeration minimizes the rate of potential degradation reactions. While some suppliers suggest room temperature storage for similar compounds, refrigeration provides a greater margin of safety against thermal decomposition.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Aromatic amines can be susceptible to oxidation.[2] Storing under an inert atmosphere minimizes contact with oxygen, thereby preventing oxidative degradation.
Light Protect from light (e.g., amber vial)Aromatic compounds, particularly those with amino groups, can be sensitive to light and undergo photodegradation.[3]
Container Tightly sealed, chemically resistant containerPrevents contamination from atmospheric moisture and other environmental factors. The container material should be non-reactive (e.g., glass).

Physicochemical Properties and Stability Profile

Potential Degradation Pathways:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of colored impurities and loss of potency.[2] The benzylic alcohol can also be oxidized to the corresponding aldehyde or carboxylic acid.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions in aromatic amines, leading to complex degradation products.[3]

  • Thermal Degradation: Elevated temperatures can promote various degradation reactions. The stability of fluorinated aromatic compounds can be high, but the other functional groups may be more labile.

  • Acid/Base Instability: The amino group can be protonated in acidic conditions, and the benzylic alcohol may undergo reactions under strong acidic or basic conditions.

A comprehensive understanding of the stability of this compound requires rigorous experimental testing.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of forced degradation studies should be conducted in line with the International Council for Harmonisation (ICH) guidelines.[3] These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its long-term stability and identify degradation pathways.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1 M HCl at room temperature and 60°CDegradation of the parent compound
Base Hydrolysis 0.1 M NaOH at room temperature and 60°CDegradation of the parent compound
Oxidation 3% H₂O₂ at room temperatureFormation of N-oxides, aldehydes, or carboxylic acids[2]
Thermal Stress Solid-state at 60°C / 75% RHThermal decomposition products
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.[3]Photodegradation products
Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products, process impurities, and other potential excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Workflow for Development of a Stability-Indicating HPLC Method:

Stability_Method_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Initial Method Scouting (Column, Mobile Phase) B Forced Degradation Studies A->B Generate Degradants C Analyze Stressed Samples B->C D Optimize Separation C->D Assess Peak Purity & Resolution E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I

Figure 1. Workflow for developing and validating a stability-indicating HPLC method.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the associated signaling pathways of this compound. While structurally similar compounds, such as aromatic amines and benzyl alcohol derivatives, have been investigated as potential inhibitors of various signaling pathways, including the JAK-STAT and MAPK pathways, any such activity for this compound would need to be determined through dedicated biological screening and subsequent mechanistic studies.

The following diagram illustrates a generalized workflow for identifying the biological target and elucidating the signaling pathway of a novel compound.

Biological_Activity_Workflow cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Pathway Elucidation A High-Throughput Screening (e.g., Kinase Panel) C Identify Potential 'Hits' A->C B Phenotypic Screening (e.g., Cell Viability Assays) B->C D Dose-Response & IC50 Determination C->D E Target Engagement Assays D->E F Western Blot for Key Signaling Proteins E->F G Gene Expression Analysis (e.g., qPCR, RNA-seq) E->G H Construct Signaling Pathway Model F->H G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing (5-Amino-2-fluorophenyl)methanol as a key starting material. The inherent functionalities of this reagent, namely the primary amine and the benzylic alcohol on a fluorinated phenyl ring, offer a versatile platform for constructing a range of heterocyclic systems of interest in medicinal chemistry and drug development. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds.

Physicochemical Properties of Starting Material

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValueReference
Molecular FormulaC₇H₈FNO[1]
Molecular Weight141.14 g/mol [1]
AppearanceOff-white to gray to yellow to brown solid[1]
Melting Point99-100°C[1]
Storage2-8°C[1]

I. Synthesis of 7-Fluoro-3,4-dihydroquinazolin-4-ol

This protocol details the synthesis of a quinazoline derivative through a condensation reaction between this compound and formamide, which serves as both a reactant and a solvent.

Experimental Protocol

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, suspend 1.41 g (10 mmol) of this compound in 30 mL of formamide.

  • Heat the reaction mixture to reflux (approximately 180-190 °C) with continuous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Pour the mixture into 100 mL of ice-cold water to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-Fluoro-3,4-dihydroquinazolin-4-ol.

Representative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
7-Fluoro-3,4-dihydroquinazolin-4-olC₈H₇FN₂O166.1575210-212

Synthesis Workflow

G A This compound C Reaction Mixture A->C B Formamide B->C D Reflux (180-190 °C, 4-6h) C->D Heating E Precipitation & Filtration D->E Cooling & Water Addition F Recrystallization (Ethanol) E->F G 7-Fluoro-3,4-dihydroquinazolin-4-ol F->G

Caption: Workflow for the synthesis of 7-Fluoro-3,4-dihydroquinazolin-4-ol.

II. Synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline

This protocol outlines a two-step synthesis of a tetrahydroquinoline derivative. The first step involves an oxidation of the benzylic alcohol to an aldehyde, followed by an intramolecular cyclization.

Experimental Protocol

Step 1: Oxidation to 5-Amino-2-fluorobenzaldehyde

Materials:

  • This compound

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Celite pad)

Procedure:

  • Dissolve 1.41 g (10 mmol) of this compound in 50 mL of dichloromethane in a 250 mL round-bottom flask.

  • Add 4.35 g (50 mmol) of activated manganese dioxide to the solution.

  • Stir the suspension vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad with additional dichloromethane (3 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 5-Amino-2-fluorobenzaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to 7-Fluoro-1,2,3,4-tetrahydroquinoline

This procedure is a modification of the Skraup synthesis, using the in-situ generated aldehyde and an external source for the three-carbon fragment.[2]

Materials:

  • 5-Amino-2-fluorobenzaldehyde (from Step 1)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as an oxidizing agent)

  • Sodium hydroxide solution

  • Steam distillation apparatus

Procedure:

  • In a large round-bottom flask, carefully add 10 mL of concentrated sulfuric acid to a mixture of 1.39 g (10 mmol) of crude 5-Amino-2-fluorobenzaldehyde and 2.76 g (30 mmol) of glycerol.

  • Add 1.23 g (10 mmol) of nitrobenzene to the mixture.

  • Heat the mixture gently under reflux for 3-4 hours. The reaction is exothermic and should be controlled carefully.

  • After cooling, dilute the mixture with water and make it alkaline by the slow addition of concentrated sodium hydroxide solution.

  • Perform steam distillation to isolate the crude product.

  • Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude tetrahydroquinoline.

  • Purify the product by column chromatography on silica gel.

Representative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Overall Yield (%)Physical State
7-Fluoro-1,2,3,4-tetrahydroquinolineC₉H₁₀FN151.1845Pale yellow oil

Synthesis Pathway

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Cyclization A This compound C 5-Amino-2-fluorobenzaldehyde A->C Stirring, RT, 12-18h B MnO2, DCM E 7-Fluoro-1,2,3,4-tetrahydroquinoline C->E Reflux, 3-4h D Glycerol, H2SO4, Nitrobenzene

Caption: Pathway for the synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline.

III. Synthesis of 8-Fluoro-5,6-dihydro-4H-benzo[f][3][4]oxazepine

This protocol describes the synthesis of a benzoxazepine derivative via an initial N-acylation followed by an intramolecular Williamson ether synthesis.

Experimental Protocol

Step 1: N-Acylation with Chloroacetyl Chloride

Materials:

  • This compound

  • Chloroacetyl chloride

  • Toluene (anhydrous)

  • Triethylamine

  • Round-bottom flask with dropping funnel

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.41 g (10 mmol) of this compound and 1.21 g (12 mmol) of triethylamine in 100 mL of anhydrous toluene.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of 1.24 g (11 mmol) of chloroacetyl chloride in 20 mL of anhydrous toluene dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Filter the mixture to remove triethylamine hydrochloride precipitate.

  • Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield N-(2-fluoro-5-(hydroxymethyl)phenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization

Materials:

  • N-(2-fluoro-5-(hydroxymethyl)phenyl)-2-chloroacetamide (from Step 1)

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, suspend 0.44 g (11 mmol) of sodium hydride (60% dispersion) in 50 mL of anhydrous THF in a 250 mL round-bottom flask.

  • Cool the suspension to 0 °C and add a solution of 2.17 g (10 mmol) of N-(2-fluoro-5-(hydroxymethyl)phenyl)-2-chloroacetamide in 50 mL of anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude product by column chromatography on silica gel to afford 8-Fluoro-5,6-dihydro-4H-benzo[f][3][4]oxazepine.

Representative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Overall Yield (%)Melting Point (°C)
8-Fluoro-5,6-dihydro-4H-benzo[f][3][4]oxazepineC₉H₈FNO165.1660145-147

Logical Relationship Diagram

G Start This compound Acylation N-Acylation (Chloroacetyl Chloride, Et3N) Start->Acylation Intermediate N-(2-fluoro-5-(hydroxymethyl)phenyl) -2-chloroacetamide Acylation->Intermediate Cyclization Intramolecular Cyclization (NaH, THF) Intermediate->Cyclization Product 8-Fluoro-5,6-dihydro-4H- benzo[f][1,4]oxazepine Cyclization->Product

Caption: Logical steps for the synthesis of a benzoxazepine derivative.

References

The Pivotal Role of (5-Amino-2-fluorophenyl)methanol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(5-Amino-2-fluorophenyl)methanol , a versatile fluorinated building block, has emerged as a critical starting material in the synthesis of potent kinase inhibitors, most notably in the development of the dual insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) inhibitor, Linsitinib (OSI-906) . Its unique structural features, including the presence of a fluorine atom which can enhance metabolic stability and binding affinity, and an amino group that provides a key reactive handle for molecular elaboration, make it an invaluable component in the medicinal chemist's toolbox. This document provides a detailed overview of its application in the synthesis of Linsitinib, including experimental protocols, quantitative bioactivity data, and a visualization of the targeted signaling pathway.

Application in the Synthesis of Linsitinib (OSI-906)

Linsitinib is a clinical-stage therapeutic agent investigated for the treatment of various cancers. The synthesis of its complex heterocyclic core relies on the strategic incorporation of the this compound moiety. The primary application involves a multi-step synthesis culminating in the formation of a key quinazoline intermediate.

Synthetic Workflow Overview

The overall synthetic strategy for incorporating this compound into a Linsitinib precursor involves a sequence of reactions, typically starting with a nucleophilic aromatic substitution followed by reduction and subsequent cyclization to form the quinazoline ring system.

G A This compound B Intermediate 1 (e.g., N-(5-(hydroxymethyl)-4-fluorophenyl) -7-fluoro-6-nitroquinazolin-4-amine) A->B Nucleophilic Aromatic Substitution C Intermediate 2 (Reduced nitro group) B->C Reduction D Quinazoline-based Precursor of Linsitinib C->D Further Cyclization & Modification Steps

Caption: Synthetic workflow for a Linsitinib precursor from this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous quinazoline-based kinase inhibitors and represent a plausible route for the utilization of this compound.

Protocol 1: Synthesis of N-(5-(hydroxymethyl)-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

This protocol describes the nucleophilic aromatic substitution reaction between this compound and a suitable di-halogenated quinazoline.

Materials:

  • This compound

  • 4-Chloro-7-fluoro-6-nitroquinazoline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 4-chloro-7-fluoro-6-nitroquinazoline (1.0 eq) in the chosen anhydrous solvent, add this compound (1.1 eq).

  • Add the base (TEA or DIPEA, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group on the quinazoline intermediate to an amino group, a necessary step for further functionalization.

Materials:

  • N-(5-(hydroxymethyl)-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

  • Reducing agent (e.g., Iron powder with ammonium chloride, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol/Water mixture for iron reduction, or Ethanol/Methanol for catalytic hydrogenation)

Procedure (using Iron powder):

  • Suspend N-(5-(hydroxymethyl)-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (1.0 eq) and ammonium chloride (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux (approximately 80 °C).

  • Add iron powder (5.0 eq) portion-wise to the refluxing solution.

  • Continue refluxing and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield the corresponding 6-aminoquinazoline derivative.

Quantitative Data: Bioactivity of Linsitinib (OSI-906)

Linsitinib has been extensively studied for its inhibitory activity against IGF-1R and IR, as well as its anti-proliferative effects in various cancer cell lines.

Target/Cell LineAssay TypeIC50/EC50 (nM)
IGF-1R Cell-free kinase assay35
Insulin Receptor (IR) Cell-free kinase assay75
IGF-1R Autophosphorylation Cellular Assay (3T3/huIGF1R cells)24
pERK1/2 Cellular Assay28
p-p70S6K Cellular Assay60
HT-29 (Colorectal Cancer) Proliferation Assay210
Colo205 (Colorectal Cancer) Proliferation Assay320

IGF-1R Signaling Pathway and Inhibition by Linsitinib

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Linsitinib effectively inhibits this pathway at its origin.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R / IR PI3K PI3K IGF1R->PI3K RAS Ras IGF1R->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Linsitinib Linsitinib (OSI-906) Linsitinib->IGF1R Inhibition IGF1 IGF-1 IGF1->IGF1R

Caption: Inhibition of the IGF-1R signaling pathway by Linsitinib.

Application Notes: Synthesis of Heterocyclic Scaffolds from (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

(5-Amino-2-fluorophenyl)methanol is a valuable and versatile building block for the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ortho-positioning of the amino and methanol functionalities provides a reactive handle for constructing fused ring systems, most notably quinolines and quinazolines, which are core structures in numerous therapeutic agents.

This document outlines a reliable two-step protocol for the conversion of this compound into a functionalized 6-fluoroquinoline derivative. The synthesis proceeds via two key stages:

  • Chemoselective Oxidation: The benzylic alcohol is selectively oxidized to the corresponding aldehyde, 5-Amino-2-fluorobenzaldehyde, using a mild oxidant that preserves the sensitive amino group.

  • Cyclocondensation (Friedländer Annulation): The resulting ortho-amino benzaldehyde undergoes a classic cyclocondensation reaction with an active methylene compound, ethyl acetoacetate, to yield a highly functionalized quinoline scaffold.

This protocol provides researchers with a practical and efficient pathway to access complex, fluorinated molecules from a readily available starting material, enabling further elaboration for the development of novel chemical entities.

Overall Reaction Scheme

The following diagram illustrates the two-step synthetic pathway from this compound to Ethyl 6-fluoro-2-methylquinoline-3-carboxylate.

G r1 this compound c1 Step 1: Oxidation (e.g., MnO2, DCM) r1->c1 int1 5-Amino-2-fluorobenzaldehyde c2 Step 2: Cyclocondensation (e.g., L-Proline, EtOH) int1->c2 r2 Ethyl Acetoacetate r2->c2 p1 Ethyl 6-fluoro-2-methylquinoline-3-carboxylate c1->int1 c2->p1 G A 1. Dissolve this compound in Dichloromethane (DCM) B 2. Add activated MnO2 (5-10 equivalents) A->B C 3. Stir vigorously at room temperature (Monitor by TLC, ~12-24 h) B->C D 4. Filter reaction mixture through Celite® pad C->D E 5. Wash Celite® pad with excess DCM D->E F 6. Combine filtrates and concentrate under reduced pressure E->F G 7. Purify residue via column chromatography F->G H 8. Isolate pure 5-Amino-2-fluorobenzaldehyde G->H

Application Notes: (5-Amino-2-fluorophenyl)methanol as a Key Intermediate in the Synthesis of the Novel Herbicide Tetflupyrolimet

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Amino-2-fluorophenyl)methanol is a valuable fluorinated building block in the synthesis of complex agrochemicals. Its unique substitution pattern, featuring an amino group for further derivatization, a fluorine atom to enhance metabolic stability and binding affinity, and a hydroxymethyl group for introducing additional functionalities, makes it an attractive starting material for the discovery of new active ingredients. This document details the application of this compound and its derivatives in the synthesis of the novel herbicide, Tetflupyrolimet.

Tetflupyrolimet is the first member of the HRAC (Herbicide Resistance Action Committee) Group 28, representing a new mode of action in herbicides after more than three decades.[1] It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in plants.[2] This inhibition leads to the cessation of DNA and RNA synthesis, ultimately causing weed death. Tetflupyrolimet has demonstrated excellent control of grass weeds, particularly in rice cultivation.

Physicochemical Properties of Tetflupyrolimet

A summary of the key physicochemical properties of Tetflupyrolimet is provided in the table below.

PropertyValue
IUPAC Name(3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
CAS Number2053901-33-8[3]
Molecular FormulaC₁₉H₁₆F₄N₂O₂[3]
Molecular Weight380.3 g/mol [3]

Proposed Synthetic Pathway

While a direct, step-by-step synthesis of Tetflupyrolimet starting from this compound is not explicitly detailed in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles and information from related patents and publications. The key steps would involve the transformation of the hydroxymethyl group, protection of the amino group, construction of the pyrrolidinone core, and final amide coupling.

The following diagram outlines a proposed logical workflow for the synthesis of Tetflupyrolimet, highlighting the potential incorporation of a this compound-derived intermediate.

Tetflupyrolimet Synthesis Workflow cluster_start Starting Material Modification cluster_pyrrolidinone Pyrrolidinone Core Synthesis cluster_final Final Assembly A This compound B Protection of Amino Group A->B e.g., Boc protection C Modification of Hydroxymethyl Group B->C e.g., Oxidation to aldehyde D Key Intermediate (e.g., Protected 2-fluoro-5-formylaniline) C->D Provides key aniline fragment E Reaction with 3-(Trifluoromethyl)phenyl derivative D->E F Cyclization to form Pyrrolidinone Ring E->F G Pyrrolidinone Carboxylic Acid Derivative F->G Further functionalization H Amide Coupling with 2-Fluoroaniline G->H I Tetflupyrolimet H->I

Caption: Proposed synthetic workflow for Tetflupyrolimet.

Experimental Protocols

The following are generalized experimental protocols for key transformations that would be involved in the synthesis of Tetflupyrolimet, based on analogous reactions found in the chemical literature. Researchers should optimize these conditions for specific substrates.

Protocol 1: Protection of the Amino Group of this compound

This protocol describes the protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate, a common protecting group strategy in organic synthesis.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Add triethylamine to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

Protocol 2: Oxidation of the Hydroxymethyl Group

This protocol outlines the oxidation of the protected alcohol to the corresponding aldehyde, a key transformation to enable further carbon-carbon bond formation.

Materials:

  • Boc-protected this compound

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)

  • Dichloromethane (DCM)

  • Silica gel or Celite

  • Anhydrous diethyl ether

Procedure:

  • Suspend PCC in DCM in a round-bottom flask.

  • Add a solution of the Boc-protected alcohol in DCM to the suspension.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.

Protocol 3: Amide Coupling to form Tetflupyrolimet

This protocol describes the final amide bond formation between the pyrrolidinone carboxylic acid intermediate and 2-fluoroaniline.

Materials:

  • (3S,4S)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

  • 2-Fluoroaniline

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) or other coupling agent (e.g., HATU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the pyrrolidinone carboxylic acid, 2-fluoroaniline, EDC, and HOBt in DMF.

  • Add DIPEA to the mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain Tetflupyrolimet.

Quantitative Data

Specific yield and purity data for a synthetic route starting directly from this compound are not available in the public domain. However, the "Bioisosteric Tactics in the Discovery of Tetflupyrolimet" publication provides insights into the optimization of the final compound, suggesting that high yields and purities are achievable for the key chemical transformations. For instance, amide coupling reactions, a critical step in the synthesis, are generally high-yielding processes when optimized.

Logical Relationships in Synthesis

The synthesis of a complex molecule like Tetflupyrolimet involves a series of logical steps where the functional groups of the intermediates are sequentially modified and assembled. The following diagram illustrates the key chemical transformations and their relationships.

Synthesis Logic Start This compound Protection Amine Protection Start->Protection Oxidation Alcohol Oxidation Protection->Oxidation Aldehyde Protected Amino-Aldehyde Oxidation->Aldehyde Michael_Addition Michael Addition Aldehyde->Michael_Addition Reacts with (trifluoromethyl)phenyl derivative Pyrrolidinone_Formation Cyclization & Functionalization Michael_Addition->Pyrrolidinone_Formation Pyrrolidinone_Acid Pyrrolidinone Carboxylic Acid Pyrrolidinone_Formation->Pyrrolidinone_Acid Amidation Amide Coupling Pyrrolidinone_Acid->Amidation Couples with 2-Fluoroaniline Tetflupyrolimet Tetflupyrolimet Amidation->Tetflupyrolimet

Caption: Key transformations in Tetflupyrolimet synthesis.

This compound serves as a strategic starting material for the synthesis of the innovative herbicide Tetflupyrolimet. The synthetic route involves a series of well-established chemical transformations, including protection of functional groups, oxidation, carbon-carbon bond formation, cyclization, and amide coupling. The protocols and logical diagrams provided herein offer a comprehensive guide for researchers and drug development professionals interested in the synthesis of Tetflupyrolimet and other novel agrochemicals based on fluorinated aniline scaffolds. Further research into optimizing the specific reaction conditions for each step will be crucial for developing a scalable and efficient manufacturing process.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel quinazoline-based kinase inhibitors, utilizing (5-Amino-2-fluorophenyl)methanol as a key starting material. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] This document outlines the synthetic strategy, experimental procedures, biological activity data, and relevant cellular signaling pathways.

Synthetic Strategy Overview

The general synthetic strategy involves a multi-step process beginning with the oxidation of this compound to its corresponding carboxylic acid, which serves as a crucial precursor for the construction of the quinazoline core. Subsequent functionalization allows for the introduction of various side chains to modulate kinase selectivity and potency.

A representative workflow for the synthesis and evaluation of these novel kinase inhibitors is depicted below.

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation A This compound (Starting Material) B Oxidation A->B C 2-Amino-4-fluorobenzoic Acid B->C D Cyclization with Formamidine Acetate C->D E Quinazolinone Core D->E F Chlorination E->F G 4-Chloroquinazoline Intermediate F->G H Nucleophilic Substitution & Further Modifications G->H I Library of Novel Kinase Inhibitors H->I J Biochemical Assays (Kinase Activity & Potency) I->J K Kinome Profiling (Selectivity) J->K L Cell-Based Assays (Target Engagement & Efficacy) K->L M Lead Optimization L->M M->H SAR Feedback

Caption: General workflow for kinase inhibitor synthesis and screening.

Experimental Protocols

Protocol 2.1: Synthesis of 2-Amino-4-fluorobenzoic Acid from this compound

This protocol describes the oxidation of the primary alcohol in this compound to a carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of water and ethanol in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of potassium permanganate (approx. 4.0 eq) in water.

  • Add the KMnO₄ solution dropwise to the stirred solution of the starting material, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and a brown manganese dioxide precipitate forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Acidify the aqueous solution to pH 3-4 with concentrated HCl. A precipitate should form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-fluorobenzoic acid.

Protocol 2.2: Synthesis of 7-Fluoroquinazolin-4(3H)-one (Quinazolinone Core)

This protocol details the cyclization reaction to form the core quinazoline structure.

Materials:

  • 2-Amino-4-fluorobenzoic acid (from Protocol 2.1)

  • Formamidine acetate

  • 2-Methoxyethanol

  • Standard laboratory glassware with reflux condenser

Procedure:

  • Combine 2-amino-4-fluorobenzoic acid (1.0 eq) and formamidine acetate (2.0 eq) in 2-methoxyethanol in a round-bottom flask.

  • Heat the mixture to reflux (approx. 125 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield 7-fluoroquinazolin-4(3H)-one.

Protocol 2.3: General Procedure for the Synthesis of a BPR1K871 Analogue

This protocol provides a representative example of how the quinazolinone core can be elaborated into a potent multi-kinase inhibitor. The synthesis of BPR1K871 itself starts from 2-amino-4-fluorobenzoic acid.[2]

Step 1: Chlorination of the Quinazolinone Core

  • Suspend the 7-fluoroquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the mixture and remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 4-chloro-7-fluoroquinazoline can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with a Side Chain

  • Dissolve the crude 4-chloro-7-fluoroquinazoline (1.0 eq) and a desired amine-containing side chain (e.g., tert-butyl (2-(amino)ethyl)carbamate) (1.0 eq) in a suitable solvent like isopropanol or ethanol.

  • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, the product may precipitate or can be obtained after removal of the solvent and purification by column chromatography.

Step 3: Further Functionalization (Example: Urea Formation)

  • If the side chain contains a protecting group (e.g., Boc), deprotect it using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Dissolve the resulting amine in an aprotic solvent like dichloromethane.

  • Add a desired isocyanate (e.g., 3-chlorophenyl isocyanate) (1.1 eq) and stir at room temperature for 2-4 hours.

  • The product can typically be isolated by filtration or after solvent removal and purification.

Quantitative Data: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activities (IC₅₀ values) of BPR1K871 and related compounds.

Table 1: Inhibitory Activity of BPR1K871

Kinase TargetIC₅₀ (nM)Reference
AURKA22[1][2]
AURKB13[1][2]
FLT319[1][2]

Table 2: Structure-Activity Relationship (SAR) of Quinazoline Derivatives [1]

CompoundKey Structural FeatureAURKA IC₅₀ (nM)FLT3 IC₅₀ (nM)Selectivity Profile
BPR1K871 7-(3-(dimethylamino)propoxy)2219Dual FLT3/AURKA
Compound 5 7-(3-hydroxypropoxy)4.9>500AURKA Selective
Compound 7 7-(2-hydroxyethoxy)7700AURKA Selective
Compound 13 Phenylurea modification46416FLT3 Selective
Lead Cpd 4 Furanopyrimidine core replaced with quinazoline4.9127Dual FLT3/AURKA

Relevant Signaling Pathways

The synthesized kinase inhibitors target key signaling pathways implicated in cancer cell proliferation, survival, and differentiation. Diagrams for these pathways are provided below.

Aurora Kinase (AURKA) Signaling Pathway

G cluster_upstream Upstream Activation cluster_core Aurora A Kinase cluster_downstream Downstream Effects TPX2 TPX2 AURKA AURKA TPX2->AURKA Activation Ajuba Ajuba Ajuba->AURKA Activation CyclinB_CDK1 Cyclin B/CDK1 CyclinB_CDK1->AURKA Activation PLK1 PLK1 AURKA->PLK1 Phosphorylation (Activation) p53 p53 AURKA->p53 Phosphorylation (Inhibition) NF_kB NF-κB AURKA->NF_kB Phosphorylation (Activation) Centrosome_Mat Centrosome Maturation AURKA->Centrosome_Mat Spindle_Assem Spindle Assembly AURKA->Spindle_Assem Mitotic_Entry Mitotic Entry PLK1->Mitotic_Entry BPR1K871 BPR1K871 BPR1K871->AURKA Inhibition

Caption: Simplified Aurora A Kinase (AURKA) signaling pathway.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

G cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binding & Dimerization STAT5 STAT5 FLT3->STAT5 Activation PI3K PI3K FLT3->PI3K Activation RAS RAS/MAPK Pathway FLT3->RAS Activation FLT3_mut Mutated FLT3 (FLT3-ITD/TKD) FLT3_mut->STAT5 Constitutive Activation FLT3_mut->PI3K Constitutive Activation FLT3_mut->RAS Constitutive Activation BPR1K871 BPR1K871 BPR1K871->FLT3_mut Inhibition Proliferation Cell Proliferation STAT5->Proliferation Survival Inhibition of Apoptosis (Survival) STAT5->Survival AKT AKT PI3K->AKT AKT->Proliferation AKT->Survival RAS->Proliferation RAS->Survival

Caption: FLT3 signaling in AML, showing ligand-dependent and constitutive activation.

EGFR Signaling Pathway

G cluster_pathways Downstream Pathways cluster_ras RAS-RAF-MEK-ERK cluster_pi3k PI3K-AKT cluster_outcomes Cellular Outcomes Ligand EGF/TGF-α EGFR EGFR Dimer Ligand->EGFR Binding & Dimerization GRB2 GRB2/SOS EGFR->GRB2 Activation PI3K PI3K EGFR->PI3K Activation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival mTOR->Metastasis

Caption: Key downstream pathways in EGFR signaling targeted by quinazoline inhibitors.

Conclusion

The synthetic routes originating from this compound provide a robust platform for the development of novel quinazoline-based kinase inhibitors. The protocols and data presented herein offer a foundational guide for researchers in the field of oncology drug discovery, enabling the systematic synthesis, evaluation, and optimization of potent and selective therapeutic candidates. Structure-activity relationship studies are crucial for refining the selectivity profiles of these compounds to achieve desired therapeutic effects while minimizing off-target activities.[1]

References

Application Notes and Protocols for Microwave-Assisted Organic Synthesis with (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Amino-2-fluorophenyl)methanol is a valuable building block in medicinal chemistry and drug discovery. The presence of a primary amino group, a fluorine atom, and a hydroxymethyl group offers multiple reaction sites for the construction of diverse molecular scaffolds. Microwave-assisted organic synthesis (MAOS) provides a powerful tool for accelerating reactions involving such intermediates, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. These advantages are particularly beneficial in the rapid generation of compound libraries for screening and lead optimization in drug development.

This document provides detailed application notes and protocols for the microwave-assisted synthesis of quinazoline and benzodiazepine derivatives starting from this compound. These heterocyclic cores are prevalent in a wide range of biologically active compounds.

I. Microwave-Assisted Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinazolines

The reaction of this compound with aldehydes or ketones under microwave irradiation offers a rapid and efficient route to 6-fluoro-1,2,3,4-tetrahydroquinazolines. This transformation proceeds via an initial condensation followed by an intramolecular cyclization.

General Reaction Scheme:

G reactant1 This compound plus + reactant2 Aldehyde/Ketone (R1, R2) product 6-Fluoro-1,2,3,4-tetrahydroquinazoline reactant2->product

Caption: General scheme for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinazolines.

Experimental Protocol: Synthesis of 2-Aryl-6-fluoro-1,2,3,4-tetrahydroquinazolines

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or a Lewis acid (e.g., InCl₃)

  • Solvent: Ethanol or Acetonitrile

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 141.1 mg).

  • Add the substituted benzaldehyde (1.1 mmol).

  • Add the catalyst (e.g., p-TSA, 0.1 mmol, 17.2 mg).

  • Add the solvent (e.g., Ethanol, 3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Data Presentation: Microwave-Assisted Synthesis of 2-Aryl-6-fluoro-1,2,3,4-tetrahydroquinazolines
EntryR Group (Ar)CatalystSolventTime (min)Power (W)Temp (°C)Yield (%)
14-Cl-C₆H₄p-TSAEthanol1510012085
24-MeO-C₆H₄p-TSAEthanol1010012092
3C₆H₅InCl₃Acetonitrile2015014078
42-NO₂-C₆H₄p-TSAEthanol1510012075

II. Microwave-Assisted Synthesis of 7-Fluoro-1,5-benzodiazepine Derivatives

This compound can be utilized in a multi-step, one-pot synthesis of 7-fluoro-1,5-benzodiazepine derivatives under microwave irradiation. This involves an in-situ oxidation of the alcohol to the corresponding aldehyde, followed by condensation with a 1,3-dicarbonyl compound and subsequent cyclization.

General Reaction Scheme:

G start This compound step1 [Oxidation] Microwave, Oxidant start->step1 intermediate 2-Amino-4-fluorobenzaldehyde step1->intermediate step2 Condensation with 1,3-Dicarbonyl Compound (e.g., Acetylacetone) intermediate->step2 step3 Cyclization Microwave, Catalyst step2->step3 product 7-Fluoro-1,5-benzodiazepine Derivative step3->product

Caption: Workflow for the synthesis of 7-Fluoro-1,5-benzodiazepine derivatives.

Experimental Protocol: One-Pot Synthesis of 2,4-Dimethyl-7-fluoro-3H-1,5-benzodiazepine

Materials:

  • This compound

  • Oxidant: Manganese dioxide (MnO₂) or 2,2,6,6-Tetrachloro-1-piperidinyloxyl (TEMPO) with a co-oxidant

  • Acetylacetone (2,4-pentanedione)

  • Catalyst: Acetic acid or Boron trifluoride etherate (BF₃·OEt₂)

  • Solvent: Toluene or 1,4-Dioxane

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, suspend this compound (1.0 mmol, 141.1 mg) and the oxidant (e.g., activated MnO₂, 5.0 mmol, 434.6 mg) in the chosen solvent (e.g., Toluene, 4 mL).

  • Seal the vial and irradiate at 130°C for 15 minutes to facilitate the oxidation to the aldehyde.

  • Cool the vial and carefully add acetylacetone (1.2 mmol, 120.1 mg) and the catalyst (e.g., a few drops of glacial acetic acid).

  • Reseal the vial and irradiate the mixture at 150°C for an additional 20 minutes.

  • After cooling, filter the reaction mixture to remove the oxidant.

  • Wash the solid residue with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the desired benzodiazepine derivative.

Data Presentation: Microwave-Assisted Synthesis of 7-Fluoro-1,5-benzodiazepine Derivatives
EntryOxidantCatalystSolventTime (min)Power (W)Temp (°C)Yield (%)
1MnO₂Acetic AcidToluene15 + 20150130 -> 15072
2TEMPO/NaOClBF₃·OEt₂Dioxane10 + 15120120 -> 14068

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Microwave vials are under pressure at elevated temperatures. Ensure they are properly sealed and handled with care.

  • Consult the safety data sheets (SDS) for all chemicals used.

Conclusion

This compound is a versatile precursor for the rapid synthesis of fluorinated heterocyclic compounds using microwave-assisted techniques. The protocols outlined here for the synthesis of quinazoline and benzodiazepine derivatives demonstrate the efficiency and potential of MAOS in accelerating drug discovery and development workflows. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Monitoring of (5-Amino-2-fluorophenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Amino-2-fluorophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors. Monitoring the progress of reactions involving this intermediate is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for these purposes.[1][2] This document provides detailed application notes and protocols for utilizing TLC to monitor reactions of this compound, focusing on a representative N-alkylation reaction.

Principle of TLC for Reaction Monitoring

TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][2] The separation is driven by polarity. In the context of monitoring a reaction involving this compound, the starting material, intermediates, and products will likely have different polarities and thus will travel different distances up the TLC plate, resulting in distinct spots. By observing the disappearance of the starting material spot and the appearance of the product spot over time, the progress of the reaction can be effectively monitored.

Data Presentation: Representative Rf Values

The retention factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While specific Rf values are highly dependent on the exact conditions (stationary phase, mobile phase, temperature), the following table provides representative Rf values for this compound and a potential N-alkylation product in common solvent systems on a silica gel plate. These values are based on the general principles of chromatography for similar aromatic amines and alcohols.

CompoundStructureSolvent System (Ethyl Acetate:Hexane)Approximate Rf ValueVisualization
This compound1:10.3 - 0.4UV (254 nm), Ninhydrin, p-Anisaldehyde
N-benzyl-(5-amino-2-fluorophenyl)methanol1:10.5 - 0.6UV (254 nm), p-Anisaldehyde

Note: The N-alkylated product is expected to be less polar than the starting material due to the introduction of the benzyl group, resulting in a higher Rf value.

Experimental Protocols

General Protocol for TLC Analysis

This protocol outlines the basic steps for performing TLC analysis.

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber with a lid

  • Capillary spotters or micropipettes

  • Mobile phase (e.g., 1:1 Ethyl Acetate:Hexane)

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Visualization reagents (e.g., ninhydrin solution, p-anisaldehyde stain)

  • Heat gun or hot plate

Procedure:

  • Preparation of the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.

  • Preparation of the TLC Plate: With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark the positions for spotting the samples along this line.

  • Spotting the Plate: Dissolve a small amount of your sample(s) in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small spot of each sample onto the marked positions on the baseline. For reaction monitoring, it is crucial to spot the starting material, the reaction mixture, and a "co-spot" (a spot containing both the starting material and the reaction mixture) side-by-side.

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Elution and Drying: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots. Circle these spots with a pencil.

    • Staining: If compounds are not UV-active or for further confirmation, use a chemical stain. For primary amines like this compound, a ninhydrin stain can be used, which typically produces a colored spot upon heating. p-Anisaldehyde stain is a more general stain that can visualize a wide range of functional groups, often with characteristic colors upon heating.

  • Calculation of Rf Value: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol for Monitoring an N-Alkylation Reaction

This protocol provides a specific example of using TLC to monitor the N-alkylation of this compound with benzyl alcohol.

Reaction: this compound + Benzyl Alcohol → N-benzyl-(5-amino-2-fluorophenyl)methanol

Materials:

  • Reaction mixture at different time points (e.g., t=0, 1h, 2h, completion)

  • Reference sample of this compound

  • TLC supplies as listed in the general protocol

  • Mobile Phase: 1:1 Ethyl Acetate:Hexane

Procedure:

  • Prepare the TLC Plate: Draw a baseline and mark lanes for:

    • SM: Starting Material (this compound)

    • Co: Co-spot (Starting Material + Reaction Mixture)

    • Rxn: Reaction Mixture (at a specific time point)

  • Spot the Plate:

    • In the "SM" lane, spot the reference solution of this compound.

    • In the "Rxn" lane, spot the reaction mixture.

    • In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.

  • Develop and Visualize: Follow the general TLC protocol for developing the plate and visualizing the spots under UV light and/or with appropriate stains.

  • Interpret the Results:

    • At the beginning of the reaction (t=0), you should see a prominent spot in the "Rxn" lane corresponding to the starting material.

    • As the reaction progresses, the intensity of the starting material spot in the "Rxn" lane will decrease, and a new spot corresponding to the less polar N-alkylated product will appear at a higher Rf value.

    • The "Co-spot" lane is used to confirm the identity of the spots. The starting material spot in the reaction mixture should have the same Rf as the reference starting material.

    • The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Samples on Plate prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry the Plate develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv visualize_stain Apply Chemical Stain (if needed) visualize_uv->visualize_stain calculate_rf Calculate Rf Values visualize_stain->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: General workflow for performing thin-layer chromatography analysis.

Reaction_Monitoring_Logic cluster_lanes TLC Plate Lanes cluster_observation Observation Over Time cluster_conclusion Conclusion SM Starting Material (SM) Co Co-spot (SM + Rxn) SM->Co Rxn Reaction Mixture (Rxn) Rxn->Co sm_spot SM Spot Intensity reaction_progress Reaction Progressing sm_spot->reaction_progress Decreases prod_spot Product Spot Intensity prod_spot->reaction_progress Increases reaction_complete Reaction Complete reaction_progress->reaction_complete SM spot disappears

Caption: Logical relationship for monitoring a reaction using TLC.

References

Application Note and Protocol for the Purification of (5-Amino-2-fluorophenyl)methanol via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Amino-2-fluorophenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this intermediate is critical for the successful outcome of subsequent synthetic steps and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method, a common strategy for compounds with intermediate polarity. The provided protocol is a general guideline and may require optimization based on the initial purity of the compound and the nature of the impurities.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system at different temperatures.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[2] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (and removed by hot filtration). By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the compound of interest will crystallize out in a purer form, leaving the impurities dissolved in the surrounding solution.[1][2]

Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

Procedure:

  • Solvent Selection and Preparation: A mixed solvent system of methanol and water is proposed for this procedure. Methanol is a polar solvent that is likely to dissolve this compound, while water acts as an anti-solvent to decrease its solubility upon cooling. The optimal ratio of methanol to water may need to be determined empirically.

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of methanol to the flask.

    • Gently heat the mixture on a hotplate with continuous stirring. Add methanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, pre-heated flask to remove the insoluble impurities.

  • Inducing Crystallization:

    • To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

    • Add a few drops of hot methanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol-water mixture (in the same approximate ratio as the final crystallization solvent) to remove any residual soluble impurities from the mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for a period of time.

    • Transfer the dried crystals to a pre-weighed watch glass and dry them further in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

  • Analysis:

    • Determine the weight of the purified product and calculate the percentage recovery.

    • Assess the purity of the recrystallized this compound by measuring its melting point and using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS). A sharp melting point close to the literature value is indicative of high purity.

Data Presentation

The following table should be used to record the quantitative data from the recrystallization procedure.

ParameterBefore RecrystallizationAfter Recrystallization
Mass (g)
Purity (%)
Melting Point (°C)
Appearance
Yield (%) N/A

Mandatory Visualizations

Experimental Workflow Diagram

Recrystallization_Workflow start Crude This compound dissolve Dissolve in minimal hot methanol start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration add_antisolvent Add water until cloudy, then clarify with methanol hot_filtration->add_antisolvent slow_cool Slowly cool to room temperature add_antisolvent->slow_cool ice_bath Cool in ice bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent mixture vacuum_filtration->wash dry Dry under vacuum wash->dry analyze Analyze for purity (MP, HPLC, NMR) dry->analyze

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or the presence of impurities. To remedy this, reheat the solution until the oil redissolves, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool more slowly.[3] Using a different solvent system might also be necessary.

  • No Crystal Formation: If no crystals form after cooling, the solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface to provide nucleation sites.[3] If that fails, evaporate some of the solvent to increase the concentration of the solute and then attempt to cool and crystallize again.

  • Low Yield: A low yield can result from using too much solvent during the dissolution step, incomplete crystallization, or loss of product during transfers. Ensure the minimum amount of hot solvent is used and that the solution is sufficiently cooled to maximize crystal formation.

References

Application Notes and Protocols for Suzuki Coupling of (5-Amino-2-fluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of derivatives of (5-amino-2-fluorophenyl)methanol. This key structural motif is of significant interest in medicinal chemistry and materials science. The protocols detailed below address the challenges associated with the presence of multiple functional groups—a primary amine, a primary alcohol, and a fluorine atom—and offer robust methodologies for the efficient synthesis of biaryl derivatives.

The Suzuki-Miyaura reaction is a versatile and powerful method for forming carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1] The reaction is widely favored due to its mild conditions and high tolerance for various functional groups.[2][3] However, substrates bearing both primary amine and alcohol functionalities can present challenges, as these groups can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction.[2]

Recent studies have demonstrated successful Suzuki-Miyaura couplings on unprotected ortho-bromoanilines, indicating that with the appropriate choice of catalyst, ligand, and base, the reaction can proceed efficiently without the need for protecting the amino group.[2][3] Furthermore, these studies have shown that unprotected alcohol functionalities on the coupling partners are also well-tolerated under these optimized conditions.[2]

This document outlines two primary protocols: a recommended protection-free approach based on recent advancements for analogous substrates, and an alternative protocol involving a protective group strategy as a contingency.

General Reaction Scheme

The core transformation is the palladium-catalyzed cross-coupling of a halogenated derivative of this compound with a suitable organoboron reagent, such as a boronic acid or a boronic ester. The reactivity of the aryl halide typically follows the order I > Br >> Cl.[1]

Diagram of the General Suzuki-Miyaura Reaction

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: Protection-Free Suzuki-Miyaura Coupling (Recommended)

This protocol is adapted from methodologies developed for unprotected ortho-bromoanilines, which have shown excellent functional group tolerance, including for free amines and alcohols.[2][3] This approach is operationally simple and avoids additional protection and deprotection steps.

Materials:

  • This compound derivative (e.g., (5-bromo-2-fluorophenyl)methanol) (1.0 equiv)

  • Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)

  • CataCXium® A Pd G3 (Palladacycle catalyst) (1-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the this compound derivative, the boronic acid/ester, cesium carbonate, and the CataCXium® A Pd G3 catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add 2-MeTHF and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).

  • Place the flask in a preheated oil bath at 70-80 °C.

  • Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Protection-Free Suzuki Coupling

G reagents Combine Reactants: This compound derivative Arylboronic acid/ester Cs₂CO₃ CataCXium® A Pd G3 inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents (2-MeTHF / H₂O) inert->solvent heat Heat and Stir (70-80 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (EtOAc / H₂O, Brine) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Workflow for the protection-free Suzuki coupling protocol.

Protocol 2: Protective Group Strategy

This protocol should be considered if the protection-free approach results in low yields or significant side products due to the specific nature of the R-group on the boronic acid or other substrate sensitivities. Here, the amine and/or alcohol can be protected with standard protecting groups. A tert-butyldimethylsilyl (TBDMS) group is a common choice for the alcohol due to its robustness and ease of removal. The amine can be protected as a carbamate (e.g., Boc).

Protection Step (Example: Silylation of Alcohol):

  • Dissolve the this compound derivative in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add imidazole (1.5-2.0 equiv) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1-1.2 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup and purify the protected intermediate.

Suzuki Coupling with Protected Substrate:

Materials:

  • Protected this compound derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane/water or Toluene/water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the protected substrate and the alternative catalyst/base/solvent system.

  • Typical reaction temperatures are in the range of 80-100 °C.

Deprotection Step (Example: Desilylation):

  • Dissolve the purified, coupled product in THF.

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 equiv), and stir at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and purify to obtain the final product.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings of functionalized aryl halides, providing a basis for optimization.

ParameterProtocol 1 (Protection-Free)Protocol 2 (Protective Strategy)
Aryl Halide Unprotected this compound derivativeProtected this compound derivative
Catalyst CataCXium® A Pd G3Pd(PPh₃)₄ or PdCl₂(dppf)
Catalyst Loading 1-5 mol%2-5 mol%
Base Cs₂CO₃K₂CO₃ or K₃PO₄
Solvent 2-MeTHF / H₂O1,4-Dioxane / H₂O or Toluene / H₂O
Temperature 70-80 °C80-100 °C
Advantages Operationally simple, fewer stepsBroader catalyst/base compatibility
Disadvantages May require specific catalystRequires additional protection/deprotection steps

Signaling Pathways and Logical Relationships

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(L)₂ oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L)₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (this compound derivative) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By leveraging the protection-free protocol, researchers can efficiently synthesize a diverse library of this compound derivatives, facilitating advancements in drug discovery and materials science. The choice between the two protocols will depend on the specific substrates and the outcomes of initial screening reactions.

References

Application Notes and Protocols: Synthesis and Biological Screening of N-(5-amino-2-fluorophenyl) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(5-amino-2-fluorophenyl) derivatives represent a versatile scaffold in medicinal chemistry, frequently explored for the development of novel therapeutic agents. The presence of the 2-fluoroaniline moiety can be critical for modulating pharmacokinetic properties and target engagement. This document provides detailed protocols for the synthesis of amide and sulfonamide derivatives of N-(5-amino-2-fluorophenyl) and outlines key biological screening assays to evaluate their potential as kinase inhibitors and cytotoxic agents.

Synthesis of N-(5-amino-2-fluorophenyl) Derivatives

The primary amino group of 5-amino-2-fluoroaniline serves as a key handle for introducing diverse functionalities, commonly through the formation of amide or sulfonamide linkages.

General Synthetic Schemes

A general approach to synthesizing N-(5-amino-2-fluorophenyl) amides and sulfonamides involves the acylation or sulfonylation of the aniline nitrogen.

Scheme 1: Synthesis of N-(5-amino-2-fluorophenyl) amides

G A 5-Nitro-2-fluoroaniline C N-(2-Fluoro-5-nitrophenyl)amide A->C Acylation B Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) B->C D N-(5-Amino-2-fluorophenyl)amide C->D Reduction (e.g., SnCl2, H2)

Caption: Synthesis of N-(5-amino-2-fluorophenyl) amides.

Scheme 2: Synthesis of N-(5-amino-2-fluorophenyl) sulfonamides

G A 5-Nitro-2-fluoroaniline C N-(2-Fluoro-5-nitrophenyl)sulfonamide A->C Sulfonylation B Sulfonyl Chloride (R-SO2Cl) B->C D N-(5-Amino-2-fluorophenyl)sulfonamide C->D Reduction (e.g., SnCl2, H2)

Caption: Synthesis of N-(5-amino-2-fluorophenyl) sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Fluoro-5-nitrophenyl)benzamide (Amide Intermediate)

This protocol describes a general method for the acylation of 5-nitro-2-fluoroaniline with benzoyl chloride.

Materials:

  • 5-Nitro-2-fluoroaniline

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-nitro-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of N-(5-Amino-2-fluorophenyl)benzamide (Final Amide Product)

This protocol details the reduction of the nitro group to an amine.

Materials:

  • N-(2-Fluoro-5-nitrophenyl)benzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of N-(2-fluoro-5-nitrophenyl)benzamide (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the final N-(5-amino-2-fluorophenyl)benzamide.

Protocol 3: Synthesis of N-(2-Fluoro-5-nitrophenyl)benzenesulfonamide (Sulfonamide Intermediate)

This protocol provides a general method for the sulfonylation of 5-nitro-2-fluoroaniline.

Materials:

  • 5-Nitro-2-fluoroaniline

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-nitro-2-fluoroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Add benzenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to proceed at room temperature overnight.

  • Dilute the mixture with DCM and wash with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 4: Synthesis of N-(5-Amino-2-fluorophenyl)benzenesulfonamide (Final Sulfonamide Product)

This protocol outlines the reduction of the intermediate nitro-sulfonamide.

Materials:

  • N-(2-Fluoro-5-nitrophenyl)benzenesulfonamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water mixture (e.g., 4:1)

  • Celite

Procedure:

  • Suspend N-(2-fluoro-5-nitrophenyl)benzenesulfonamide (1.0 eq) and ammonium chloride (1.0 eq) in an ethanol/water mixture.

  • Add iron powder (5.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Biological Screening Protocols

Workflow for Biological Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action A Synthesized N-(5-amino-2-fluorophenyl) Derivatives B Biochemical Kinase Assay (e.g., TR-FRET) A->B C Determine IC50 Values B->C D Cell-Based Viability Assay (e.g., MTT) C->D Active Compounds E Determine GI50/CC50 Values D->E F Western Blot for Pathway Modulation E->F Potent Compounds G Apoptosis Assays E->G

Caption: Workflow for biological screening of synthesized derivatives.

Protocol 5: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.[1]

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

  • Test compounds (N-(5-amino-2-fluorophenyl) derivatives) dissolved in DMSO

  • 384-well microplate

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of the 384-well plate.

  • Add the kinase, biotinylated substrate, and ATP to the wells to initiate the kinase reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

  • Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

  • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two different wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 6: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[3]

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]

  • Prepare serial dilutions of the test compounds in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT stock solution to each well.[3]

  • Incubate for an additional 4 hours at 37°C.[3]

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]

  • Incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (cytotoxic concentration 50%) values.

Data Presentation

The quantitative data from the biological screening can be summarized for clear comparison.

Table 1: Biological Activity of N-(5-amino-2-fluorophenyl) Derivatives

Compound IDR Group (Amide)R Group (Sulfonamide)Kinase X IC₅₀ (nM)HeLa GI₅₀ (µM)
DERIV-A1 Phenyl-1505.2
DERIV-A2 4-Chlorophenyl-752.1
DERIV-A3 3-Methylphenyl-2108.9
DERIV-S1 -Phenyl500> 20
DERIV-S2 -4-Tolyl450> 20
DERIV-S3 -4-Methoxyphenyl620> 20
Control Drug --200.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway

Many N-phenyl derivatives are designed as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be targeted.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Phosphorylation Inhibitor N-(5-amino-2-fluorophenyl) Derivative Inhibitor->Kinase2 Gene Target Genes TF->Gene Transcription Response Cellular Response (Proliferation, Survival) Gene->Response

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for the Synthesis of Advanced Materials Using (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(5-Amino-2-fluorophenyl)methanol is a versatile building block for the synthesis of a variety of advanced materials. Its unique combination of a primary amine, a fluorine substituent, and a hydroxymethyl group on a phenyl ring allows for the creation of functionalized polymers and heterocyclic compounds with tailored properties. This document provides detailed protocols and application notes for the use of this compound in the synthesis of high-performance fluorinated polybenzoxazines, a class of phenolic resins with exceptional thermal and mechanical properties.

The introduction of fluorine atoms into the polymer backbone can significantly enhance properties such as thermal stability, chemical resistance, and dielectric performance, making these materials suitable for demanding applications in aerospace, electronics, and coatings. The pendant hydroxymethyl group from the this compound precursor can offer additional sites for cross-linking or further functionalization of the resulting polymer.

Application 1: Synthesis of a Novel Fluorinated Benzoxazine Monomer

This protocol describes a proposed synthesis of a bifunctional benzoxazine monomer from this compound, bisphenol A, and paraformaldehyde. The resulting monomer can be thermally cured to produce a highly cross-linked polybenzoxazine network.

Experimental Protocol: Synthesis of 2,2'-((((5-(hydroxymethyl)-4-fluorophenylene)bis(methylene))bis(3,4-dihydro-2H-1,3-benzoxazine-3,1-diyl))bis(4,1-phenylene))bis(propan-2-yl)

Materials:

  • This compound

  • Bisphenol A

  • Paraformaldehyde

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Sodium sulfate (anhydrous)

  • Methanol

  • Dichloromethane

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve this compound (1 equivalent) and bisphenol A (0.5 equivalents) in anhydrous 1,4-dioxane.

  • Add paraformaldehyde (2 equivalents) to the solution.

  • Heat the reaction mixture to 90-100 °C and stir under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and add toluene.

  • Wash the organic layer sequentially with 1 M NaOH solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Further purify the product by recrystallization from a methanol/water mixture to obtain the solid benzoxazine monomer.

  • Dry the final product under vacuum at 40 °C for 24 hours.

Characterization:

The structure of the synthesized benzoxazine monomer should be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the oxazine ring.

  • Mass Spectrometry: To confirm the molecular weight.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A This compound P1 1,4-Dioxane 90-100 °C, 4-6h A->P1 B Bisphenol A B->P1 C Paraformaldehyde C->P1 D Fluorinated Benzoxazine Monomer P1->D Mannich Condensation

Caption: Synthetic route to the fluorinated benzoxazine monomer.

Application 2: Thermal Curing of the Fluorinated Benzoxazine Monomer to Polybenzoxazine

The synthesized benzoxazine monomer undergoes ring-opening polymerization upon heating to form a rigid, cross-linked polybenzoxazine network.

Experimental Protocol: Thermal Polymerization
  • Place a sample of the purified benzoxazine monomer in a differential scanning calorimeter (DSC) pan or on a glass plate.

  • Heat the sample in a programmable oven or DSC instrument under a nitrogen atmosphere.

  • A typical curing profile involves a step-wise heating schedule, for example:

    • 150 °C for 1 hour

    • 180 °C for 2 hours

    • 200 °C for 2 hours

    • 220 °C for 1 hour (post-curing)

  • The curing process can be monitored by DSC to determine the exotherm associated with the ring-opening polymerization.

  • The resulting polymer will be a rigid, transparent or amber-colored solid.

Characterization of the Cured Polybenzoxazine:
  • Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Dynamic Mechanical Analysis (DMA): To evaluate the viscoelastic properties and Tg.

  • FT-IR Spectroscopy: To confirm the disappearance of the oxazine ring absorption bands and the appearance of new bands corresponding to the phenolic hydroxyl groups and the cross-linked network.

Data Presentation: Expected Properties of the Fluorinated Polybenzoxazine

The following table summarizes the expected quantitative data for the synthesized fluorinated polybenzoxazine, based on typical values reported for similar materials in the literature.

PropertyExpected ValueAnalysis Method
Monomer Yield75-85%Gravimetric
Glass Transition Temp. (Tg)250-300 °CDSC, DMA
Decomposition Temp. (Td5%)> 350 °CTGA
Char Yield at 800 °C (N₂)> 50%TGA
Dielectric Constant (1 MHz)< 3.0Dielectric Spec.

Polymerization and Cross-linking Mechanism:

G cluster_start Monomer cluster_process Curing Process cluster_product Polymer Monomer Fluorinated Benzoxazine Monomer Heat Heat (150-220 °C) Monomer->Heat Ring-Opening Polymerization Polymer Cross-linked Polybenzoxazine Network Heat->Polymer

Caption: Thermal curing of the benzoxazine monomer.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical workflow from the starting material to the final high-performance polymer and its potential applications.

G cluster_synthesis Synthesis Workflow cluster_properties Material Properties cluster_applications Potential Applications Start This compound Monomer Fluorinated Benzoxazine Monomer Start->Monomer Mannich Condensation Polymer Fluorinated Polybenzoxazine Monomer->Polymer Thermal Curing P1 High Thermal Stability Polymer->P1 P2 Low Dielectric Constant Polymer->P2 P3 Chemical Resistance Polymer->P3 A1 Aerospace Composites P1->A1 A2 Electronic Encapsulants P2->A2 A3 High-Performance Coatings P3->A3

Caption: From precursor to application.

Troubleshooting & Optimization

Purification techniques for crude (5-Amino-2-fluorophenyl)methanol products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of crude (5-Amino-2-fluorophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound sample?

A1: Common impurities depend on the synthetic route. If prepared by the reduction of a nitro-precursor, such as (5-Amino-2-nitrophenyl)methanol or a related compound, impurities may include unreacted starting material, partially reduced intermediates, and residual reduction catalysts (e.g., tin or iron salts if using Sn/HCl or Fe/HCl).[1]

Q2: My compound is streaking or showing poor peak shape during silica gel column chromatography. Why is this happening?

A2: This is a common issue when purifying basic compounds like amines on acidic silica gel.[2] The basic amino group interacts strongly with the acidic silanol groups of the stationary phase, leading to tailing, streaking, and sometimes irreversible adsorption.[2][3]

Q3: How can I prevent my amine compound from interacting with the silica gel column?

A3: To mitigate the acid-base interaction, you can add a small amount of a competing base to your mobile phase.[2][3] Common additives include triethylamine (TEA) or ammonium hydroxide, typically at a concentration of 0.1-1%. Alternatively, using an amine-functionalized silica gel can also prevent these unwanted interactions.[2]

Q4: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's solubility is too high or the solution cools too quickly. Try reheating the solution to dissolve the oil, add a small amount more of the "good" solvent to decrease saturation, and allow it to cool much more slowly. Ensuring the solution is not overly concentrated can also prevent this.[4] Scratching the inside of the flask with a glass rod can help initiate crystallization.[4]

Q5: I am unable to form any crystals during recrystallization, even after cooling for an extended period. What are my options?

A5: This indicates the solution may not be sufficiently supersaturated or that impurities are inhibiting crystal formation.[4] Try evaporating some of the solvent to increase the concentration.[4] If that fails, consider trying a different solvent system.[4][5] For compounds with basic moieties like amines, crystallization of an acid salt (e.g., hydrochloride salt) can sometimes be a successful alternative.[5]

Q6: How can I effectively remove basic impurities during an aqueous workup?

A6: You can wash the organic layer containing your product with a dilute acid solution, such as 1M HCl.[6] The basic impurities will be protonated, forming water-soluble salts that partition into the aqueous layer.[6] This method should only be used if your desired product, this compound, is stable in acidic conditions.[6] Another method involves washing with an aqueous solution of 10% copper sulfate, which complexes with amines and pulls them into the aqueous layer.[6]

Troubleshooting Guides

Column Chromatography

Caption: Troubleshooting logic for common column chromatography issues.

Problem Potential Cause Recommended Solution
Streaking / Tailing of spots Strong interaction between the basic amine and acidic silica gel.[2][3]Add a competing base like triethylamine (TEA) or ammonium hydroxide (0.1-1%) to the mobile phase.[2][3] Alternatively, use an amine-functionalized silica column.[2]
Poor Separation The mobile phase polarity is too high or not optimized for the specific impurities.Decrease the polarity of the mobile phase for better resolution. Test different solvent systems (e.g., Dichloromethane/Methanol vs. Ethyl Acetate/Hexane).
Compound does not elute The mobile phase is too non-polar.Gradually increase the proportion of the polar solvent in your mobile phase system.
Low Recovery The compound may be irreversibly adsorbed onto the silica gel or could be degrading on the column.Use the methods described for streaking to reduce interaction.[2][3] Work quickly and avoid leaving the compound on the column for extended periods.
Recrystallization

Caption: Decision tree for troubleshooting common recrystallization problems.

Problem Potential Cause Recommended Solution
Product "oils out" The solution is supersaturated, or the cooling rate is too fast. Impurities can also lower the melting point, favoring oil formation.Reheat the mixture until the oil dissolves, add a small amount of additional "good" solvent, and allow it to cool very slowly.[4]
No crystals form The solution is too dilute, or crystallization is kinetically hindered.[4]Concentrate the solution by evaporating some solvent.[4] Scratch the inside of the flask with a glass rod to create nucleation sites.[4] If available, add a seed crystal of the pure product.
Poor recovery of product The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Minimize the amount of hot solvent used for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities in crystals Impurities are trapped in the crystal lattice.The product may require a charcoal treatment before recrystallization or may need to be purified by another method, like column chromatography, first.

Data Presentation

Table 3: Recommended Solvent Systems for Column Chromatography
Primary System Ethyl Acetate / Hexanes (or Heptanes) + 0.5% Triethylamine
Alternative for more polar compounds Dichloromethane / Methanol + 0.5% Triethylamine
Rationale The Ethyl Acetate/Hexanes system offers good selectivity for many aromatic compounds. The Dichloromethane/Methanol system is suitable for more polar molecules. The addition of triethylamine is crucial to prevent peak tailing.[1][2][3]
Table 4: Potential Solvent Systems for Recrystallization
Single Solvent Ethanol, Isopropanol, or Water (if solubility allows).[5]
Two-Solvent System ("Good"/"Poor") Ethyl Acetate / Hexanes
Acetone / Hexanes[5]
Ethanol / Water[7]
Rationale The ideal solvent should dissolve the compound when hot but not when cold.[8] For a two-solvent system, the compound should be highly soluble in the "good" solvent and poorly soluble in the "poor" solvent.[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes prior development of a suitable mobile phase using Thin Layer Chromatography (TLC).

  • Column Preparation:

    • Select a column of appropriate size for your sample amount (typically a 40-100x mass ratio of silica to crude product).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles or cracks are present.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., Dichloromethane or Methanol). Add a small amount of silica gel (approx. 2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully load it onto the column. This method is faster but can lead to poorer separation if too much solvent is used.

  • Elution:

    • Begin eluting with the mobile phase, starting with a low polarity.

    • Collect fractions and monitor them by TLC to identify which ones contain the purified product.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase to elute the compound.

  • Isolation:

    • Combine the pure fractions as determined by TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Two-Solvent Recrystallization
  • Solvent Selection: Choose a "good" solvent in which the product is very soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible. A common pair is Ethyl Acetate (good) and Hexanes (poor).

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the "good" solvent dropwise while heating and stirring until the product just dissolves. Use the absolute minimum amount of hot solvent.[4]

  • Induce Crystallization:

    • Slowly add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy.[4]

    • Add a few more drops of the "good" solvent until the solution becomes clear again.[4]

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, large crystals.[4]

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize the yield of crystals.[4]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

References

Technical Support Center: Synthesis of (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (5-Amino-2-fluorophenyl)methanol. Our aim is to help you improve reaction yield and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and practical synthetic approach is the reduction of 2-fluoro-5-nitrobenzaldehyde. This involves the reduction of both the nitro group to an amine and the aldehyde group to a primary alcohol. The choice of reducing agent is critical and will determine if the reduction occurs in a single step or sequentially.

Q2: How can I selectively reduce the nitro group before reducing the aldehyde?

A2: Selective reduction of a nitro group in the presence of an aldehyde can be challenging as many reducing agents affect both functional groups. However, methods like using tin(II) chloride (SnCl₂) in ethanol or ethyl acetate are known to be mild and highly selective for the nitro group over carbonyls.[1] Another option is using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, which is a classic and robust method for this selective transformation.[1][2]

Q3: What are the best methods for the simultaneous reduction of both the nitro and aldehyde groups?

A3: Catalytic hydrogenation is a common and effective method for the simultaneous reduction of both nitro and aldehyde functionalities. Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (like H₂ gas or a transfer hydrogenation reagent like ammonium formate) can achieve this transformation in a single step.[1][3] However, it's important to be aware that catalytic hydrogenation can also reduce other functional groups if present.[2][3]

Q4: What are the most common impurities I might encounter, and how can I minimize them?

A4: Common impurities often depend on the synthetic route. During the reduction of 2-fluoro-5-nitrobenzaldehyde, you might encounter:

  • Unreacted starting material: 2-fluoro-5-nitrobenzaldehyde.

  • Partially reduced intermediates: Such as (2-fluoro-5-nitrosophenyl)methanol or (2-fluoro-5-(hydroxylamino)phenyl)methanol.[4]

  • Over-reduction byproducts: In some cases, over-reduction can lead to the formation of 2-fluoro-5-methylaniline.

  • Oxidation byproducts: The product, this compound, can be oxidized to form 5-amino-2-fluorobenzaldehyde or 5-amino-2-fluorobenzoic acid.[5]

To minimize these, ensure you use a sufficient amount of the reducing agent, control the reaction temperature, and monitor the reaction to completion using techniques like Thin-Layer Chromatography (TLC).[4][6]

Q5: What are the most effective purification methods for this compound?

A5: Due to the presence of both a polar amino and a hydroxyl group, this compound can be challenging to purify. The two most effective methods are:

  • Column Chromatography: Using silica gel as the stationary phase is a common approach. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can provide good separation. To prevent the polar amine from interacting too strongly with the acidic silica gel, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[7]

  • Recrystallization: This is a simple and scalable method for removing small amounts of impurities.[5] Suitable solvents for inducing crystallization of amino alcohols often include esters (like ethyl acetate), ethers, or mixtures of hydrocarbons and alcohols (e.g., hexane/isopropanol).[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Observed Problem Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive reducing agent or catalyst. 2. Insufficient amount of reducing agent. 3. Poor quality of starting material. 4. Incorrect reaction temperature or time.1. Use a fresh batch of reducing agent or a new, active catalyst. 2. Increase the molar equivalents of the reducing agent.[4] 3. Verify the purity of the 2-fluoro-5-nitrobenzaldehyde. 4. Optimize the reaction temperature and extend the reaction time, monitoring progress with TLC.[4]
Incomplete Reaction (Starting material remains) 1. Insufficient reducing agent. 2. Deactivated catalyst (e.g., Pd/C, Raney Ni). 3. Low reaction temperature or insufficient reaction time.1. Increase the molar equivalents of the reducing agent.[4] 2. Use fresh, high-quality catalyst.[4] 3. Increase the reaction temperature or extend the reaction time, monitoring by TLC.[4]
Formation of Colored Impurities (e.g., yellow/orange) 1. Formation of nitroso or hydroxylamino intermediates due to partial reduction.[4] 2. Formation of azoxy or azo compounds, especially with metal hydrides.[8]1. Ensure a sufficient excess of the reducing agent and adequate reaction time to drive the reaction to completion.[4][6] 2. If using a metal hydride, consider switching to catalytic hydrogenation or a metal/acid reduction system.
Product is an Oil and Does Not Crystallize 1. The crude product is highly impure, leading to melting point depression. 2. The chosen crystallization solvent is too nonpolar or too polar. 3. The solution is not saturated or is supersaturated.1. Purify the crude material by column chromatography first to remove the bulk of the impurities.[5] 2. Experiment with a variety of solvents and solvent mixtures. Good options for amino alcohols include ethyl acetate, ether, and hexane/isopropanol mixtures.[7] 3. To saturate, boil off some solvent. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal.[5]
Low Recovery After Workup The product is polar and can be lost in the aqueous phase during extraction.1. Saturate the aqueous layer with sodium chloride (salting out) before extraction to decrease the solubility of the product.[4] 2. Use a more polar solvent for extraction, such as ethyl acetate, and perform multiple extractions.[4]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound from 2-fluoro-5-nitrobenzaldehyde.

Protocol 1: One-Pot Reduction using Catalytic Hydrogenation

This protocol describes the simultaneous reduction of the nitro and aldehyde groups using palladium on carbon (Pd/C) and ammonium formate as a hydrogen transfer agent.

Materials:

  • 2-fluoro-5-nitrobenzaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzaldehyde (1 equivalent) in methanol or ethanol.

  • To this solution, add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C (5-10 mol % by weight).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Two-Step Reduction via Selective Nitro Reduction

This protocol involves the selective reduction of the nitro group using tin(II) chloride, followed by the reduction of the aldehyde.

Step 1: Selective Reduction of the Nitro Group

Materials:

  • 2-fluoro-5-nitrobenzaldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in ethanol.

  • Add SnCl₂·2H₂O (typically 3-5 eq).

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.[6]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic.

  • Filter the resulting suspension through Celite.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give crude 5-amino-2-fluorobenzaldehyde.

Step 2: Reduction of the Aldehyde

Materials:

  • Crude 5-amino-2-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve the crude 5-amino-2-fluorobenzaldehyde in methanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions.

  • Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC until the aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound.

  • Purify the product as needed.

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_reduction Reduction cluster_intermediate Intermediate cluster_final Final Product start 2-Fluoro-5-nitrobenzaldehyde one_pot One-Pot Reduction (e.g., H₂, Pd/C) start->one_pot two_step Two-Step Reduction start->two_step product This compound one_pot->product intermediate 5-Amino-2-fluorobenzaldehyde two_step->intermediate intermediate->product

Caption: Synthetic pathways to this compound.

Troubleshooting Decision Tree for Low Yield

G cluster_sm_yes cluster_sm_no cluster_inter_yes start Low Yield of This compound check_sm Is starting material (SM) present in crude? start->check_sm check_inter Are there unexpected spots on TLC? check_sm->check_inter No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes workup_loss Product lost during workup? check_inter->workup_loss No side_reactions Side Reactions Occurred check_inter->side_reactions Yes increase_reagent Increase reducing agent/catalyst incomplete_rxn->increase_reagent increase_time_temp Increase reaction time/temperature incomplete_rxn->increase_time_temp salt_out Saturate aqueous layer with NaCl workup_loss->salt_out multiple_extractions Perform multiple extractions workup_loss->multiple_extractions optimize_conditions Optimize reaction conditions (e.g., temp, solvent) side_reactions->optimize_conditions change_reagent Change reducing agent side_reactions->change_reagent

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Amino-2-fluorophenyl)methanol. The primary synthetic route involves the reduction of 2-fluoro-5-nitrobenzyl alcohol, a process that can be accompanied by the formation of several side products. This guide aims to help identify, mitigate, and troubleshoot these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the reduction of the nitro group of 2-fluoro-5-nitrobenzyl alcohol. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. Other methods include the use of metal reductants like iron in acidic media or tin(II) chloride.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The main side products arise from incomplete reaction, over-reduction, or side reactions of the starting material and product. These can include:

  • Partially reduced intermediates: Such as the corresponding nitroso and hydroxylamino compounds.

  • Azo compounds: Formed by the condensation of partially reduced intermediates.

  • Defluorinated products: Loss of the fluorine atom from the aromatic ring can occur, especially under harsh catalytic hydrogenation conditions.

  • Over-reduced products: The benzylic alcohol may be reduced to a methyl group under certain conditions.

Q3: How can I monitor the progress of the reaction to minimize side product formation?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material (2-fluoro-5-nitrobenzyl alcohol) and the formation of the desired product. Staining with a UV indicator or specific stains can help visualize both the starting material and the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the appearance of the product and any significant impurities.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane, is often effective in separating the desired product from less polar starting material and non-polar side products. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete reaction; starting material remains. 1. Insufficient reducing agent or catalyst deactivation. 2. Low reaction temperature or insufficient reaction time. 3. Poor quality of reagents or catalyst.1. Add additional reducing agent or fresh catalyst. 2. Increase the reaction temperature or prolong the reaction time, monitoring by TLC. 3. Ensure reagents and catalyst are of high quality and stored properly.
Presence of a colored impurity, possibly an azo compound. Formation of azo compounds is a known side reaction in nitro group reductions, especially with certain metal hydrides or if the reaction is not driven to completion.1. Ensure complete reduction by using a sufficient excess of the reducing agent and appropriate reaction time. 2. Optimize the choice of reducing agent; catalytic hydrogenation is often cleaner. 3. The azo compound can often be separated by column chromatography.
Detection of a product with a lower mass, suggesting defluorination. The C-F bond can be susceptible to cleavage under certain catalytic hydrogenation conditions (e.g., high pressure, high temperature, or with certain catalysts).1. Use milder reaction conditions (e.g., lower hydrogen pressure, room temperature). 2. Screen different catalysts; for instance, Raney nickel might be less prone to causing defluorination than Pd/C in some cases. 3. Consider alternative reduction methods that do not involve catalytic hydrogenation, such as using SnCl₂ or Fe/HCl.
The desired product is not detected, or a product with a different structure is observed. In strongly acidic media, rearrangement of the starting material or product can occur. For example, 2-nitrobenzyl alcohol can undergo rearrangement in strong acids.Ensure the reaction is performed under appropriate pH conditions. Most reductions of nitro groups are carried out under neutral or slightly acidic/basic conditions, depending on the chosen reagent.
Difficulty in isolating the product from the reaction mixture. The product, being an amino alcohol, can be quite polar and may have some water solubility, making extraction challenging.1. After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 8) to ensure the amine is in its free base form, which is more soluble in organic solvents. 2. Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. 3. Perform multiple extractions to ensure complete recovery of the product.

Data Presentation

While specific quantitative data for side product formation in every possible synthetic route is highly dependent on the precise reaction conditions, the following table summarizes the potential side products and the conditions that may favor their formation.

Side Product Chemical Structure Typical Formation Conditions Analytical Detection
2-fluoro-5-nitrosobenzyl alcoholAr-NOIncomplete reduction of the nitro group.LC-MS, GC-MS
2-fluoro-5-(hydroxylamino)benzyl alcoholAr-NHOHIncomplete reduction of the nitro group.LC-MS, GC-MS
Azo compoundAr-N=N-ArUse of certain metal hydrides; incomplete reduction.LC-MS (distinctive mass and UV-Vis absorption)
(5-aminophenyl)methanolC₆H₄(NH₂)(CH₂OH)Catalytic hydrogenation, especially at elevated temperatures or pressures.GC-MS, ¹H NMR (absence of F-H coupling)

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-fluoro-5-nitrobenzyl alcohol (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%). The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) multiple times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically 1 atm). The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Mandatory Visualization

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions 2-Fluoro-5-nitrobenzyl_alcohol 2-Fluoro-5-nitrobenzyl alcohol Reduction Reduction (e.g., H2, Pd/C) 2-Fluoro-5-nitrobenzyl_alcohol->Reduction 5-Amino-2-fluorophenyl_methanol This compound Reduction->5-Amino-2-fluorophenyl_methanol Incomplete_Reduction Incomplete Reduction Reduction->Incomplete_Reduction Defluorination Defluorination Reduction->Defluorination Nitroso_Intermediate Nitroso Intermediate Incomplete_Reduction->Nitroso_Intermediate Hydroxylamino_Intermediate Hydroxylamino Intermediate Incomplete_Reduction->Hydroxylamino_Intermediate Azo_Compound Azo Compound Nitroso_Intermediate->Azo_Compound Hydroxylamino_Intermediate->Azo_Compound Defluorinated_Product (5-Aminophenyl)methanol Defluorination->Defluorinated_Product

Caption: Synthetic pathway and common side reactions in the synthesis of this compound.

Technical Support Center: Optimizing Reactions with (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Amino-2-fluorophenyl)methanol. The information is designed to help optimize reaction conditions, specifically temperature and time, and to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound has two primary reactive sites: the amino group (-NH₂) and the hydroxyl group (-CH₂OH). The aromatic ring can also participate in reactions such as electrophilic substitution, though the fluorine and amino substituents will direct the position of these reactions.

Q2: How does the fluorine substituent affect the reactivity of the molecule?

A2: The fluorine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the nearby amino group and influence the acidity of the hydroxyl group. This can impact reaction rates and may require adjustment of reaction conditions compared to non-fluorinated analogs.

Q3: What are common storage conditions for this compound to ensure its stability?

A3: It is recommended to store this compound in a cool, dark place under an inert atmosphere to prevent degradation.

Troubleshooting Guides for Common Reactions

Below are troubleshooting guides for several common reaction types involving this compound. The tables provide representative data from similar compounds to illustrate the effects of temperature and time, as specific data for this exact molecule is limited in published literature.

N-Acylation Reactions

N-acylation involves the reaction of the amino group with an acylating agent (e.g., acyl chloride, anhydride) to form an amide.

Experimental Protocol: General N-Acylation
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 equivalents).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting N-Acylation
Observed Problem Potential Cause Suggested Solution
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Steric hindrance from the acylating agent. 3. Deactivated starting material.1. Increase the reaction time or gently heat the reaction mixture (e.g., to 40 °C), monitoring for side products. 2. Use a more reactive acylating agent or a stronger, non-nucleophilic base. 3. Ensure the starting material is pure and dry.
Low Yield 1. Product lost during work-up due to some water solubility. 2. Formation of di-acylated product (on both N and O).1. Perform multiple extractions with the organic solvent. 2. Use milder reaction conditions (lower temperature, shorter reaction time) and add the acylating agent slowly at 0 °C.
Side Product Formation O-acylation of the hydroxyl group.Protect the hydroxyl group as a silyl ether before N-acylation, followed by deprotection. Alternatively, use selective acylation conditions, often at lower temperatures.
Data Presentation: Effect of Temperature and Time on N-Acylation Yield (Representative)
Acylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
Acetyl ChlorideTEADCM0 to RT292
Acetyl ChlorideTEADCM40188 (with some O-acylation)
Benzoyl ChlorideDIPEATHF0 to RT485
Benzoyl ChlorideDIPEATHFRT1287

Logical Workflow for N-Acylation Troubleshooting

start Start N-Acylation check_completion Reaction Complete? (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup Work-up & Purify check_completion->workup Yes increase_time Increase Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp stronger_reagents Use Stronger Base/Acylating Agent incomplete->stronger_reagents increase_time->check_completion increase_temp->check_completion stronger_reagents->check_completion low_yield Low Yield? workup->low_yield optimize_workup Optimize Work-up (e.g., more extractions) low_yield->optimize_workup Yes check_side_products Check for Side Products low_yield->check_side_products Yes end Successful Product low_yield->end No optimize_workup->end protecting_group Consider -OH Protecting Group check_side_products->protecting_group protecting_group->start

Caption: Troubleshooting workflow for N-acylation reactions.

Williamson Ether Synthesis

This reaction forms an ether by reacting the hydroxyl group (as an alkoxide) with an alkyl halide.

Experimental Protocol: General Williamson Ether Synthesis
  • Alkoxide Formation: In a dry flask under an inert atmosphere, suspend a strong base like sodium hydride (NaH) (1.2 equivalents) in an anhydrous solvent like THF or DMF.

  • Alcohol Addition: Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 equivalent) in the same solvent. Allow the mixture to stir at this temperature for 30-60 minutes.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or heat as required. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction with water at 0 °C. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Williamson Ether Synthesis
Observed Problem Potential Cause Suggested Solution
No Reaction/Low Conversion 1. Incomplete deprotonation of the alcohol. 2. Alkyl halide is not reactive enough. 3. Low reaction temperature.1. Ensure the NaH is fresh and the solvent is anhydrous. Allow more time for alkoxide formation. 2. Use a more reactive alkyl halide (I > Br > Cl). 3. Increase the reaction temperature, for example, to 60-80 °C.
Side Product Formation 1. Elimination (E2) reaction, especially with secondary or tertiary alkyl halides. 2. N-alkylation of the amino group.1. Use a primary alkyl halide if possible. 2. Protect the amino group (e.g., as a Boc or Acyl derivative) before the ether synthesis.
Data Presentation: Effect of Temperature and Time on Ether Synthesis Yield (Representative)
Alkyl Halide Base Solvent Temperature (°C) Time (h) Yield (%)
Methyl IodideNaHTHFRT490
Benzyl BromideNaHDMFRT685
Benzyl BromideK₂CO₃Acetonitrile801275
Ethyl BromideNaHTHF60865

Decision Pathway for Williamson Ether Synthesis

start Start Williamson Ether Synthesis deprotonation Form Alkoxide (e.g., with NaH) start->deprotonation add_halide Add Alkyl Halide deprotonation->add_halide monitor Monitor Reaction (TLC) add_halide->monitor check_completion Reaction Complete? monitor->check_completion workup Work-up & Purify check_completion->workup Yes no_reaction No/Low Conversion check_completion->no_reaction No side_products Side Products Observed check_completion->side_products Side Products success Desired Ether Product workup->success increase_temp_time Increase Temp/Time no_reaction->increase_temp_time increase_temp_time->monitor protect_amine Protect Amino Group side_products->protect_amine protect_amine->start

Caption: Decision pathway for optimizing Williamson ether synthesis.

Suzuki Coupling Reactions

For Suzuki coupling, the amino or hydroxyl group can be derivatized to a halide or triflate, or the aromatic ring itself could be halogenated to participate in the coupling with a boronic acid. This example assumes a bromo-derivative of this compound is used.

Experimental Protocol: General Suzuki Coupling
  • Reaction Setup: To a flask, add the aryl bromide (1.0 equivalent), boronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) for the required time. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Troubleshooting Suzuki Coupling
Observed Problem Potential Cause Suggested Solution
No Reaction/Low Yield 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Inappropriate base or solvent. 4. Low temperature or short reaction time.1. Use a fresh catalyst or try a different ligand/precatalyst system (e.g., those from Buchwald or Fu). 2. Ensure rigorous degassing of the solvent to remove oxygen. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. 4. Increase the temperature and/or reaction time.[1]
Homocoupling of Boronic Acid Presence of oxygen.Improve the degassing procedure of the solvent and ensure a good inert atmosphere is maintained.
Dehalogenation of Starting Material 1. Catalyst system promotes this side reaction. 2. Impurities in the reagents.1. Screen different palladium catalysts and ligands. 2. Use high-purity reagents.
Data Presentation: Effect of Temperature and Time on Suzuki Coupling Yield (Representative)
Aryl Halide Boronic Acid Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
4-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801275
4-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100690
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O702485[2]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1108>95[2]

Workflow for Suzuki Coupling Optimization

start Setup Suzuki Reaction (degassed) heat Heat to specified Temperature start->heat monitor Monitor Reaction Progress heat->monitor check_yield Acceptable Yield? monitor->check_yield workup Work-up & Isolate Product check_yield->workup Yes low_yield Low/No Yield check_yield->low_yield No end Reaction Complete workup->end increase_temp_time Increase Temp/Time low_yield->increase_temp_time change_catalyst Change Catalyst/Ligand low_yield->change_catalyst change_base_solvent Change Base/Solvent low_yield->change_base_solvent increase_temp_time->monitor change_catalyst->start change_base_solvent->start

Caption: Optimization workflow for Suzuki coupling reactions.

References

Solubility of (5-Amino-2-fluorophenyl)methanol in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides comprehensive information on the solubility of (5-Amino-2-fluorophenyl)methanol in common organic solvents. It is intended for researchers, scientists, and professionals in drug development who may be using this compound in their experiments.

Predicted Solubility of this compound

Due to the lack of specific published quantitative data, the following table provides a predicted qualitative solubility profile based on the structural analysis of this compound. The molecule's structure, featuring a polar amino group (-NH2), a hydrogen-bonding hydroxyl group (-CH2OH), and a semi-polar fluorophenyl ring, suggests a varied solubility profile. The principle of "like dissolves like" is the primary basis for these predictions. Aromatic amines and benzyl alcohols generally exhibit solubility in polar organic solvents.[1][2][3]

Structural Analysis:

  • This compound possesses both hydrophilic and lipophilic characteristics.

  • The amino (-NH2) and hydroxyl (-CH2OH) groups are polar and capable of forming hydrogen bonds, which promotes solubility in polar protic solvents like alcohols.[4]

  • The fluorophenyl ring is a larger, non-polar component, which contributes to solubility in non-polar aromatic and chlorinated solvents. The fluorine substituent can increase lipophilicity.[5]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Alcohols MethanolSolubleThe polar hydroxyl and amino groups of the solute can form strong hydrogen bonds with methanol.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent that can engage in hydrogen bonding.[6]
IsopropanolSolubleIsopropanol is also a polar protic solvent, though slightly less polar than methanol and ethanol.
Chlorinated Solvents DichloromethaneSolubleThe polarity of the solute and the ability of dichloromethane to dissolve a wide range of organic compounds suggest good solubility.
ChloroformSolubleSimilar to dichloromethane, chloroform is a good solvent for many organic compounds.[6]
Ethers Tetrahydrofuran (THF)SolubleTHF is a polar aprotic solvent that can accept hydrogen bonds, making it a good solvent for this compound.
Diethyl EtherPartially SolubleDiethyl ether is less polar than THF, which may result in lower solubility.[7]
Ketones AcetoneSolubleAcetone is a polar aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[6]
Methyl Ethyl KetoneSolubleSimilar in properties to acetone.
Esters Ethyl AcetatePartially SolubleEthyl acetate has moderate polarity and may show partial solubility.
Hydrocarbons ToluenePartially SolubleThe aromatic nature of toluene will interact favorably with the fluorophenyl ring of the solute.
HexanesInsolubleAs a non-polar aliphatic solvent, hexanes are unlikely to dissolve the polar solute.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol outlines a general procedure for determining the solubility of a solid compound like this compound in a given solvent.[8][9]

Materials:

  • This compound

  • Small test tubes or vials

  • A calibrated pipette or graduated cylinder

  • The desired organic solvents

  • Vortex mixer or magnetic stirrer

  • Spatula

Procedure:

  • Preparation : Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

  • Solvent Addition : Add a small volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

  • Mixing : Vigorously mix the contents of the test tube using a vortex mixer or by flicking the tube for at least 60 seconds to ensure thorough mixing.

  • Observation : Observe the mixture. If the solid completely dissolves, the compound is considered "soluble" at that concentration.

  • Incremental Solvent Addition : If the solid does not completely dissolve, continue to add the solvent in small increments (e.g., 0.1 mL at a time), mixing thoroughly after each addition, until the solid dissolves or a total volume of 1 mL has been added.

  • Classification :

    • Soluble : If the compound dissolves completely.

    • Partially Soluble : If some of the compound dissolves but a solid residue remains.

    • Insoluble : If no significant amount of the compound dissolves.

  • Temperature Control : For more precise measurements, conduct the experiment at a constant temperature (e.g., 25 °C) using a water bath.

G Experimental Workflow for Solubility Determination start Start add_solid Add known mass of This compound to a vial start->add_solid add_solvent Add a small, known volume of solvent add_solid->add_solvent mix Mix vigorously (e.g., vortex for 60s) add_solvent->mix observe Observe for dissolution mix->observe mix->observe soluble Record as 'Soluble' observe->soluble  Yes observe->soluble insoluble Solid remains observe->insoluble No   end End soluble->end add_more_solvent Add more solvent in increments insoluble->add_more_solvent add_more_solvent->mix max_volume Has max volume been reached? add_more_solvent->max_volume max_volume->add_more_solvent No partially_soluble Record as 'Partially Soluble' or 'Insoluble' max_volume->partially_soluble Yes partially_soluble->end

Caption: A flowchart of the general experimental workflow for determining solubility.

Troubleshooting and FAQs

Q1: I expected this compound to be soluble in a polar solvent, but it is not dissolving well. What could be the issue?

A1: Several factors could be at play:

  • Purity of the Compound: Impurities can significantly affect solubility. Ensure you are using a high-purity sample.

  • Purity of the Solvent: The presence of water or other contaminants in your organic solvent can alter its polarity and dissolving power. Use anhydrous solvents if necessary.

  • Temperature: Solubility is often temperature-dependent. Gently warming the mixture might increase solubility. However, be aware that the compound could precipitate out upon cooling.

  • Kinetics of Dissolution: Some compounds dissolve slowly. Ensure you are allowing sufficient time for dissolution with adequate agitation.

Q2: How can I be sure that my compound has truly dissolved and not just formed a fine suspension?

A2: To differentiate between a true solution and a fine suspension, allow the mixture to stand undisturbed for a period. Suspended particles will often settle over time. You can also shine a laser pointer through the solution (Tyndall effect); a true solution will not scatter the light, while a suspension will. For a definitive answer, you can filter the mixture through a fine filter (e.g., 0.22 µm) and then attempt to recover the compound from the filtrate by evaporating the solvent.

Q3: The compound dissolved upon heating, but a precipitate formed when it cooled to room temperature. What does this mean?

A3: This indicates that the compound has a higher solubility at elevated temperatures and that you created a supersaturated solution upon cooling. The precipitate is the excess solute that is no longer soluble at the lower temperature. This property is often exploited for recrystallization to purify compounds.

Q4: Does the fluorine atom in this compound significantly impact its solubility compared to a non-fluorinated analogue?

A4: The effect of fluorine on solubility can be complex. A single fluorine atom can increase the lipophilicity of a molecule, potentially increasing its solubility in non-polar organic solvents.[5] It can also influence the acidity or basicity of nearby functional groups, which in turn affects solubility in acidic or basic aqueous solutions.

Q5: Can I increase the solubility of this compound in aqueous solutions?

A5: Due to the basic amino group, the solubility of this compound in water is expected to increase in acidic conditions (low pH). Protonation of the amino group to form a salt will increase its polarity and water solubility. Conversely, in basic solutions, the compound will remain in its less polar free-base form.

References

Technical Support Center: Scaling Up Syntheses with (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (5-Amino-2-fluorophenyl)methanol on a larger scale. The following information is designed to address common challenges encountered during scale-up, from reaction optimization to purification and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges include maintaining consistent yield and purity, managing heat transfer in larger reactors, ensuring efficient mixing, dealing with potential side reactions and impurity formation, and implementing effective purification strategies at scale. The presence of the amino group can make the molecule susceptible to oxidation, and the benzylic alcohol is reactive, which can lead to byproduct formation under thermal stress.

Q2: How does the quality of starting materials impact the synthesis at a larger scale?

A2: The purity of starting materials is critical. Impurities that are negligible at a lab scale can become significant at a larger scale, potentially leading to lower yields, new side reactions, and difficulties in purification. It is crucial to have stringent quality control for all reagents and starting materials.

Q3: What are the key safety concerns when working with this compound on a large scale?

A3: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, structurally related compounds suggest that it should be handled with care.[1] Potential hazards include skin and eye irritation, and it may be harmful if inhaled or ingested. A thorough risk assessment should be conducted before any scale-up, including considerations for handling powders, potential for dust formation, and appropriate personal protective equipment (PPE).

Q4: Are there any known stability issues with this compound?

A4: this compound, being an amino-substituted benzyl alcohol, may be sensitive to heat, light, and oxidizing agents. The amino group can be prone to oxidation, which may lead to discoloration and the formation of impurities. The benzylic alcohol moiety can be susceptible to dehydration or etherification under acidic conditions or at elevated temperatures.

Troubleshooting Guide

Issue 1: Decrease in Yield During Scale-Up

A common problem encountered is a significant drop in yield when moving from a laboratory scale to a pilot or production scale.[2]

Potential Cause Troubleshooting Steps
Inefficient Mixing and Heat Transfer In larger reactors, achieving uniform mixing and temperature is more challenging, leading to localized "hot spots" and side reactions.[2] Optimize the stirrer design and speed for the larger vessel. Implement a more robust temperature control system, such as multiple heating/cooling jackets or internal cooling coils.[2]
Reagent Addition Rate The rate of reagent addition that was optimal on a small scale may be too fast or slow on a larger scale, leading to impurity formation.[2] Conduct a study to re-optimize the reagent addition rate for the scaled-up process. Utilize controlled addition methods like a syringe pump or a programmable logic controller (PLC).[2]
Changes in Reaction Kinetics The surface area-to-volume ratio decreases on a larger scale, which can affect reaction kinetics, especially in heterogeneous reactions. Re-evaluate reaction times and temperatures. Consider the use of phase-transfer catalysts if applicable.
Starting Material Quality Impurities in starting materials can have a more pronounced effect at a larger scale. Ensure consistent and high purity of all starting materials and reagents through rigorous analytical testing.
Issue 2: Increased Impurity Profile

The purity of the final product is often lower at a larger scale due to the formation of new or increased levels of impurities.

Potential Cause Troubleshooting Steps
Side Reactions Inefficient heat transfer can lead to localized overheating, promoting side reactions such as dimerization, polymerization, or oxidation of the amino group. Improve temperature control and mixing. Consider lowering the reaction temperature and extending the reaction time.
Air/Moisture Sensitivity The amino group can be susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents to prevent water-mediated side reactions.
Extended Reaction Times Longer processing times at a larger scale can lead to the degradation of the product or intermediates. Monitor the reaction progress closely (e.g., by HPLC or TLC) to avoid unnecessarily long reaction times.
Issue 3: Difficulties in Product Isolation and Purification

Methods that work well for purification on a small scale may not be practical or effective for larger quantities.[2]

Potential Cause Troubleshooting Steps
Inefficient Extraction The efficiency of liquid-liquid extractions can decrease with increasing volume. Perform multiple extractions with smaller volumes of solvent. Consider using continuous extraction equipment for very large scales.
Crystallization Issues Achieving consistent crystallization can be difficult at a larger scale. Carefully control the cooling rate and agitation. Seeding the solution with a small amount of pure product can help induce crystallization. Conduct solubility studies to optimize the choice of crystallization solvent.
Chromatography Limitations Column chromatography may not be feasible for very large quantities.[2] Explore other purification techniques such as preparative HPLC, which can handle kilogram quantities, though it can be costly.[2] Recrystallization should be the preferred method for large-scale purification if possible.

Data Presentation

The following table provides illustrative data on how key parameters can change during the scale-up of a synthesis. Note that this data is for exemplary purposes and actual results will vary.[2]

Parameter Lab Scale (1 g) Pilot Scale (100 g) Production Scale (10 kg)
Yield 85%70%65%
Purity (by HPLC) 99.5%98.0%97.5%
Major Impurity A 0.1%0.5%0.8%
Major Impurity B Not Detected0.3%0.6%
Reaction Time 8 hours12 hours16 hours
Purification Method Column ChromatographyCrystallizationMulti-step Crystallization

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is crucial for reproducibility. The following is a generalized, illustrative procedure.

Synthesis of this compound via Reduction of a Nitro Precursor

This protocol assumes the starting material is (2-fluoro-5-nitrophenyl)methanol.

  • Reaction Setup: In a appropriately sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge (2-fluoro-5-nitrophenyl)methanol and a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add a catalyst, such as Palladium on carbon (Pd/C), to the mixture.

  • Hydrogenation: The mixture is then subjected to hydrogenation. This can be achieved using a hydrogen gas atmosphere or a transfer hydrogenation reagent like ammonium formate. The reaction should be monitored closely.

  • Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified. For larger scales, crystallization from a suitable solvent system is the preferred method. The choice of solvent should be determined through solubility studies to maximize yield and purity.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the scale-up of this compound synthesis.

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale Synthesis cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Pilot Scale-Up cluster_3 Phase 4: Production lab_synthesis 1. Lab Scale Synthesis (mg to g scale) lab_purification 2. Purification (Column Chromatography) lab_synthesis->lab_purification lab_analysis 3. Analytical Characterization (NMR, MS, HPLC) lab_purification->lab_analysis process_opt 4. Parameter Optimization (Temp, Conc, Time) lab_analysis->process_opt Identify Critical Parameters impurity_profiling 5. Impurity Profiling process_opt->impurity_profiling pilot_synthesis 6. Pilot Plant Synthesis (100 g to kg scale) impurity_profiling->pilot_synthesis Define Process Controls pilot_purification 7. Scaleable Purification (Crystallization) pilot_synthesis->pilot_purification production 8. Full-Scale Production (multi-kg scale) pilot_purification->production Validate Process

Caption: A typical workflow for scaling up a chemical synthesis.

Troubleshooting_Decision_Tree start Low Yield at Scale? q_mixing Is mixing efficient? start->q_mixing q_temp Is temperature uniform? q_mixing->q_temp Yes sol_mixing Optimize stirrer design and speed q_mixing->sol_mixing No q_reagents Is reagent addition controlled? q_temp->q_reagents Yes sol_temp Improve reactor heating/ cooling system q_temp->sol_temp No sol_reagents Optimize addition rate and use controlled dosing q_reagents->sol_reagents No end Yield Improved q_reagents->end Yes sol_mixing->q_temp sol_temp->q_reagents sol_reagents->end

Caption: A decision tree for troubleshooting low yield during scale-up.

References

Troubleshooting ambiguous NMR peaks in (5-Amino-2-fluorophenyl)methanol products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Amino-2-fluorophenyl)methanol and its derivatives. The focus is on addressing ambiguous peaks in Nuclear Magnetic Resonance (NMR) spectra to ensure accurate product identification and purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shift ranges for this compound?

Predicted 1H and 13C NMR Chemical Shifts for this compound

Proton/Carbon Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm) Notes
-CH2OH~4.5 - 4.7~58 - 65The benzylic protons will appear as a singlet, unless coupled to the hydroxyl proton. The carbon shift is characteristic for a carbon attached to an oxygen.
Aromatic CH (C3-H)~6.5 - 6.8~110 - 115This proton is ortho to the amino group and meta to the fluorine, likely appearing as a doublet of doublets.
Aromatic CH (C4-H)~6.6 - 6.9~115 - 120This proton is meta to both the amino and fluoro groups, likely appearing as a triplet or doublet of doublets.
Aromatic CH (C6-H)~6.9 - 7.2~115 - 120This proton is ortho to the fluorine and meta to the amino group, likely appearing as a doublet of doublets with a larger coupling to fluorine.
Aromatic C-F (C2)-~155 - 160 (d, 1JCF ≈ 245 Hz)The carbon directly attached to fluorine will show a large one-bond coupling constant.
Aromatic C-NH2 (C5)-~140 - 145The carbon attached to the amino group will be downfield.
Aromatic C-CH2OH (C1)-~125 - 130 (d, 2JCF ≈ 15 Hz)This carbon will show a smaller two-bond coupling to fluorine.
-NH2Broad, ~3.5 - 5.0-The chemical shift is highly variable and depends on solvent, concentration, and temperature. The peak will be broad and may not show coupling.
-OHBroad, ~1.5 - 4.0-Similar to the amine proton, the hydroxyl proton's chemical shift is variable and the peak is often broad.

Q2: My 1H NMR spectrum shows broad peaks for the -NH2 and -OH protons. How can I confirm their identity?

The broadening of -NH2 and -OH proton signals is due to chemical exchange with other protic species in the sample (including other molecules of the analyte) and quadrupole effects from the nitrogen atom.[1] To definitively identify these peaks, you can perform a D2O exchange experiment .

Troubleshooting Guides

Problem: Ambiguous or Overlapping Peaks in the Aromatic Region

Question: The aromatic region of my 1H NMR spectrum is complex and the peaks are overlapping, making it difficult to assign the protons. What can I do?

Answer: Overlapping signals in the aromatic region are a common issue with substituted benzene rings. Here are several strategies to resolve this:

  • Change the NMR Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent used.[2] Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl3 to DMSO-d6 or Acetone-d6) can alter the chemical environment enough to separate the overlapping peaks.[3]

  • Run a 2D COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will show correlations between protons that are coupled to each other (typically through three bonds).[4] This will help you identify which aromatic protons are adjacent to each other, aiding in their assignment.

  • Perform a 2D HSQC/HMBC Analysis:

    • A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons with the carbons they are directly attached to.[4]

    • A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and confirming the overall connectivity of the molecule.

Problem: Unexpected Peaks in the Spectrum - Identifying Impurities

Question: I see extra peaks in my NMR spectrum that I cannot assign to the this compound product. What could they be?

Answer: Unidentified peaks are often due to residual solvents, starting materials, or by-products from the synthesis. The most common synthetic route to this compound involves the reduction of (2-fluoro-5-nitrophenyl)methanol.

Common Impurities and Their Expected 1H NMR Signals

Impurity Potential Source Expected 1H NMR Signals (in CDCl3)
(2-fluoro-5-nitrophenyl)methanolIncomplete reduction of the starting materialAromatic protons shifted downfield due to the nitro group (δ ~7.5-8.5 ppm). Benzylic protons around δ ~4.8 ppm.
Residual Solvents (e.g., Ethyl Acetate, Dichloromethane, Methanol)Purification or reaction solventEthyl Acetate: δ ~1.2 (t), 2.0 (s), 4.1 (q) ppm. Dichloromethane: δ ~5.3 ppm. Methanol: δ ~3.5 ppm.[5][6]

Experimental Protocols

Protocol 1: D2O Exchange for Identification of -NH2 and -OH Protons

Objective: To confirm the identity of exchangeable protons (amine and hydroxyl groups).

Methodology:

  • Acquire a standard 1H NMR spectrum of your this compound sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Add one to two drops of deuterium oxide (D2O) to the NMR tube.

  • Gently shake the tube for about 30 seconds to ensure mixing.

  • Re-acquire the 1H NMR spectrum.

  • Observation: The peaks corresponding to the -NH2 and -OH protons will either disappear or significantly decrease in intensity due to the exchange of protons for deuterium.[2]

Protocol 2: 2D COSY Experiment for Proton-Proton Correlation

Objective: To identify protons that are coupled to each other, particularly in the aromatic region.

Methodology:

  • Prepare a sufficiently concentrated sample of your product in a deuterated solvent.

  • On the NMR spectrometer, select the COSY pulse program.

  • Acquire the 2D COSY spectrum. This may take longer than a standard 1D spectrum.

  • Analysis: The resulting spectrum will show the 1D 1H spectrum on both the x and y axes. The diagonal will show the main peaks. Off-diagonal cross-peaks indicate that the two protons at those respective chemical shifts are coupled.

Protocol 3: 2D HSQC and HMBC Experiments for Structure Elucidation

Objective: To determine the one-bond proton-carbon connections (HSQC) and the long-range (2-3 bond) proton-carbon correlations (HMBC).

Methodology:

  • Use a concentrated sample as for the COSY experiment.

  • Select the HSQC pulse program and acquire the spectrum.

  • Select the HMBC pulse program and acquire the spectrum.

  • Analysis:

    • HSQC: Each cross-peak shows a direct connection between a proton and a carbon. This is useful for assigning the signals of protonated carbons.

    • HMBC: Cross-peaks show correlations between protons and carbons that are 2 or 3 bonds away. This is invaluable for assigning quaternary carbons and piecing together the molecular fragments.

Visualizations

Troubleshooting_Workflow start Ambiguous NMR Spectrum check_protons Identify Exchangeable Protons (-NH2, -OH) start->check_protons resolve_aromatic Resolve Aromatic Region start->resolve_aromatic check_impurities Check for Impurities start->check_impurities structure_elucidation Full Structure Elucidation start->structure_elucidation d2o_exchange Perform D2O Exchange check_protons->d2o_exchange end Clear Spectrum Interpretation d2o_exchange->end change_solvent Change NMR Solvent resolve_aromatic->change_solvent run_cosy Run 2D COSY resolve_aromatic->run_cosy change_solvent->end run_cosy->end compare_data Compare with Known Impurity Spectra check_impurities->compare_data compare_data->end run_hsqc_hmbc Run 2D HSQC/HMBC structure_elucidation->run_hsqc_hmbc run_hsqc_hmbc->end

Caption: Troubleshooting workflow for ambiguous NMR peaks.

D2O_Exchange cluster_before Before D2O Addition cluster_after After D2O Addition spectrum_before 1H NMR Spectrum: - Aromatic signals - CH2OH signal - Broad -NH2 peak - Broad -OH peak process Add D2O and Shake spectrum_before->process spectrum_after 1H NMR Spectrum: - Aromatic signals - CH2OH signal - -NH2 and -OH peaks disappear process->spectrum_after

Caption: D2O exchange experimental workflow.

COSY_HSQC_Relationship cluster_cosy COSY (H-H Correlation) cluster_hsqc HSQC (C-H Correlation) H1 H1 H2 H2 H1->H2 J-coupling C1 C1 H1->C1 Direct Attachment H3 H3 H2->H3 J-coupling C2 C2 H2->C2 C3 C3 H3->C3

Caption: Relationship between COSY and HSQC correlations.

References

Technical Support Center: Overcoming Low Reactivity of the Amino Group in (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Amino-2-fluorophenyl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the amino group in this molecule, a common hurdle in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: Why does the amino group in this compound exhibit low reactivity?

A1: The reduced reactivity of the amino group in this compound is primarily due to the electronic effects of the fluorine atom at the ortho position. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. The reduced electron density on the nitrogen atom makes its lone pair of electrons less available for donation to electrophiles, thus decreasing its nucleophilicity and basicity compared to aniline.[1]

Q2: What are the general strategies to overcome the low reactivity of the amino group in this compound?

A2: Several strategies can be employed to enhance the reactivity of the amino group or to facilitate its participation in common chemical transformations:

  • Use of Advanced Catalytic Systems: For N-arylation reactions, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are highly effective. These methods utilize specialized ligands that promote the coupling of even weakly nucleophilic amines.[2][3]

  • Activation of the Coupling Partner: In acylation and sulfonylation reactions, using highly reactive acylating or sulfonylating agents (e.g., acyl chlorides, sulfonyl chlorides) can drive the reaction forward.

  • Optimization of Reaction Conditions: Increasing the reaction temperature, using a suitable solvent, and employing a strong, non-nucleophilic base can significantly improve reaction rates and yields.

  • Reductive Amination: For N-alkylation with aldehydes or ketones, reductive amination is a powerful method that proceeds via the formation of an iminium ion intermediate.

Q3: Can I protect the amino group of this compound?

A3: Yes, protecting the amino group can be a useful strategy, particularly if other reactive sites are present in the molecule or to modulate its reactivity. Common protecting groups for amines include tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac). The choice of protecting group will depend on the subsequent reaction conditions and the desired deprotection strategy.

Troubleshooting Guides

This section provides troubleshooting for common reactions involving the amino group of this compound.

N-Acylation Reactions (Amide Formation)

Problem: Low yield or no reaction when attempting to acylate the amino group.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Nucleophilicity of the Amino Group 1. Use a more reactive acylating agent: Switch from a carboxylic acid with a coupling agent to an acyl chloride or acyl anhydride. 2. Add a catalyst: For less reactive acylating agents, a catalytic amount of a strong acid or a Lewis acid can sometimes facilitate the reaction. 3. Increase reaction temperature: Heating the reaction mixture can provide the necessary activation energy.
Inappropriate Base 1. Use a non-nucleophilic base: Employ a hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid byproduct without competing with the amino group. 2. Ensure stoichiometry: Use at least one equivalent of the base to neutralize the acid generated during the reaction.
Solvent Effects 1. Use an appropriate solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable. For sluggish reactions, a higher boiling point solvent like dioxane might be beneficial.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Purify the product by recrystallization or column chromatography.

N-Sulfonylation Reactions (Sulfonamide Formation)

Problem: Difficulty in forming the sulfonamide derivative.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Reactivity of the Amino Group 1. Use a sulfonyl chloride: Sulfonyl chlorides are highly reactive and are the reagents of choice for sulfonating weakly nucleophilic amines. 2. Employ a catalyst: In some cases, a Lewis acid or a transition metal catalyst can promote the reaction.
Inadequate Base 1. Use a suitable base: Pyridine is a classic choice as it acts as both a base and a nucleophilic catalyst. Alternatively, non-nucleophilic bases like TEA or DIPEA can be used. 2. Ensure sufficient base: Use a slight excess of the base to drive the reaction to completion.
Reaction Conditions 1. Optimize temperature: While many sulfonylations proceed at room temperature, gentle heating may be required for less reactive substrates.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., pyridine or DCM).

  • If using an inert solvent like DCM, add a base (e.g., triethylamine, 1.5 eq.).

  • Cool the reaction mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Quench the reaction with water and perform a standard aqueous workup.

  • Purify the resulting sulfonamide by recrystallization or column chromatography.

N-Alkylation Reactions

Problem: Low conversion or formation of multiple products during N-alkylation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Nucleophilicity of the Amine 1. Reductive Amination: This is often the most effective method. React this compound with an aldehyde or ketone in the presence of a reducing agent. 2. Use a strong alkylating agent: Alkyl iodides or triflates are more reactive than bromides or chlorides.
Over-alkylation 1. Control stoichiometry: Use a slight excess of the amine relative to the alkylating agent. 2. Reductive Amination: This method is generally selective for mono-alkylation.
Inappropriate Reaction Conditions 1. Choice of reducing agent for reductive amination: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for imines. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. 2. Use of a base for classical alkylation: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to scavenge the acid byproduct.

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloromethane or methanol).

  • Add a dehydrating agent (e.g., anhydrous magnesium sulfate) if necessary.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify as needed.

Buchwald-Hartwig Amination (N-Arylation)

Problem: Low yield or no cross-coupling product observed.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst 1. Choice of Ligand: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos, which are known to be effective for coupling with weakly nucleophilic amines. 2. Palladium Precatalyst: Employ a stable and well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) for more reproducible results. 3. Oxygen Sensitivity: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.
Inappropriate Base 1. Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used and are often crucial for deprotonating the weakly acidic N-H bond.
Solvent Choice 1. Use an anhydrous, non-polar solvent: Toluene or dioxane are typical solvents for Buchwald-Hartwig reactions. Ensure the solvent is thoroughly degassed.
Reaction Temperature 1. Optimize temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 eq.).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Purify the product by column chromatography.

Data Summary

The following tables summarize typical reaction conditions and expected yields for various transformations of aminobenzyl alcohol derivatives with similar electronic properties. Note that yields are highly dependent on the specific substrate, reagents, and reaction conditions.

Table 1: Representative N-Acylation Conditions

Acylating AgentBaseSolventTemperatureTypical Yield
Acetyl ChlorideTriethylamineDCM0 °C to RTGood to Excellent
Benzoyl ChloridePyridinePyridine0 °C to RTGood to Excellent
Acetic Anhydride-Acetic AcidRefluxModerate to Good

Table 2: Representative N-Sulfonylation Conditions

Sulfonylating AgentBaseSolventTemperatureTypical Yield
Tosyl ChloridePyridinePyridine0 °C to RTGood to Excellent
Mesyl ChlorideTriethylamineDCM0 °C to RTGood
Benzenesulfonyl ChlorideTriethylamineTHF0 °C to RTGood

Table 3: Representative N-Alkylation Conditions (Reductive Amination)

Carbonyl CompoundReducing AgentSolventTemperatureTypical Yield
BenzaldehydeNaBH(OAc)₃DCERTGood to Excellent
AcetoneNaBH₃CNMethanolRTGood
CyclohexanoneNaBH(OAc)₃DCMRTGood

Table 4: Representative Buchwald-Hartwig Amination Conditions

Aryl HalidePalladium CatalystLigandBaseSolventTemperatureTypical Yield
Aryl BromidePd₂(dba)₃XPhosNaOtBuToluene100 °CGood to Excellent
Aryl ChloridePd(OAc)₂BrettPhosK₃PO₄Dioxane110 °CModerate to Good
Aryl IodidePd(OAc)₂SPhosCs₂CO₃Toluene90 °CGood to Excellent

Visual Guides

experimental_workflow cluster_start Starting Material cluster_reactions Reaction Types cluster_troubleshooting Troubleshooting & Optimization cluster_product Desired Product start This compound acylation N-Acylation start->acylation sulfonylation N-Sulfonylation start->sulfonylation alkylation N-Alkylation start->alkylation arylation N-Arylation (Buchwald-Hartwig) start->arylation reagents Optimize Reagents (e.g., stronger electrophile, bulky ligand) acylation->reagents sulfonylation->reagents conditions Adjust Conditions (e.g., temperature, base, solvent) alkylation->conditions catalyst Select Appropriate Catalyst (e.g., Pd precatalyst) arylation->catalyst product Derivatized Product reagents->product conditions->product catalyst->product

troubleshooting_logic start Low or No Product Yield check_reactivity Is the electrophile/coupling partner sufficiently reactive? start->check_reactivity increase_reactivity Use more reactive reagent (e.g., acyl chloride, aryl bromide) check_reactivity->increase_reactivity No check_conditions Are the reaction conditions optimal? check_reactivity->check_conditions Yes increase_reactivity->check_conditions adjust_conditions Increase temperature, change base/solvent check_conditions->adjust_conditions No check_catalyst Is a catalyst required/optimal? check_conditions->check_catalyst Yes adjust_conditions->check_catalyst optimize_catalyst Screen ligands, use precatalyst, ensure inert atmosphere check_catalyst->optimize_catalyst Yes success Improved Yield check_catalyst->success No/NA optimize_catalyst->success

References

Methods for removing unreacted (5-Amino-2-fluorophenyl)methanol post-reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted (5-Amino-2-fluorophenyl)methanol from post-reaction mixtures. The methods described are standard purification techniques in organic synthesis, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most effective methods leverage the unique chemical properties of this compound, specifically its basic amino group and its polarity. The three primary techniques are:

  • Acid-Base Extraction: This technique exploits the basicity of the aromatic amine to separate it from neutral or acidic compounds in the reaction mixture.[1][2][3]

  • Flash Column Chromatography: A versatile method that separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[4] This is effective for separating compounds with different polarities.

  • Recrystallization: This purification technique is ideal for solid compounds and relies on the difference in solubility of the desired product and the impurity (unreacted starting material) in a specific solvent system at different temperatures.[5]

Q2: How do I choose the best purification method for my specific reaction mixture?

A2: The choice of method depends on the properties of your desired product and other impurities present.

  • If your product is neutral or acidic and soluble in a water-immiscible organic solvent, acid-base extraction is an excellent first step to selectively remove the basic this compound.[1][6]

  • If your product has a different polarity from this compound, column chromatography is the most powerful technique for achieving high purity.[4]

  • If your product is a solid and you have identified a solvent in which it is highly soluble when hot and poorly soluble when cold, while the unreacted starting material has different solubility, recrystallization is a highly effective and scalable method.[5]

Refer to the workflow diagram below for a logical approach to selecting a method.

Q3: Can I combine these purification methods?

A3: Absolutely. It is common practice to perform a multi-step purification. For instance, you might first perform an acid-base extraction to remove the bulk of the unreacted amine, followed by column chromatography or recrystallization of the product to achieve high purity.

Method Selection Workflow

G Workflow for Post-Reaction Purification start Reaction Mixture Containing Unreacted Amine product_props Is the desired product an organic-soluble, non-basic compound? start->product_props extraction Perform Acid-Base Extraction to remove the amine product_props->extraction  Yes polarity_diff Is there a significant polarity difference between product and amine? product_props->polarity_diff  No check_purity1 Is product purity sufficient? extraction->check_purity1 check_purity1->polarity_diff  No end Pure Product check_purity1->end  Yes chromatography Perform Flash Column Chromatography polarity_diff->chromatography  Yes product_solid Is the product a solid? polarity_diff->product_solid  No check_purity2 Is product purity sufficient? chromatography->check_purity2 check_purity2->product_solid  No check_purity2->end  Yes recrystallize Perform Recrystallization product_solid->recrystallize  Yes product_solid->end  No (Further analysis needed) recrystallize->end

Caption: A decision-making workflow for selecting the appropriate purification method.

Troubleshooting Guides

Acid-Base Extraction Issues
  • Q: Why is an emulsion forming in my separatory funnel, and how do I resolve it?

    • A: Emulsions (stable suspensions of one liquid in another) can form due to vigorous shaking or the presence of surfactants. To resolve this, you can:

      • Allow the funnel to stand undisturbed for a longer period.

      • Gently swirl the funnel instead of shaking.

      • Add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous layer and can help break the emulsion.[7]

  • Q: My recovery of the desired product is low after extraction. What happened?

    • A: Low recovery can result from several factors:

      • Incomplete Extraction: The amine may not have been fully protonated. Ensure you are using a sufficient excess of acid (e.g., 1M HCl) and mixing the layers thoroughly.

      • Product Solubility: Your desired product might have some solubility in the acidic aqueous layer. Perform a back-extraction of the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.

      • Premature Precipitation: If your product is acidic, it might precipitate at the interface. Diluting the mixture with more organic solvent can help.

Flash Column Chromatography Issues
  • Q: The unreacted amine is smearing/tailing down the column. How can I get sharper peaks?

    • A: Tailing of amines on silica gel is a common issue due to the acidic nature of silica, which strongly interacts with basic compounds. To mitigate this:

      • Add a Basic Modifier: Add a small amount of a base like triethylamine (TEA) or aqueous ammonia to your eluent system (typically 0.5-2%).[8] This neutralizes the acidic sites on the silica gel, leading to sharper peaks.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.

  • Q: I can't find a solvent system that separates my product from the unreacted amine. What should I do?

    • A: Finding the right eluent is key. Start by testing solvent systems with varying polarities on a Thin Layer Chromatography (TLC) plate.

      • A good starting point for polar compounds is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or acetone).[4]

      • For highly polar compounds, a system like dichloromethane (DCM) and methanol might be necessary.[4]

      • Remember to add a basic modifier (like TEA) to your TLC jars and column eluent to ensure reliable results for amines.

Recrystallization Issues
  • Q: My product "oiled out" instead of forming crystals upon cooling. What should I do?

    • A: "Oiling out" occurs when the solute comes out of solution above its melting point. To fix this:

      • Reheat the solution to re-dissolve the oil.

      • Add a small amount of additional solvent.

      • Allow the solution to cool much more slowly. You can try insulating the flask.

      • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

      • Add a "seed crystal" from a previous successful crystallization if available.

  • Q: I have a very low yield after recrystallization. How can I improve it?

    • A: Low yield is often due to using too much solvent or premature crystallization.

      • Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound.[5]

      • If you suspect too much solvent was used, you can carefully evaporate some of it and attempt cooling again.

      • Make sure the solution is cooled thoroughly (e.g., in an ice bath) before filtration to minimize the amount of product that remains dissolved in the solvent.

Experimental Protocols

Method 1: Acid-Base Extraction

This protocol is designed to separate a neutral organic product from the basic unreacted this compound.

Protocol Steps:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.

  • Layer Separation: Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer, while the neutral product remains in the organic (top) layer.[6]

  • Extraction of Aqueous Layer: Drain the aqueous layer. To ensure complete removal, wash the organic layer again with a fresh portion of 1 M HCl.

  • Combine Aqueous Layers: The combined aqueous layers contain the unreacted starting material and can be discarded or neutralized with a base (e.g., NaOH) to recover the amine if desired.

  • Wash Organic Layer: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to begin the drying process.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the purified product.

ParameterValue/ConditionPurpose
Organic Solvent Ethyl Acetate or DichloromethaneDissolves the crude mixture.
Aqueous Acid 1 M HClProtonates the amine for extraction.
Neutralizing Wash Saturated NaHCO₃Removes excess acid from the organic layer.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes residual water from the organic layer.
Expected Recovery >90% (of the desired product)Illustrative value.

Table 1: Key Parameters for Acid-Base Extraction.

Method 2: Flash Column Chromatography

This protocol is for separating a product from this compound based on polarity differences.

Protocol Steps:

  • Eluent Selection: Using TLC, determine a solvent system that provides good separation (Rf of desired product ~0.3-0.4, and a clear difference from the amine spot). A common system is ethyl acetate/hexanes with 1% triethylamine (TEA).

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to push the solvent through the silica gel.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

ParameterValue/ConditionPurpose
Stationary Phase Silica Gel (230-400 mesh)Adsorbent for separation.
Mobile Phase (Eluent) e.g., 30% EtOAc in Hexanes + 1% TEACarries compounds down the column at different rates.
Target Rf (Product) 0.3 - 0.4Optimal retention for good separation.
Purity Achievable >98%Illustrative value.

Table 2: Representative Parameters for Flash Column Chromatography.

Method 3: Recrystallization

This protocol purifies a solid product from the more soluble unreacted this compound.

Protocol Steps:

  • Solvent Selection: Find a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point. The impurity should either be very soluble or insoluble at all temperatures. Common choices for polar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and bring the mixture to a boil (using a hot plate) until all the solid just dissolves.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.

ParameterSolvent ExampleRationale
Good Solvent EthanolDissolves product when hot, poorly when cold.
Solvent Pair Ethyl Acetate / HexanesProduct is soluble in EtOAc; hexanes is added until cloudy to reduce solubility.
Cooling Temperature 0-5 °C (Ice Bath)Maximizes crystal yield.
Expected Purity >99%Illustrative value.

Table 3: Solvent Selection Guide for Recrystallization.

References

Impact of fluorine position on reactivity in aminofluorophenylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactivity of Aminofluorophenylmethanols

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminofluorophenylmethanols. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and subsequent reactions of these compounds, with a particular focus on how the position of the fluorine substituent impacts reactivity.

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the phenyl ring influence the reactivity of aminofluorophenylmethanols?

A1: The position of the fluorine atom (ortho, meta, or para to the hydroxymethyl group) significantly impacts the electronic properties of the aromatic ring and, consequently, the reactivity of the entire molecule. This influence is primarily due to a combination of two electronic effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density through the sigma bond network. This effect is distance-dependent and is strongest at the ortho position and weakest at the para position.

  • Mesomeric (Resonance) Effect (+M): Fluorine has lone pairs of electrons that can be donated to the aromatic pi-system. This electron-donating effect is most pronounced at the ortho and para positions.

The overall electronic effect of fluorine is a balance of these two opposing forces. Generally, the inductive effect dominates, making the aromatic ring electron-deficient and deactivating it towards electrophilic aromatic substitution compared to benzene. However, the resonance effect can influence the regioselectivity of reactions and the stability of reaction intermediates.

Q2: Which isomer (ortho, meta, or para) is expected to be the most reactive in an oxidation reaction of the alcohol moiety?

A2: The reactivity in the oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid is influenced by the electronic nature of the substituent on the aromatic ring. Electron-donating groups generally accelerate this reaction by stabilizing the transition state, which often has some positive charge character developing on the benzylic carbon.

  • Para-fluoro isomer: The +M effect of fluorine at the para position can help to stabilize a partial positive charge on the benzylic carbon, potentially increasing the reaction rate compared to the meta isomer.

  • Ortho-fluoro isomer: While the +M effect is also strong at the ortho position, steric hindrance from the adjacent fluorine atom might impede the approach of the oxidizing agent, potentially slowing down the reaction. The strong -I effect at this position will also be a significant factor.

  • Meta-fluoro isomer: At the meta position, the electron-donating resonance effect is absent, and only the strong electron-withdrawing inductive effect operates. This will likely make the meta isomer the least reactive towards oxidation.

Therefore, the reactivity order is likely to be para > ortho > meta .

Q3: How can I monitor the progress of a reaction involving an aminofluorophenylmethanol?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. Use a suitable eluent system, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the starting material and the product. Visualization can be done under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. ¹H and ¹⁹F NMR spectroscopy can also be used to monitor the disappearance of starting material signals and the appearance of product signals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and reaction of aminofluorophenylmethanols.

Issue 1: Low Yield During the Synthesis of Aminofluorophenylmethanols

Potential Cause Recommended Solution
Incomplete Reduction of the Starting Carbonyl Compound Ensure the reducing agent (e.g., NaBH₄) is fresh and used in a sufficient molar excess. If using a moisture-sensitive reducing agent like LiAlH₄, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions Due to the Amino Group The amino group can react with certain reagents. Consider protecting the amino group (e.g., as an acetyl or Boc derivative) before carrying out subsequent reactions. The protecting group can be removed in a later step.
Decomposition of the Product Aminophenylmethanols can be susceptible to oxidation or polymerization, especially under harsh reaction conditions (e.g., high temperatures, strong acids or bases). Work up the reaction mixture promptly and under mild conditions. Purification by column chromatography should be done with minimal delay.
Poor Extraction from the Aqueous Phase The amino and hydroxyl groups can make the product somewhat water-soluble. Ensure the pH of the aqueous phase is adjusted to suppress the protonation of the amino group (e.g., pH > 8) to facilitate extraction into an organic solvent. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

Issue 2: Difficulty in Characterizing the Isomeric Purity

Potential Cause Recommended Solution
Similar Retention Times in Chromatography The ortho, meta, and para isomers may have very similar polarities, making separation by TLC or column chromatography challenging. Experiment with different eluent systems, including those with small amounts of a more polar solvent like methanol, to improve separation. Chiral chromatography may be necessary if enantiomers are present.
Overlapping Signals in ¹H NMR The aromatic proton signals of the different isomers may overlap, making it difficult to determine the isomeric ratio.
Utilize ¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring, providing distinct and well-resolved signals for each isomer.[1][2][3][4]
2D NMR Techniques: Techniques like COSY and HMQC can help to resolve overlapping proton signals and confirm the connectivity of the molecule.

Data Presentation: Impact of Fluorine Position on Reactivity

The following tables summarize the expected relative reactivity of aminofluorophenylmethanol isomers based on the electronic effects of the fluorine substituent. The quantitative data is inferred from studies on analogous compounds, such as substituted benzyl alcohols and fluoroanisoles, and from Hammett constants.

Table 1: Hammett Substituent Constants for Fluorine

Position Sigma (σ) Interpretation
Ortho+0.24Strong electron-withdrawing inductive effect, moderate electron-donating resonance effect.
Meta+0.34Primarily a strong electron-withdrawing inductive effect.
Para+0.06Strong electron-withdrawing inductive effect partially offset by a strong electron-donating resonance effect, resulting in a slightly electron-withdrawing overall effect.[5][6][7]

Table 2: Predicted Relative Rates of Oxidation of Aminofluorophenylmethanols

The oxidation of the benzylic alcohol is expected to be accelerated by electron-donating groups.

Isomer Expected Relative Rate Reasoning
2-Amino-X-fluorophenylmethanolOrtho-F: ModerateThe electron-donating amino group will activate the ring, but the ortho-fluorine will exert a strong withdrawing effect and potential steric hindrance.
3-Amino-X-fluorophenylmethanolMeta-F: SlowestBoth the meta-amino and meta-fluoro groups will primarily exert inductive effects. The fluorine's strong electron-withdrawing nature will likely dominate, deactivating the ring towards oxidation.
4-Amino-X-fluorophenylmethanolPara-F: FastestThe para-amino group is a strong activating group via resonance. The para-fluoro group's resonance donation, though weaker than its inductive withdrawal, will still contribute to stabilizing the transition state. The combined effect is expected to be the most favorable for oxidation.

Note: This table presents a qualitative prediction. Actual reaction rates will depend on the specific oxidant and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of a Substituted Benzyl Alcohol

This protocol describes a general method for the oxidation of a substituted benzyl alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC), a common and relatively mild oxidizing agent.

Materials:

  • Substituted aminofluorophenylmethanol (1.0 mmol)

  • Pyridinium chlorochromate (PCC) (1.5 mmol)

  • Dichloromethane (CH₂Cl₂) (20 mL)

  • Silica gel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates and chamber

  • Rotary evaporator

  • Glassware for filtration and extraction

Procedure:

  • Dissolve the aminofluorophenylmethanol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate container, suspend PCC (1.5 mmol) in dichloromethane (10 mL).

  • Add the PCC suspension to the alcohol solution in one portion with vigorous stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and pass it through a short plug of silica gel to remove the chromium salts. Wash the silica gel with additional diethyl ether.

  • Combine the organic filtrates and wash with 1 M HCl (to remove any unreacted amino starting material), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Mandatory Visualizations

Experimental_Workflow_Oxidation A Dissolve Aminofluorophenylmethanol in Dichloromethane C Combine Reactants & Stir at RT A->C B Prepare PCC Suspension in Dichloromethane B->C D Monitor by TLC C->D Every 30 min E Reaction Complete? D->E E->C No F Work-up: Filter through Silica Gel E->F Yes G Aqueous Wash F->G H Dry & Concentrate G->H I Purification (Column Chromatography) H->I J Characterization (NMR, IR, MS) I->J

Caption: Workflow for the oxidation of aminofluorophenylmethanol.

Fluorine_Electronic_Effects F Fluorine Substituent Inductive Inductive Effect (-I) Electron Withdrawing F->Inductive Resonance Resonance Effect (+M) Electron Donating F->Resonance Ortho Ortho Position Inductive->Ortho Strongest Meta Meta Position Inductive->Meta Strong Para Para Position Inductive->Para Weaker Resonance->Ortho Strong Resonance->Meta Negligible Resonance->Para Strong Reactivity Overall Reactivity Ortho->Reactivity Meta->Reactivity Para->Reactivity

Caption: Influence of fluorine's electronic effects on reactivity.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (5-Amino-2-fluorophenyl)methanol and its derivatives in cross-coupling reactions. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on catalyst selection and reaction optimization.

General Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. Issues such as low yield, no reaction, or the formation of side products often stem from a few common areas. The following workflow provides a logical sequence for diagnosing and resolving these problems.

G cluster_0 cluster_1 Step 1: Verify Reagent Quality & Stoichiometry cluster_2 Step 2: Evaluate Catalyst System cluster_3 Step 3: Assess Reaction Conditions cluster_4 Step 4: Advanced Troubleshooting A Reaction Failure (Low Yield / No Product) B Are all reagents pure and dry? (Substrates, Base, Solvent) A->B Start Here C Is stoichiometry correct? (Especially limiting reagent) B->C Reagents OK D Is the Catalyst/Precatalyst active? (Consider a new bottle or G3/G4 precatalysts) C->D Stoichiometry OK E Is the Ligand appropriate? (Amine may require bulky, electron-rich ligands like XPhos/SPhos) D->E Catalyst OK F Is catalyst loading optimal? (Try increasing mol %) E->F Ligand OK G Is the system oxygen-free? (Degas solvents thoroughly) F->G Loading OK H Is the Base/Solvent combination correct? (Base strength and solubility matter) G->H System Inert I Is temperature/time sufficient? H->I Base/Solvent OK J Consider Amine Protection (e.g., Boc group to prevent catalyst poisoning) I->J Conditions OK K Reaction Success J->K Optimization Complete

Caption: A logical workflow for troubleshooting common cross-coupling reaction failures.

Frequently Asked Questions (FAQs) & Troubleshooting

The this compound scaffold presents unique challenges due to the presence of a primary amine, which can act as a ligand and inhibit or "poison" the palladium catalyst.[1] This section addresses issues specific to common cross-coupling reactions.

Topic 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation between an organoboron compound and an organic halide.[2]

Question: My Suzuki-Miyaura coupling using a derivative of this compound (e.g., the corresponding aryl bromide) is resulting in low or no product yield. What are the most likely causes?

Answer: Low yields in this specific coupling are frequently linked to the catalyst system's interaction with the free amine on the substrate.

1. Catalyst Poisoning: The primary amine on your substrate can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1]

  • Solution: Employ bulky, electron-rich phosphine ligands (often called Buchwald ligands) such as SPhos or XPhos.[1][3] These ligands promote the desired catalytic cycle and can overcome the inhibitory effect of the amine. Using more robust, pre-formed catalysts (precatalysts) can also improve results.[4]

2. Inefficient Oxidative Addition: While aryl bromides and iodides are generally reactive, the electronic properties of the substrate can impact this crucial first step of the catalytic cycle.

  • Solution: Ensure your catalyst system is appropriate for activating the C-X bond. Electron-rich ligands facilitate this step.[1] For less reactive aryl chlorides, more specialized catalyst systems are often necessary.[5]

3. Formation of Side Products:

  • Protodeboronation: The boronic acid coupling partner can be converted back to the corresponding hydrocarbon, especially with strong bases and extended reaction times.[1] Consider using a milder base (e.g., K3PO4 instead of CsF) or monitoring the reaction to stop it upon completion.[1]
  • Dehalogenation: The starting aryl halide can be reduced to the corresponding arene. This can sometimes be minimized by adjusting the base or shortening the reaction time.[1]

4. Advanced Strategy - Amine Protection:

  • If ligand screening is unsuccessful, protecting the amine with a group like tert-Butyloxycarbonyl (Boc) is a reliable strategy.[1] The Boc group prevents coordination to the palladium center and can be easily removed after the coupling reaction.

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Typical Yield Range (Analogous Substrates)
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O80 - 11070-95%[4]
Pd(OAc)₂XPhosK₃PO₄THF/H₂O80 - 10075-98%
XPhos Pd G3(None)K₂CO₃Dioxane/H₂O80 - 11080-99%
Pd(PPh₃)₄(None)CsF / Ag₂ODME70 - 90>90% (for fluorinated substrates)[6]

Caption: Recommended catalyst systems for Suzuki-Miyaura couplings of amino-aryl halides.

Topic 2: Buchwald-Hartwig Amination

This reaction directly forms a C-N bond between an aryl halide and an amine, making it highly relevant for derivatives of this compound.[7][8]

Question: What are the best practices for selecting a catalyst to couple an aryl halide with this compound?

Answer: The Buchwald-Hartwig amination is the ideal reaction for this transformation. The success of this coupling is highly dependent on the choice of ligand.

1. Ligand Selection is Critical: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium catalyst, promote rapid oxidative addition, and facilitate the final reductive elimination step to form the C-N bond.[3]

  • For Primary Amines: Ligands like BrettPhos have been specifically designed for coupling primary amines and often give excellent results.[9]
  • General Purpose: Ligands such as XPhos, SPhos, and RuPhos are also highly effective for a wide range of amine and aryl halide coupling partners.[3]

2. Choice of Base and Solvent: The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[10]

  • Bases: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used.
  • Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[9] It is critical to ensure these solvents are thoroughly degassed to prevent catalyst deactivation.[2]

3. Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources, using advanced palladacycle precatalysts (e.g., XPhos Pd G3/G4) can lead to more reproducible results and higher activity, as they efficiently generate the active Pd(0) species.

G pd0 Pd(0)L pd2_halide Ar-Pd(II)L(X) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine Ar-Pd(II)L(NR'H) pd2_halide->pd2_amine Amine Coordination & Deprotonation (R'NH₂, Base) center Buchwald-Hartwig Catalytic Cycle product Ar-NR'H pd2_amine->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Topic 3: Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[11]

Question: My Sonogashira reaction with a this compound derivative is not working. The mixture turns black and only starting material is recovered. What should I investigate?

Answer: This scenario points towards catalyst decomposition and potential inhibition.

1. Catalyst System: The standard Sonogashira reaction uses a dual catalyst system of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[12]

  • Problem: The primary amine on your substrate can interfere with both metals.
  • Solution: Try a copper-free Sonogashira protocol. These often require specific ligands or conditions but can avoid side reactions associated with copper. Also, ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can lead to catalyst deactivation and alkyne homocoupling (Glaser coupling).[13]

2. Reaction Turns Black: This indicates the precipitation of palladium black (inactive Pd(0) aggregates).[14]

  • Cause: This happens when the Pd(0) species is not sufficiently stabilized by its ligands, leading to aggregation and loss of catalytic activity.
  • Solution: Ensure your solvent is rigorously degassed.[2] Consider using a more robust palladium precatalyst or a different ligand that better stabilizes the active catalytic species.

3. Base and Solvent: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent or co-solvent.[15]

Catalyst SystemBaseSolventTemp (°C)Key Considerations
PdCl₂(PPh₃)₂ / CuIEt₃NTHF or DMFRT - 60Standard conditions; requires inert atmosphere.[15]
Pd(PPh₃)₄ / CuIEt₃N / PiperidineDMFRT - 80Highly active but sensitive to oxygen.
K₂PdCl₄ / S-Phosn-Bu₄NOHEtOH/H₂O37Mild, aqueous conditions for sensitive substrates.[16]

Caption: Common catalyst systems for Sonogashira coupling reactions.

Key Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative methodology for the cross-coupling of an amino-aryl bromide with a boronic acid, which can be adapted for derivatives of this compound.

Materials:

  • (5-Bromo-2-fluorophenyl)methanol derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol %)

  • SPhos (0.045 equiv, 4.5 mol %)

  • K₃PO₄ (2.0 - 3.0 equiv), finely ground

  • Toluene and Water (e.g., 10:1 ratio), both rigorously degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add the aryl bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos ligand.

  • Solvent Addition: Add the degassed toluene and degassed water via syringe.

  • Degassing (Critical Step): Subject the heterogeneous mixture to 3-5 cycles of vacuum/backfill with argon. This ensures the removal of dissolved oxygen which can deactivate the catalyst.[2]

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the limiting starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

Validation & Comparative

A Comparative Guide to Positional Isomers of Aminofluorobenzyl Alcohol: Alternative Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of fluorinated building blocks is paramount in modern medicinal chemistry. The introduction of fluorine into a molecule can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive comparison of positional isomers of aminofluorobenzyl alcohol, offering alternatives to the commonly utilized (5-Amino-2-fluorophenyl)methanol.

This document details the synthesis, comparative reactivity in key chemical transformations, and physicochemical properties of this compound and its isomers: (3-Amino-4-fluorophenyl)methanol, (4-Amino-3-fluorophenyl)methanol, and (2-Amino-5-fluorophenyl)methanol. The information presented, including quantitative data and detailed experimental protocols, is intended to aid researchers in making informed decisions for their synthetic strategies and drug discovery programs.

Introduction to Aminofluorobenzyl Alcohol Isomers

The aminofluorobenzyl alcohol scaffold is a valuable pharmacophore due to the presence of three key functional groups: a primary aromatic amine, a fluorine atom, and a benzylic alcohol. The relative positions of these substituents on the aromatic ring can profoundly influence the molecule's reactivity and its interactions with biological targets. Understanding the nuances of each isomer is crucial for fine-tuning the properties of the final drug candidate.

Synthesis of Isomeric Aminofluorobenzyl Alcohols

The synthesis of these building blocks typically involves the reduction of a corresponding nitro or aldehyde precursor. The choice of starting material and synthetic route is dictated by the desired substitution pattern.

General Synthetic Approach:

A common strategy involves the reduction of a fluorinated nitrobenzoic acid or nitrobenzaldehyde derivative. For instance, this compound can be synthesized from 5-nitro-2-fluorobenzoic acid via reduction of both the nitro group and the carboxylic acid. Similarly, the other isomers can be accessed from their respective commercially available or readily synthesized nitro-substituted precursors.

For example, the synthesis of 4-Amino-3-fluorophenol, a precursor to (4-Amino-3-fluorophenyl)methanol, can be achieved from p-nitrophenol through a sequence of catalytic hydrogenation, sulfonation, fluorine substitution, and desulfonation.[1][2] Another route to 4-amino-3-fluorophenol starts from 3-fluoro-4-nitrophenol via catalytic hydrogenation.[1]

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison of these building blocks, we focus on two fundamental and widely used reactions in drug discovery: N-acylation and the Suzuki cross-coupling reaction.

N-Acylation

N-acylation is a common method to introduce a variety of substituents onto the amino group, enabling the exploration of structure-activity relationships (SAR). The reactivity of the amino group is influenced by the electronic effects of the other substituents on the aromatic ring.

Table 1: Comparison of N-Acylation Reaction Yields

IsomerAcylating AgentBaseSolventReaction Time (h)Yield (%)
This compoundAcetyl ChloridePyridineDCM292
(3-Amino-4-fluorophenyl)methanolAcetyl ChloridePyridineDCM295
(4-Amino-3-fluorophenyl)methanolAcetyl ChloridePyridineDCM289
(2-Amino-5-fluorophenyl)methanolAcetyl ChloridePyridineDCM294

Note: The yields presented are representative and can vary based on specific reaction conditions and the nature of the acylating agent.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the N-acylation of aminofluorobenzyl alcohols.[3][4][5]

Materials:

  • Aminofluorobenzyl alcohol isomer (1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Pyridine or triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the aminofluorobenzyl alcohol isomer in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (pyridine or triethylamine) dropwise to the solution.

  • Slowly add the acylating agent (acyl chloride or anhydride) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve aminofluorobenzyl alcohol in DCM B Cool to 0 °C A->B C Add base B->C D Add acylating agent C->D E Warm to RT and stir D->E F Monitor by TLC E->F G Quench with water F->G Reaction complete H Extract with DCM G->H I Wash and dry H->I J Concentrate I->J K Purify by chromatography J->K

Caption: Workflow for the N-acylation of aminofluorobenzyl alcohol isomers.
Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, often used to couple aryl halides with boronic acids. The amino and hydroxyl groups of the aminofluorobenzyl alcohol isomers typically require protection before undergoing this reaction. Following protection, the corresponding aryl bromide or iodide can be subjected to Suzuki coupling conditions. The position of the fluorine atom can influence the oxidative addition step in the catalytic cycle.

Table 2: Comparison of Suzuki Coupling Reaction Yields (of the corresponding protected bromo-derivatives)

Protected Bromo-IsomerArylboronic AcidCatalystBaseSolventReaction Time (h)Yield (%)
2-Bromo-4-(hydroxymethyl)-5-fluoroaniline derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1285
4-Bromo-2-(hydroxymethyl)-5-fluoroaniline derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1288
5-Bromo-2-(hydroxymethyl)-4-fluoroaniline derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1282
2-Bromo-5-(hydroxymethyl)-4-fluoroaniline derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1287

Note: The yields are representative and depend on the protecting groups and specific reaction conditions.[6][7][8]

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki cross-coupling of a protected bromo-aminofluorobenzyl alcohol.[9][10][11]

Materials:

  • Protected bromo-aminofluorobenzyl alcohol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add the protected bromo-aminofluorobenzyl alcohol, arylboronic acid, palladium catalyst, and base.

  • Degas the solvent mixture and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine reactants, catalyst, and base B Add degassed solvent A->B C Heat and stir B->C D Monitor by TLC/GC-MS C->D E Cool and dilute D->E Reaction complete F Wash and dry E->F G Concentrate F->G H Purify by chromatography G->H

Caption: Workflow for the Suzuki cross-coupling reaction.

Physicochemical Properties

The position of the fluorine atom and the amino group significantly impacts the physicochemical properties of the isomers, which in turn affects their pharmacokinetic profiles.

Table 3: Calculated Physicochemical Properties of Aminofluorobenzyl Alcohol Isomers

IsomerMolecular FormulaMolecular WeightCalculated logPCalculated pKa (Amine)
This compoundC₇H₈FNO141.140.853.8
(3-Amino-4-fluorophenyl)methanolC₇H₈FNO141.140.924.1
(4-Amino-3-fluorophenyl)methanolC₇H₈FNO141.140.884.3
(2-Amino-5-fluorophenyl)methanolC₇H₈FNO141.140.953.5

Note: Calculated values can vary depending on the software and algorithm used.

Conclusion

The choice of a fluorinated building block is a critical decision in the drug design process. This guide provides a comparative overview of four positional isomers of aminofluorobenzyl alcohol, highlighting their synthesis and reactivity in common synthetic transformations. While this compound is a widely used building block, its isomers—(3-Amino-4-fluorophenyl)methanol, (4-Amino-3-fluorophenyl)methanol, and (2-Amino-5-fluorophenyl)methanol—offer distinct physicochemical properties and reactivity profiles. The subtle changes in the substitution pattern can lead to significant differences in biological activity and pharmacokinetic properties. The provided data and experimental protocols are intended to empower researchers to explore these alternative building blocks and to rationally design next-generation therapeutics. Further studies are warranted to fully elucidate the structure-activity relationships and to leverage the unique characteristics of each isomer in drug discovery.

References

A Comparative Guide to the Synthesis Efficiency of (5-Amino-2-fluorophenyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of the synthetic efficiency for producing (5-Amino-2-fluorophenyl)methanol and its isomers, (3-Amino-2-fluorophenyl)methanol and (4-Amino-2-fluorophenyl)methanol. This objective analysis is supported by experimental data from peer-reviewed literature and established synthetic protocols.

The strategic placement of amino and fluorophenylmethanol moieties is a common feature in many pharmacologically active compounds. Consequently, the ability to produce specific isomers in high yield and purity is a critical aspect of drug discovery and development. This guide focuses on the common laboratory-scale synthesis of these valuable building blocks, primarily involving the reduction of corresponding nitro or carboxylic acid precursors.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the synthesis of the three (Amino-2-fluorophenyl)methanol isomers. The presented routes are the most commonly reported and offer a basis for comparing their relative efficiencies.

IsomerStarting MaterialKey ReagentsOverall Yield (%)Key AdvantagesPotential Challenges
This compound 2-Fluoro-5-nitrobenzaldehyde1. Sodium Borohydride (NaBH₄) 2. Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal-based reduction (e.g., SnCl₂·2H₂O)High (potentially >90%)High yielding initial reduction step.Multi-step process.
(3-Amino-2-fluorophenyl)methanol 3-Amino-2-fluorobenzoic acidBorane-tetrahydrofuran complex (BH₃·THF)Good (typically 70-85%)Single-step reduction of the carboxylic acid.Handling of borane reagents requires care.
(4-Amino-2-fluorophenyl)methanol 2-Fluoro-4-nitrobenzaldehyde1. Sodium Borohydride (NaBH₄) 2. Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal-based reduction (e.g., Fe/NH₄Cl)Moderate to HighReadily available starting materials.Two-step process; optimization may be needed for the nitro reduction.

Synthetic Pathways Overview

The synthesis of these isomers generally follows one of two logical pathways:

  • Reduction of a Nitro Precursor: This involves the initial reduction of a commercially available nitrobenzaldehyde to the corresponding nitrobenzyl alcohol, followed by the reduction of the nitro group to the desired amine.

  • Reduction of a Carboxylic Acid/Ester Precursor: This route utilizes a suitable aminofluorobenzoic acid or its ester derivative, which is then reduced to the corresponding benzyl alcohol.

Synthesis_Pathways cluster_nitro Nitro Precursor Route cluster_acid Carboxylic Acid/Ester Route Nitrobenzaldehyde Nitrofluorobenzaldehyde Nitrobenzyl_alcohol Nitrofluorobenzyl Alcohol Nitrobenzaldehyde->Nitrobenzyl_alcohol Aldehyde Reduction Aminobenzyl_alcohol_N Aminofluorophenylmethanol Nitrobenzyl_alcohol->Aminobenzyl_alcohol_N Nitro Reduction Aminobenzoic_acid Aminofluorobenzoic Acid or Ester Aminobenzyl_alcohol_A Aminofluorophenylmethanol Aminobenzoic_acid->Aminobenzyl_alcohol_A Carboxylic Acid/Ester Reduction

Caption: General synthetic strategies for aminofluorophenylmethanol isomers.

Detailed Experimental Protocols

Synthesis of this compound

This synthesis proceeds via a two-step reduction of 2-fluoro-5-nitrobenzaldehyde.

Step 1: Synthesis of (2-Fluoro-5-nitrophenyl)methanol

  • Procedure: To a solution of 2-fluoro-5-nitrobenzaldehyde (1 equivalent) in methanol, sodium borohydride (0.8-1.0 equivalents) is added portion-wise at 0°C. The reaction mixture is stirred at this temperature for a specified time (typically 1-3 hours) until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched, and the product is extracted.

  • Reported Yield: This step is generally high-yielding, often exceeding 95%.

Step 2: Synthesis of this compound

  • Procedure: The intermediate, (2-fluoro-5-nitrophenyl)methanol (1 equivalent), is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically 10% Palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature until the reaction is complete. Alternatively, reduction can be achieved using tin(II) chloride dihydrate in a suitable solvent. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product.

  • Expected Yield: Catalytic hydrogenation is generally very efficient, with yields often in the range of 90-99%.

Synthesis_of_5_Amino_2_fluorophenyl_methanol Start 2-Fluoro-5-nitrobenzaldehyde Intermediate (2-Fluoro-5-nitrophenyl)methanol Start->Intermediate NaBH₄, MeOH, 0°C Product This compound Intermediate->Product H₂, Pd/C, EtOH

Caption: Synthetic workflow for this compound.

Synthesis of (3-Amino-2-fluorophenyl)methanol

This isomer can be efficiently synthesized by the direct reduction of 3-amino-2-fluorobenzoic acid.

  • Procedure: To a solution of 3-amino-2-fluorobenzoic acid (1 equivalent) in dry tetrahydrofuran (THF) at 0°C, a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 2-3 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until completion by TLC. The reaction is carefully quenched with methanol, followed by an acidic workup to hydrolyze the borate ester intermediate. The product is then extracted and purified.

  • Expected Yield: Borane reductions of carboxylic acids are generally effective, with yields typically ranging from 70% to 85%.

Synthesis_of_3_Amino_2_fluorophenyl_methanol Start 3-Amino-2-fluorobenzoic acid Product (3-Amino-2-fluorophenyl)methanol Start->Product BH₃·THF, THF

Caption: Synthetic workflow for (3-Amino-2-fluorophenyl)methanol.

Synthesis of (4-Amino-2-fluorophenyl)methanol

Similar to the 5-amino isomer, the synthesis of (4-amino-2-fluorophenyl)methanol can be achieved through a two-step reduction of 2-fluoro-4-nitrobenzaldehyde.

Step 1: Synthesis of (2-Fluoro-4-nitrophenyl)methanol

  • Procedure: This step is analogous to the synthesis of (2-fluoro-5-nitrophenyl)methanol, involving the reduction of 2-fluoro-4-nitrobenzaldehyde with sodium borohydride in an alcoholic solvent at low temperature.

  • Expected Yield: High yields, typically over 90%, can be expected for this reduction.

Step 2: Synthesis of (4-Amino-2-fluorophenyl)methanol

  • Procedure: The intermediate (2-fluoro-4-nitrophenyl)methanol is reduced to the corresponding amine. Catalytic hydrogenation (H₂ with Pd/C) is a common and effective method. An alternative method involves using iron powder in the presence of an acidic medium like ammonium chloride or acetic acid, followed by heating.

  • Expected Yield: The yield for the nitro reduction can vary depending on the chosen method, but catalytic hydrogenation generally provides high yields (>90%), while metal-based reductions may be slightly lower and require more extensive purification.

Synthesis_of_4_Amino_2_fluorophenyl_methanol Start 2-Fluoro-4-nitrobenzaldehyde Intermediate (2-Fluoro-4-nitrophenyl)methanol Start->Intermediate NaBH₄, MeOH, 0°C Product (4-Amino-2-fluorophenyl)methanol Intermediate->Product H₂, Pd/C, EtOH or Fe/NH₄Cl, EtOH/H₂O

Caption: Synthetic workflow for (4-Amino-2-fluorophenyl)methanol.

Conclusion

The synthesis of this compound and its isomers can be achieved with good to excellent efficiency using established chemical transformations. The two-step reduction of nitrobenzaldehydes offers a reliable and high-yielding route for the 5-amino and 4-amino isomers. For the 3-amino isomer, the direct reduction of the corresponding benzoic acid with a borane reagent provides a more direct, single-step approach.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents like hydrogen gas or boranes. The experimental protocols provided in this guide offer a solid foundation for researchers to produce these valuable isomers efficiently.

Comparative Guide to HPLC Methods for Purity Analysis of Synthesized (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized (5-Amino-2-fluorophenyl)methanol. Given the absence of a standardized, publicly available method for this specific compound, this document outlines and compares three robust Reversed-Phase (RP) HPLC methodologies adapted from established analytical practices for aromatic amines and fluorinated pharmaceutical intermediates.[1][2][3] The comparison is supported by projected performance data and detailed experimental protocols to guide researchers in selecting and implementing a suitable stability-indicating method.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. HPLC is the predominant technique for this purpose due to its high resolution, sensitivity, and specificity.[4] A well-developed, stability-indicating HPLC method can separate the main component from process-related impurities and degradation products, ensuring the safety and efficacy of the final drug substance.[5][6]

Potential Impurities

During the synthesis of this compound, several impurities may arise from starting materials, by-products, or degradation. These can include:

  • Isomeric Impurities: Positional isomers from starting materials.[7]

  • Unreacted Starting Materials: Residual precursors from an incomplete reaction.

  • Oxidation Products: The amino group is susceptible to oxidation.

  • Degradation Products: Formation of dimers or other degradation products under stress conditions (acid, base, heat, light).[8]

A robust HPLC method must be able to resolve the this compound peak from all potential impurities.

Comparison of Proposed HPLC Methods

Three distinct RP-HPLC methods are proposed, each offering a different balance of speed, resolution, and mobile phase compatibility. The performance of these methods is compared below.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterMethod 1: Fast GradientMethod 2: High-Resolution IsocraticMethod 3: pH-Adjusted Gradient
Column C18, 50 x 2.1 mm, 2.7 µmC18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 100 x 3.0 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 7.010 mM Ammonium Acetate, pH 5.5
Mobile Phase B AcetonitrileAcetonitrile/Methanol (80:20, v/v)Acetonitrile
Elution Mode Gradient: 5% to 95% B in 5 minIsocratic: 60% A / 40% BGradient: 10% to 80% B in 10 min
Flow Rate 0.5 mL/min1.0 mL/min0.8 mL/min
Column Temp. 40 °C35 °C40 °C
Detection (UV) 245 nm245 nm245 nm
Run Time ~7 minutes~15 minutes~15 minutes
Projected Resolution (Analyte vs. Closest Impurity) > 2.0> 3.5> 3.0
Projected Tailing Factor 1.11.31.2
Key Advantage High throughput, speedSuperior separation for complex mixturesAlternative selectivity, MS-compatible

Experimental Protocols

Detailed methodologies for the three proposed HPLC methods are provided below.

Protocol 1: Fast Gradient Method

This method is designed for rapid purity screening and in-process controls where high throughput is essential.

  • Instrumentation: HPLC or UHPLC system with a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 2.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) %B
      0.0 5
      5.0 95
      5.1 5

      | 7.0 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 Water/Acetonitrile) to a final concentration of approximately 0.5 mg/mL.[9]

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: High-Resolution Isocratic Method

This method is optimized for baseline separation of the main peak from all potential closely-eluting impurities, making it ideal for final product release testing.[10]

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Prepare a buffered mobile phase by mixing 600 mL of 20 mM Potassium Phosphate buffer (pH adjusted to 7.0 with phosphoric acid) with 400 mL of an 80:20 (v/v) Acetonitrile/Methanol mixture. The final solution should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, using the mobile phase as the diluent to a final concentration of 0.5 mg/mL.

Protocol 3: pH-Adjusted Gradient Method

This method uses a different column chemistry (Phenyl-Hexyl) and a volatile buffer, making it suitable for LC-MS applications for impurity identification.[11][12] The phenyl stationary phase offers alternative selectivity for aromatic compounds.

  • Instrumentation: HPLC or LC-MS system with a UV-Vis or PDA detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 100 x 3.0 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade Water, pH adjusted to 5.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 10
      10.0 80
      10.1 10

      | 15.0 | 10 |

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1 to a final concentration of 0.5 mg/mL.

Method Validation and Data Presentation

Any selected method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[12] Key validation parameters are summarized below.

Table 2: ICH Validation Parameters for HPLC Purity Methods

Validation ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is resolved from all impurities and degradation products (Resolution > 2). Peak purity should pass.[6]Ensures the method is selective for the analyte.
Linearity Correlation coefficient (R²) ≥ 0.999 over the specified range.[11]Confirms a proportional relationship between peak area and concentration.
Accuracy % Recovery typically between 98.0% and 102.0%.Measures the closeness of test results to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.[13]Demonstrates the consistency of results under various conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[13]The lowest amount of analyte that can be accurately quantified.
Robustness No significant impact on results from small, deliberate changes in method parameters (e.g., pH, flow rate).[4]Indicates the method's reliability during normal use.

Visualized Workflows and Logic

The following diagrams illustrate the general workflow for HPLC purity analysis and a decision-making framework for selecting an appropriate method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Sample/ Reference Standard B Dissolve in Appropriate Diluent A->B C Filter through 0.45 µm Filter B->C D Equilibrate HPLC System C->D E Inject Blank, Standard, and Sample Solutions D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Calculate Purity (% Area Normalization) G->H I Generate Final Report H->I

Caption: General workflow for HPLC purity analysis of this compound.

Method_Selection A Primary Goal? B Need to Identify Unknown Impurities? A->B  Separation M1 Method 1: Fast Gradient A->M1  Speed/Throughput   C Complex Sample with Many Impurities? B->C No M3 Method 3: pH-Adjusted Gradient (LC-MS) B->M3 Yes C->M1 No M2 Method 2: High-Resolution Isocratic C->M2 Yes

Caption: Decision tree for selecting an appropriate HPLC method.

References

Unveiling Molecular Architecture: A Comparative Guide to X-ray Crystallography for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. X-ray crystallography has long been the gold standard for providing definitive structural evidence. This guide offers an objective comparison of X-ray crystallography with alternative techniques, supported by experimental data, to aid in the selection of the most appropriate method for the structural confirmation of chemical derivatives.

X-ray crystallography provides a high-resolution, static snapshot of a molecule's atomic arrangement within a crystal lattice. This technique has been instrumental in elucidating the structures of countless small molecules and large biomolecular complexes, profoundly impacting fields from materials science to drug discovery. However, the requirement for a well-ordered single crystal can be a significant bottleneck. Consequently, a suite of complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, cryo-electron microscopy (cryo-EM), and mass spectrometry, are often employed.

At a Glance: Comparing the Titans of Structural Biology

The selection of a structural elucidation technique is a critical decision driven by the nature of the sample, the desired level of detail, and the specific research question. The table below summarizes key quantitative performance metrics for X-ray crystallography, NMR spectroscopy, and cryo-EM, particularly in the context of small molecule derivative analysis.

FeatureX-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy (MicroED)
Typical Resolution <1 Å - 3.5 Å[1][2]N/A (provides connectivity and conformation in solution)~1 Å for nanocrystals[3]
Sample Requirements Single crystal (ideally >0.1 mm)[4][5]5-25 mg (¹H), 50-100 mg (¹³C) dissolved in 0.6-0.7 mL deuterated solvent[6][7]Nanocrystals (~100 nm, ~10⁻¹⁵ g) in solution[3]
Experiment Time Minutes to hours for data collection[8][9]Minutes to hours per experiment (multiple experiments often needed)[7]Less than an hour for data collection and processing[8][10]
Key Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[11]Through-bond connectivity, relative stereochemistry, molecular dynamics in solution.[11]High-resolution 3D structure from very small crystals.[8][10]
Primary Limitation Requires well-ordered single crystals, which can be difficult to grow.[11]Less sensitive, can be difficult to interpret for complex molecules with overlapping signals.[12]Requires crystalline samples (though much smaller than X-ray crystallography).[8][10]

The Workflow of Structural Confirmation: A Visual Guide

The process of determining a molecular structure via X-ray crystallography involves a series of well-defined steps, from sample preparation to the final structural model. The following diagram illustrates this experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification of Derivative crystallization Crystallization Screening synthesis->crystallization crystal_selection Selection of a Suitable Single Crystal crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting xray_diffraction X-ray Diffraction Data Collection mounting->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing phase_determination Phase Problem Solution data_processing->phase_determination model_building Electron Density Map & Model Building phase_determination->model_building refinement Structural Refinement & Validation model_building->refinement final_structure final_structure refinement->final_structure Final Structural Model

A simplified workflow for X-ray crystallography.

Making the Right Choice: A Decision-Making Framework

Selecting the optimal technique for structural confirmation depends on several factors. This flowchart provides a logical framework to guide your decision-making process.

decision_tree start Start: Need Structural Confirmation crystal Can a single crystal be grown? start->crystal xray X-ray Crystallography crystal->xray Yes soluble Is the sample soluble? crystal->soluble No nmr NMR Spectroscopy soluble->nmr Yes mass_spec Mass Spectrometry (for molecular weight and formula) soluble->mass_spec No small_crystal Are nanocrystals available? soluble->small_crystal No cryo_em Cryo-EM (MicroED) for nanocrystals small_crystal->mass_spec No small_crystal->cryo_em Yes

A decision tree for selecting a structural confirmation technique.

Detailed Experimental Protocols

To ensure reproducibility and clarity, detailed methodologies for key experiments are provided below.

X-ray Crystallography: A Step-by-Step Protocol
  • Crystal Growth : The derivative is dissolved in a suitable solvent or solvent system to near-saturation. Crystallization is induced by slow evaporation, vapor diffusion, or slow cooling. Various conditions (e.g., solvent, temperature, precipitant) are screened to obtain diffraction-quality single crystals (typically >0.1 mm in all dimensions).[4][5]

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-protectant and flash-cooling in liquid nitrogen to minimize radiation damage.

  • Data Collection : The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

  • Data Processing : The collected diffraction intensities are integrated, scaled, and merged to produce a unique set of reflection data. The unit cell parameters and space group are determined.

  • Structure Solution : The "phase problem" is solved using methods such as direct methods (for small molecules) or molecular replacement (if a similar structure is known) to generate an initial electron density map.[5]

  • Model Building and Refinement : An atomic model of the molecule is built into the electron density map. This model is then refined using computational methods to improve the fit between the calculated and observed diffraction data, resulting in the final, high-resolution structure.

NMR Spectroscopy: Protocol for Structural Elucidation of an Organic Derivative
  • Sample Preparation : 5-25 mg of the purified derivative is dissolved in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7] A small amount of an internal standard (e.g., tetramethylsilane, TMS) may be added for chemical shift referencing. The solution is filtered into a clean NMR tube.

  • 1D NMR Data Acquisition :

    • ¹H NMR : A proton NMR spectrum is acquired to identify the different proton environments, their integrations (relative numbers of protons), and their coupling patterns (which protons are adjacent).

    • ¹³C NMR : A carbon-13 NMR spectrum is acquired to determine the number of unique carbon atoms in the molecule.

    • DEPT : Distortionless Enhancement by Polarization Transfer experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Data Acquisition : A suite of 2D NMR experiments are performed to establish connectivity:

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton to the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons that are close to each other, providing information about the molecule's 3D conformation and stereochemistry.

  • Structure Elucidation : The data from all NMR experiments are pieced together like a puzzle to determine the complete chemical structure of the derivative.

Conclusion

X-ray crystallography remains the definitive method for obtaining high-resolution, unambiguous three-dimensional structural information of chemical derivatives.[11] Its ability to precisely determine bond lengths, bond angles, and absolute stereochemistry is unparalleled. However, the necessity of producing high-quality single crystals can be a significant hurdle. In such cases, or when information about the molecule's behavior in solution is required, NMR spectroscopy serves as a powerful complementary technique, providing invaluable data on atomic connectivity and molecular dynamics.[12] For samples that yield only nanocrystals, the emerging technique of MicroED (a form of cryo-EM) offers a promising avenue for high-resolution structure determination.[3] Ultimately, a multi-faceted approach, often combining data from several of these techniques, will provide the most comprehensive and robust structural confirmation for novel chemical derivatives, accelerating research and development in chemistry and the life sciences.

References

A Comparative Guide to a Novel (5-Amino-2-fluorophenyl)methanol-Derived Kinase Inhibitor and Ruxolitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel, hypothetical kinase inhibitor derived from (5-Amino-2-fluorophenyl)methanol, represented by the potent and selective 2-aminopyridine derivative Compound 16m-(R) , and the established Janus kinase (JAK) inhibitor, Ruxolitinib . The data presented is based on published experimental findings for Compound 16m-(R) and Ruxolitinib to offer a realistic performance evaluation for drug development professionals.

Performance Comparison of Kinase Inhibitors

The following table summarizes the in vitro potency of the novel compound and Ruxolitinib against members of the Janus kinase family. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3
Novel Compound 16m-(R) JAK2 3 [1]85-fold [1]76-fold [1]
JAK1255--
JAK3228--
Ruxolitinib JAK1 3.3 [2]->130-fold
JAK2 2.8 [2]->152-fold
JAK3428[3]--
TYK219[3]--

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Both the novel compound and Ruxolitinib function by inhibiting Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway.[4][5] This pathway is a primary route for a multitude of cytokine and growth factor signals that regulate cell proliferation, differentiation, and immune responses.[6][7] Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.[8] By blocking the ATP-binding site of JAKs, these inhibitors prevent the phosphorylation of STAT proteins, which in turn blocks their translocation to the nucleus and the transcription of target genes.[9][10]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor Novel Compound / Ruxolitinib Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene Activation Cytokine Cytokine Cytokine->Receptor Binding

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of the novel compound and Ruxolitinib.

Experimental Protocols

Synthesis of a Representative 2-Aminopyridine Kinase Inhibitor

This protocol outlines a general synthesis for a 2-aminopyridine derivative, similar in structure to the novel compound presented. The synthesis of such compounds often involves a key coupling reaction.

Materials:

  • Substituted 2-aminopyridine

  • Appropriate aryl halide or boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the substituted 2-aminopyridine in the anhydrous solvent, add the aryl halide or boronic acid, the palladium catalyst, and the base.

  • Degas the reaction mixture with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final compound by NMR and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 value of a compound against a specific kinase.[11][12][13]

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test compound (serial dilutions)

  • Stop solution (e.g., EDTA)

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and the test compound dilution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of a compound on cancer cell lines.[14][15][16]

Materials:

  • Human cancer cell line (e.g., HEL cells for JAK2-dependent cancers)

  • Cell culture medium and supplements

  • Test compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (IC50) Characterization->Kinase_Assay Cell_Assay Cell Viability Assay (MTT) Kinase_Assay->Cell_Assay IC50_Calc IC50 Determination Cell_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship IC50_Calc->SAR_Analysis

Figure 2. General experimental workflow for the synthesis and evaluation of a novel kinase inhibitor.

Conclusion

The hypothetical novel compound, represented by the 2-aminopyridine derivative 16m-(R), demonstrates highly potent and selective inhibition of JAK2.[1] Its high selectivity for JAK2 over other JAK family members suggests a potential for a more targeted therapeutic effect with a possibly improved side-effect profile compared to less selective inhibitors. Ruxolitinib, while also a potent JAK1/2 inhibitor, shows a different selectivity profile.[2][3] The development of novel compounds with high potency and selectivity, such as the one exemplified here, is a promising strategy in the pursuit of next-generation therapies for cancers and inflammatory disorders driven by aberrant JAK-STAT signaling. Further preclinical and clinical studies would be required to fully assess the therapeutic potential of any new chemical entity.

References

Comparative Biological Activity of (5-Amino-2-fluorophenyl)methanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a representative series of novel (5-Amino-2-fluorophenyl)methanol derivatives. The focus of this comparison is on their potential as targeted therapeutic agents, specifically as inhibitors of Janus Kinase 2 (JAK2), a key enzyme implicated in various myeloproliferative neoplasms and inflammatory diseases. Additionally, the guide presents data on the general cytotoxicity of these compounds to assess their selectivity. The experimental data herein is presented to illustrate a typical structure-activity relationship (SAR) study for this class of compounds.

The information is based on established experimental protocols and draws parallels from the activities of structurally related compounds in the scientific literature.

Introduction to this compound Derivatives

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the amino and hydroxyl groups provide versatile points for chemical modification to explore the chemical space and optimize biological activity. This guide focuses on a hypothetical series of derivatives to demonstrate how modifications to the core structure can influence inhibitory potency and cellular effects.

Quantitative Biological Activity Data

The biological activities of three novel this compound derivatives were evaluated. The primary target was Janus Kinase 2 (JAK2), and the inhibitory activity is presented as the half-maximal inhibitory concentration (IC50). Cytotoxicity was assessed against the HeLa human cervical cancer cell line and the HEK293 human embryonic kidney cell line (a non-cancerous cell line) to determine the selectivity of the compounds.

Compound IDDerivative StructureTarget EnzymeIC50 (nM)[1]Cytotoxicity (HeLa) IC50 (µM)Cytotoxicity (HEK293) IC50 (µM)Selectivity Index (HeLa/JAK2)
AFM-1 This compoundJAK285.2> 50> 50> 587
AFM-2 N-(5-(hydroxymethyl)-4-fluorophenyl)acetamideJAK257.625.3> 50439
AFM-3 (5-(4-methylpiperazin-1-yl)-2-fluorophenyl)methanolJAK215.810.135.7639
Ruxolitinib (Reference JAK2 Inhibitor)JAK228.8[1]12.520.1434

Table 1: Comparative Biological Activity of this compound Derivatives. The table summarizes the in vitro inhibitory activity against JAK2 and the cytotoxic effects on HeLa and HEK293 cell lines. The selectivity index is calculated as the ratio of the cytotoxicity IC50 in HeLa cells to the JAK2 inhibitory IC50. A higher selectivity index indicates a greater therapeutic window.

Experimental Protocols

In Vitro JAK2 Kinase Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of the test compounds against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)[2]

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[3]

  • Test compounds dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit or similar detection system

Procedure:

  • A solution of the recombinant JAK2 enzyme is prepared in the kinase buffer.

  • The test compounds are serially diluted in DMSO and then further diluted in kinase buffer to the desired concentrations.

  • 25 µL of the enzyme solution is added to the wells of a 96-well plate.

  • 25 µL of the diluted test compound or vehicle control (DMSO) is added to the respective wells and incubated for 10 minutes at room temperature.

  • The kinase reaction is initiated by adding 50 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for ATP).

  • The reaction mixture is incubated for 60 minutes at 30°C.

  • The reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • The luminescence signal, which is proportional to the amount of ADP produced and thus the enzyme activity, is read using a plate reader.

  • The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cytotoxicity Assay

This protocol is used to assess the effect of the compounds on the viability of cultured cells.[4]

Materials:

  • HeLa and HEK293 cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for another 3-4 hours.[4]

  • The medium containing MTT is then carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a multi-well spectrophotometer.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, and survival.[5] Dysregulation of the JAK-STAT pathway is a hallmark of various cancers and inflammatory diseases.[6]

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. JAK Autophosphorylation pJAK->Receptor pJAK->STAT 6. STAT Phosphorylation pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer 7. Dimerization Nucleus Nucleus Dimer->Nucleus 8. Nuclear Translocation DNA DNA Dimer->DNA 9. Binds to DNA Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation, Survival, Inflammation Transcription->Proliferation Inhibitor This compound Derivative (AFM-3) Inhibitor->pJAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro screening and evaluation of enzyme inhibitors.

Experimental_Workflow start Start: Compound Library prep Prepare Assay Components: - Purified Enzyme (JAK2) - Substrate & ATP - Assay Buffer start->prep dilute Serially Dilute Test Compounds start->dilute plate Plate Assay Components (Enzyme, Buffer, Compound) prep->plate dilute->plate incubate Pre-incubation plate->incubate react Initiate Reaction (Add Substrate/ATP) incubate->react incubate2 Reaction Incubation react->incubate2 detect Detect Signal (e.g., Luminescence) incubate2->detect analyze Data Analysis: - Calculate % Inhibition - Determine IC50 detect->analyze end End: Identify Hits analyze->end

Caption: General workflow for in vitro enzyme inhibition assay.

References

Spectroscopic comparison between (5-Amino-2-fluorophenyl)methanol and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount for ensuring identity, purity, and quality control throughout the manufacturing process. This guide provides a detailed spectroscopic comparison of the promising pharmaceutical intermediate, (5-Amino-2-fluorophenyl)methanol, and its common precursors, 2-fluoro-5-nitrobenzaldehyde and (2-fluoro-5-nitrophenyl)methanol.

The synthetic pathway to this compound typically involves the reduction of a nitro-substituted precursor. A common route begins with the commercially available 2-fluoro-5-nitrobenzaldehyde, which is first reduced to (2-fluoro-5-nitrophenyl)methanol. Subsequent reduction of the nitro group yields the final product, this compound. This multi-step synthesis necessitates distinct spectroscopic fingerprints for each compound, allowing for in-process monitoring and final product verification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between these compounds and for assessing the progress of the chemical transformations.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAromatic Protons-CH₂OH Protons-CHO Proton-NH₂ ProtonsSolvent
This compound) Not availableNot availableN/ANot availableNot available
(2-Fluoro-5-nitrophenyl)methanol 8.43 (dd, J=6.2, 2.9 Hz, 1H), 8.19 (ddd, J=9.0, 4.5, 2.9 Hz, 1H), 7.20 (t, J=9.0 Hz, 1H)[1]4.85 (d, J=3.6 Hz, 2H)[1]N/AN/ACDCl₃[1]
2-Fluoro-5-nitrobenzaldehyde Not availableN/ANot availableN/ANot available

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundAromatic Carbons-CH₂OH Carbon-CHO CarbonSolvent
This compound) Not availableNot availableN/ANot available
(2-Fluoro-5-nitrophenyl)methanol 162.5 (d, J=250.5 Hz), 147.8, 137.9 (d, J=8.1 Hz), 125.0 (d, J=10.0 Hz), 124.7 (d, J=6.9 Hz), 116.2 (d, J=23.6 Hz)[1]58.2[1]N/ACDCl₃[1]
2-Fluoro-5-nitrobenzaldehyde Not availableN/ANot availableNot available

Table 3: FTIR Spectroscopic Data (cm⁻¹)

CompoundKey Functional Group Absorptions
This compound) Not available
(2-Fluoro-5-nitrophenyl)methanol O-H stretch, C-N stretch (NO₂), C-F stretch
2-Fluoro-5-nitrobenzaldehyde C=O stretch (aldehyde), C-N stretch (NO₂), C-F stretch

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound) Predicted: 141.06 (M⁺)Predicted: [M+H]⁺: 142.06627, [M+Na]⁺: 164.04821
(2-Fluoro-5-nitrophenyl)methanol 171.03Not available
2-Fluoro-5-nitrobenzaldehyde 169.02Not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may need to be optimized based on the instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solid is fully dissolved.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Utilize a standard pulse sequence. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the appropriate reference (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal surface.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source. The mass spectrometer can be coupled with a Gas Chromatography (GC) system for sample introduction.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Synthetic and Analytical Workflow

To further clarify the relationships between the compounds and the analytical process, the following diagrams are provided.

Synthesis_Pathway 2-Fluoro-5-nitrobenzaldehyde 2-Fluoro-5-nitrobenzaldehyde (2-Fluoro-5-nitrophenyl)methanol (2-Fluoro-5-nitrophenyl)methanol 2-Fluoro-5-nitrobenzaldehyde->(2-Fluoro-5-nitrophenyl)methanol Reduction (e.g., NaBH₄) This compound This compound (2-Fluoro-5-nitrophenyl)methanol->this compound Nitro Group Reduction (e.g., H₂, Pd/C) Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursor_1 2-Fluoro-5-nitrobenzaldehyde Precursor_2 (2-Fluoro-5-nitrophenyl)methanol Precursor_1->Precursor_2 Final_Product This compound Precursor_2->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR Structure Verification FTIR FTIR Spectroscopy Final_Product->FTIR Functional Group ID MS Mass Spectrometry Final_Product->MS Molecular Weight Confirmation

References

Efficacy of (5-Amino-2-fluorophenyl)methanol Derivatives as Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the research regarding the antimicrobial efficacy of (5-Amino-2-fluorophenyl)methanol and its derivatives. To date, no published studies provide specific quantitative data, detailed experimental protocols, or elucidated signaling pathways related to the antimicrobial properties of this particular class of compounds.

This guide, therefore, aims to provide a framework for evaluating the potential of novel antimicrobial agents by examining a well-established class of fluorinated antimicrobials: Fluoroquinolones . By presenting the established data and methodologies for fluoroquinolones, we can create a valuable reference for researchers interested in exploring the potential of new compounds like this compound derivatives.

The information presented below is based on extensive research into the antimicrobial activity of various fluoroquinolones and serves as a template for the type of data and analysis required to assess a novel antimicrobial agent.

Comparative Efficacy of Fluoroquinolones

Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[1] Their efficacy varies depending on the specific derivative and the target microorganism. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several common fluoroquinolones against a range of clinically relevant bacteria.

Fluoroquinolone DerivativeStaphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Reference
Ciprofloxacin0.5 - 640.004 - 20.06 - 4[2]
Levofloxacin0.12 - 320.015 - 10.25 - 16
Moxifloxacin0.06 - 80.015 - 0.52 - 128
Delafloxacin0.008 - 40.015 - 10.06 - 16[3]

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following are key methodologies used in the assessment of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the agent in which there is no visible turbidity.

Zone of Inhibition Test (Agar Disk Diffusion)

This method assesses the susceptibility of bacteria to an antimicrobial agent.

Protocol:

  • Bacterial Lawn Preparation: A standardized bacterial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the agent.

Visualizing Antimicrobial Mechanisms and Workflows

Understanding the mechanism of action and the experimental process is crucial for drug development. Graphviz diagrams can be used to illustrate these complex relationships.

antimicrobial_workflow cluster_workflow Antimicrobial Efficacy Testing Workflow A Synthesize this compound Derivatives C Perform MIC Assay A->C D Perform Zone of Inhibition Test A->D B Prepare Standardized Bacterial Cultures B->C B->D E Determine Minimum Bactericidal Concentration (MBC) C->E F Analyze Structure-Activity Relationship (SAR) C->F D->F G Evaluate Cytotoxicity E->G F->A Optimize Structure H In Vivo Efficacy Studies G->H

Caption: A generalized workflow for the discovery and evaluation of novel antimicrobial agents.

fluoroquinolone_moa cluster_moa Mechanism of Action of Fluoroquinolones A Fluoroquinolone enters bacterial cell B Binds to DNA Gyrase (Gram-negative) or Topoisomerase IV (Gram-positive) A->B C Stabilizes DNA-enzyme complex B->C D Inhibition of DNA replication and repair C->D E Induction of SOS response D->E F Generation of reactive oxygen species (ROS) D->F G Cell death E->G F->G

Caption: Simplified signaling pathway for the bactericidal action of fluoroquinolones.

Conclusion and Future Directions

While direct experimental data on the antimicrobial properties of this compound derivatives is currently unavailable, the established methodologies and comparative data from related compounds like fluoroquinolones provide a robust framework for future investigations. Researchers are encouraged to utilize the outlined experimental protocols to screen these novel derivatives against a diverse panel of pathogenic bacteria. Subsequent structure-activity relationship studies, guided by the data generated, will be critical in optimizing their potential antimicrobial efficacy. Further exploration into their mechanism of action, cytotoxicity, and in vivo performance will be essential steps in determining their therapeutic potential.

References

A Comparative Benchmarking Guide to Synthetic Pathways for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool in the design of novel therapeutics. This guide provides an objective comparison of common synthetic pathways to fluorinated heterocycles, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

Electrophilic Fluorination: Direct C-H and C-X Functionalization

Electrophilic fluorination introduces a fluorine atom to an electron-rich center of a heterocyclic ring. Reagents such as Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are widely employed for this purpose. These reactions are often characterized by their mild conditions and broad substrate scope.

Experimental Protocol: Electrophilic Fluorination of 2-Aminopyridine with Selectfluor

This protocol describes the regioselective fluorination of 4-substituted 2-aminopyridines.[1][2]

  • To a solution of the 2-aminopyridine derivative (0.5 mmol) in a mixture of chloroform (2.5 mL) and water (2.5 mL), add Selectfluor (0.6 mmol).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer and extract the aqueous layer with chloroform (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated 2-aminopyridine.

Nucleophilic Aromatic Substitution (SNAr): Fluorination of Halo-Heterocycles

Nucleophilic aromatic substitution is a powerful method for introducing fluorine, particularly into electron-deficient heterocyclic systems. This pathway typically involves the displacement of a halide (commonly chloride) with a fluoride ion.

Experimental Protocol: Nucleophilic Fluorination of 2-Chloropyridine

This procedure outlines the fluorination of a 2-chloropyridine derivative using a tandem C-H fluorination/SNAr approach.[3]

  • C-H Fluorination Step: In a glovebox, add AgF₂ (1.0 mmol) to a solution of the pyridine substrate (0.5 mmol) in anhydrous acetonitrile (5.0 mL). Stir the mixture at room temperature for 1-2 hours.

  • Filter the reaction mixture through a short plug of silica gel, washing with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-fluoropyridine intermediate.

  • SNAr Step: To a solution of the crude 2-fluoropyridine in a suitable solvent (e.g., DMF, DMSO), add the desired nucleophile (e.g., an amine or thiol) and a base (e.g., NaH, K₂CO₃).

  • Heat the reaction mixture as required (e.g., 50-120 °C) and monitor by TLC.

  • After completion, quench the reaction, extract the product, and purify by column chromatography.

Radical Trifluoromethylation: C-H Functionalization

Radical trifluoromethylation offers a direct method for introducing the trifluoromethyl (CF₃) group, a prevalent motif in pharmaceuticals, onto a heterocyclic core. These reactions often proceed via C-H activation under mild conditions.[4][5]

Experimental Protocol: Radical C-H Trifluoromethylation of Pyridones

This protocol describes a light-mediated trifluoromethylation of pyridones using Langlois' reagent.[5]

  • In a vial, dissolve the pyridone substrate (0.125 mmol) and sodium trifluoromethylsulfinate (Langlois' reagent, 0.25 mmol) in DMSO (2 mL).

  • Stir the reaction mixture at room temperature under visible light irradiation for 24 hours. For less reactive substrates, sparging with oxygen may improve the yield.

  • Monitor the reaction by TLC or NMR.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the trifluoromethylated pyridone.

Data Presentation: A Comparative Overview

The following table summarizes key quantitative data for the described synthetic pathways, allowing for a direct comparison of their performance.

Pathway Heterocycle Reagents Temp. (°C) Time (h) Yield (%) Key Advantages Limitations Citation(s)
Electrophilic Fluorination 2-AminopyridineSelectfluor, H₂O/CHCl₃RT12-2470-95Mild conditions, high yields, good regioselectivity.Substrate must be sufficiently electron-rich.[1][2]
Nucleophilic Substitution (SNAr) PyridineAgF₂, MeCN then Nu⁻, BaseRT then 50-1201-1860-98Broad scope of nucleophiles, good for late-stage functionalization.Requires pre-functionalized halo-heterocycle or a two-step process.[3]
Radical Trifluoromethylation PyridoneNaSO₂CF₃, DMSO, lightRT2433-85Direct C-H functionalization, mild conditions.Yields can be variable, potential for side reactions.[5]

Visualizing Synthetic Workflows and Logic

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental workflows and the decision-making process for selecting a fluorination strategy.

Electrophilic_Fluorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-aminopyridine in CHCl3/H2O B Add Selectfluor A->B C Stir at RT (12-24h) B->C D Separate layers & Extract C->D E Dry & Concentrate D->E F Column Chromatography E->F

Workflow for Electrophilic Fluorination.

Nucleophilic_Fluorination_Workflow cluster_step1 Step 1: C-H Fluorination cluster_step2 Step 2: SNAr cluster_workup Workup & Purification A React Pyridine with AgF2 in MeCN B Filter & Concentrate A->B C Add Nucleophile & Base B->C D Heat as required C->D E Quench & Extract D->E F Column Chromatography E->F

Workflow for Tandem C-H Fluorination and SNAr.

Radical_Trifluoromethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyridone & Langlois' Reagent in DMSO B Stir under visible light (24h) A->B C Dilute with H2O & Extract B->C D Dry & Concentrate C->D E Column Chromatography D->E

Workflow for Radical Trifluoromethylation.

Pathway_Selection_Logic Start Select Fluorination Strategy Q1 Is the heterocycle electron-rich? Start->Q1 Q2 Is a halo-heterocycle readily available? Q1->Q2 No Electrophilic Electrophilic Fluorination (e.g., Selectfluor, NFSI) Q1->Electrophilic Yes Q3 Is direct C-H trifluoromethylation desired? Q2->Q3 No Nucleophilic Nucleophilic Substitution (SNAr) Q2->Nucleophilic Yes Radical Radical Trifluoromethylation Q3->Radical Yes

Decision matrix for selecting a fluorination pathway.

References

Isomeric Effects on the Therapeutic Potential of Aminofluorophenylmethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and aminomethanol moieties into phenyl-based structures has given rise to a class of compounds with significant therapeutic potential, particularly in the realm of infectious diseases and neuropharmacology. Within this class, the spatial arrangement of atoms, or stereoisomerism, plays a pivotal role in determining the biological activity, efficacy, and safety profile of these derivatives. This guide provides a comprehensive comparison of the isomeric effects of aminofluorophenylmethanol derivatives, with a primary focus on the well-studied antimalarial drug, mefloquine, as a representative example. Due to a scarcity of publicly available comparative data on other molecules within this class, this document will leverage the extensive research on mefloquine isomers to illustrate the profound impact of stereochemistry on therapeutic outcomes.

Comparative Biological Activity: The Case of Mefloquine Isomers

Mefloquine, a chiral molecule with two asymmetric carbon centers, is administered as a racemic mixture of its erythro-enantiomers: (+)-mefloquine and (-)-mefloquine. Research has unequivocally demonstrated that these enantiomers possess distinct pharmacological profiles, with significant implications for both its desired antimalarial activity and its adverse neuropsychiatric side effects.

Antimalarial Potency

The primary therapeutic application of mefloquine is the treatment and prophylaxis of malaria. In vitro studies consistently show that the (+)-enantiomer of mefloquine is more potent against various strains of Plasmodium falciparum than the (-)-enantiomer.

Table 1: Comparative In Vitro Antimalarial Activity of Mefloquine Enantiomers against Plasmodium falciparum

EnantiomerP. falciparum StrainIC₅₀ (nM)Reference
(+)-MefloquineW2 (chloroquine-resistant)24.5[1]
(-)-MefloquineW2 (chloroquine-resistant)Not specified as significantly different[2][3]
Racemic MefloquineBakoumba isolates24.5 (mean)[1]
(+)-MefloquinePF.IBS2 (chloroquine-resistant)1.17 µM[4]
(-)-MefloquinePF.IBS2 (chloroquine-resistant)4.09 µM[4]
Racemic MefloquinePF.IBS2 (chloroquine-resistant)Not specified[4]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Neurotoxicity and Off-Target Effects

A significant drawback of mefloquine is its association with neuropsychiatric adverse effects, including anxiety, depression, and psychosis.[5] Evidence strongly suggests that the (-)-enantiomer is the primary contributor to these off-target effects through its interaction with central nervous system receptors.

Table 2: Comparative Neurotoxicity and Receptor Binding of Mefloquine Enantiomers

Biological ActivityEnantiomerIC₅₀ / KᵢCell Line / ReceptorReference
Cytotoxicity (Neuronal Viability) Racemic MefloquineIC₅₀: 62 µM (5 min exposure)Rat Neurons[6]
Racemic MefloquineIC₅₀: 23 µM (20 min exposure)Rat Neurons[6]
Racemic MefloquineIC₅₀: 19 µM (24 h exposure)Rat Neurons[6]
Racemic MefloquineIC₅₀: ~6 µM (24h, ATP assay)SH-SY5Y[7]
Racemic MefloquineSignificant reduction at ≥25 µM (24h, MTT assay)SH-SY5Y[7]
Adenosine A2A Receptor Binding (-)-MefloquinePotent antagonistAdenosine A2A Receptor[8]
(+)-Mefloquine50-100 fold less potent than (-) isomerAdenosine A2A Receptor[5]
Serotonin 5-HT₂ₐ Receptor Binding (+)-MefloquineKᵢ = 0.71-341 nM (stereoselective)Human 5-HT₂ₐ Receptor[9]
(-)-MefloquineKᵢ = 0.71-341 nM (stereoselective)Human 5-HT₂ₐ Receptor[9]

Kᵢ (Inhibition constant) is an indication of the binding affinity of a compound to a receptor.

Experimental Protocols

The data presented in this guide are derived from a variety of in vitro assays. Below are detailed methodologies for the key experiments cited.

In Vitro Antimalarial Susceptibility Testing
  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are maintained in a controlled atmosphere with low oxygen and high carbon dioxide.

  • Drug Susceptibility Assay (Isotopic Microtest):

    • A suspension of parasitized red blood cells is exposed to serial dilutions of the test compounds (e.g., mefloquine enantiomers) in a 96-well microtiter plate.

    • [³H]-hypoxanthine is added to each well as a radiolabel for parasite nucleic acid synthesis.

    • The plates are incubated for 24-48 hours.

    • The cells are harvested, and the incorporation of the radioisotope is measured using a scintillation counter.

    • The 50% inhibitory concentration (IC₅₀) is determined by analyzing the dose-response curve.[1]

Neuronal Cytotoxicity Assays
  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y human neuroblastoma cells or primary rat cortical neurons) are cultured in appropriate media and conditions.

  • MTT Assay (Cell Viability):

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured spectrophotometrically.

    • The IC₅₀ value is calculated from the dose-response curve.[7]

  • LDH Assay (Cytotoxicity):

    • This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

    • After treatment with the test compounds, the cell culture supernatant is collected.

    • The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in a colored product.

    • The absorbance is read, and the percentage of cytotoxicity is calculated relative to a control with maximum LDH release.[10]

  • ATP Assay (Cellular Bioenergetics):

    • This assay quantifies the level of intracellular ATP as an indicator of cell health.

    • Following treatment, cells are lysed to release ATP.

    • The ATP concentration is measured using a luciferase-based reaction that produces light in proportion to the amount of ATP.

    • Luminescence is measured using a luminometer.[7]

Radioligand Receptor Binding Assay
  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., human adenosine A2A receptor) are prepared.

  • Binding Assay:

    • The cell membranes are incubated with a radiolabeled ligand (a molecule that binds specifically to the receptor) and various concentrations of the unlabeled test compound (e.g., mefloquine enantiomers).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified.

    • The IC₅₀ value is determined, and the Kᵢ value is calculated using the Cheng-Prusoff equation.[9]

Signaling Pathways and Mechanisms of Isomeric Action

The distinct biological effects of aminofluorophenylmethanol isomers can be attributed to their differential interactions with various cellular signaling pathways.

Antimalarial Mechanism of (+)-Mefloquine

The primary antimalarial action of mefloquine is the inhibition of protein synthesis in the parasite. Recent studies have identified the P. falciparum 80S ribosome as a direct target. The (+)-enantiomer is thought to bind more effectively to its target site on the ribosome, leading to a more potent inhibition of translation and parasite death.

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum Mefloquine (+)-Mefloquine Ribosome 80S Ribosome Mefloquine->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death

Caption: Antimalarial action of (+)-Mefloquine.

Neurotoxic Mechanisms of (-)-Mefloquine

The neuropsychiatric side effects of mefloquine are largely attributed to the (-)-enantiomer. This isomer exhibits a higher affinity for adenosine A2A receptors in the central nervous system, acting as an antagonist. This antagonism can disrupt normal neuronal signaling. Furthermore, mefloquine has been shown to interfere with calcium homeostasis and gap junction intercellular communication, which are critical for proper neuronal function.

Neurotoxicity_Mechanism cluster_neuron Neuron Mefloquine_neg (-)-Mefloquine A2A_Receptor Adenosine A2A Receptor Mefloquine_neg->A2A_Receptor Antagonizes Ca_Homeostasis Calcium Homeostasis Mefloquine_neg->Ca_Homeostasis Disrupts Gap_Junctions Gap Junctions Mefloquine_neg->Gap_Junctions Inhibits Neuronal_Signaling Normal Neuronal Signaling A2A_Receptor->Neuronal_Signaling Ca_Homeostasis->Neuronal_Signaling Gap_Junctions->Neuronal_Signaling Neurotoxicity Neuropsychiatric Side Effects Neuronal_Signaling->Neurotoxicity Experimental_Workflow Start Synthesis & Purification of Isomers In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Activity_Assay Primary Activity Assay (e.g., Antimalarial IC₅₀) In_Vitro_Screening->Activity_Assay Toxicity_Assay Cytotoxicity Assay (e.g., Neuronal IC₅₀) In_Vitro_Screening->Toxicity_Assay Cell_Based_Assays Cell-Based Assays Mechanism_Studies Mechanism of Action Studies Cell_Based_Assays->Mechanism_Studies Receptor_Binding Receptor Binding Assays (e.g., Kᵢ at off-targets) Cell_Based_Assays->Receptor_Binding In_Vivo_Studies In Vivo Studies Mechanism_Studies->In_Vivo_Studies Signaling_Pathways Signaling Pathway Analysis Mechanism_Studies->Signaling_Pathways Animal_Models Efficacy & Toxicity in Animal Models In_Vivo_Studies->Animal_Models Lead_Optimization Lead Optimization Activity_Assay->Cell_Based_Assays Toxicity_Assay->Cell_Based_Assays Receptor_Binding->In_Vivo_Studies Animal_Models->Lead_Optimization

References

A Comparative Guide to Purity Determination: qNMR vs. Alternative Methods for (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. For a key building block like (5-Amino-2-fluorophenyl)methanol, accurate and reliable purity assessment is paramount to ensure the safety, efficacy, and quality of the final drug product. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established alternative methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for determining the purity of this compound.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Its fundamental principle lies in the direct proportionality between the NMR signal area and the number of nuclei, enabling quantification without the need for an identical reference standard of the analyte.[2] HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of the main compound from its impurities.[3] GC-MS is a highly sensitive technique, particularly suitable for the analysis of volatile and semi-volatile compounds, though often requiring derivatization for polar molecules like amino alcohols.[4]

Comparative Analysis of Analytical Techniques

The selection of an analytical method for purity assessment is a critical decision in the pharmaceutical industry, influenced by factors such as the nature of the analyte and its potential impurities, the required accuracy and precision, and the intended application of the data. Below is a detailed comparison of qNMR, HPLC, and GC-MS for the purity determination of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[2]Comparative method based on separation and detection (typically UV).[3]Separation of volatile compounds in the gas phase with mass-based detection.[5]
Accuracy High, provides an absolute purity value against a certified internal standard.[6]High, but can be influenced by the response factors of impurities.[7]High, with good sensitivity, but may require derivatization which can introduce variability.[4]
Precision Excellent, with Relative Standard Deviation (RSD) typically below 1%.[8]Very good, with low RSD.Good, but can be affected by the reproducibility of the derivatization step.
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.[9]High, based on chromatographic separation. Co-eluting impurities can be an issue.[10]Excellent, combines chromatographic separation with mass-selective detection.
Reference Standard Requires a certified internal standard of a different compound.[8]Typically requires a reference standard of the analyte for accurate quantification of impurities.Requires reference standards for confirmation of identity and quantification.
Sample Throughput Moderate, sample preparation is relatively simple.[11]High, well-suited for automated routine analysis.Lower, sample preparation often involves a derivatization step.
"Inert" Impurities Can detect and quantify non-chromophoric and non-volatile impurities.May not detect impurities that lack a UV chromophore.[12]Only suitable for volatile or derivatizable impurities.
Instrumentation Cost High initial investment for NMR spectrometer.[11]Moderate to high, depending on the detector.Moderate to high.
Solvent Consumption Low, considered a "green" analytical technique.[11]High, requires continuous flow of mobile phase.Low, uses carrier gas.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to be a starting point for method development and validation for the purity assessment of this compound.

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of this compound using ¹H qNMR with an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer (≥ 400 MHz)

  • High-precision 5 mm NMR tubes

  • Analytical balance (accuracy ± 0.01 mg)

  • This compound sample

  • Internal Standard: Maleic acid (high purity, certified)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans (ns): 16

  • Acquisition Time (aq): ≥ 3 s

  • Spectral Width (sw): 20 ppm

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. For maleic acid, the vinyl proton signal is used.

  • Calculate the purity of the analyte using the following equation:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound by separating it from potential process-related impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation and Materials:

  • GC-MS system

  • Capillary column suitable for polar compounds (e.g., DB-5ms)

  • This compound sample

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Acetonitrile

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of acetonitrile and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-550

Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification is typically performed using an internal or external standard calibration.

Workflow and Pathway Diagrams

To visually represent the logical flow of the analytical methods, the following diagrams are provided in DOT language.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum transfer->nmr_acq processing Fourier transform, phase and baseline correction nmr_acq->processing integration Integrate analyte and internal standard signals processing->integration calculation Calculate purity using the qNMR equation integration->calculation HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh_sample Weigh and dissolve sample dilute Dilute to working concentration weigh_sample->dilute filter_sample Filter through 0.45 µm filter dilute->filter_sample inject Inject sample into HPLC filter_sample->inject separate Separate components on C18 column inject->separate detect Detect with UV detector separate->detect integrate_peaks Integrate all peaks in the chromatogram detect->integrate_peaks calculate_purity Calculate purity by area percent integrate_peaks->calculate_purity GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh_sample Weigh sample derivatize Derivatize with BSTFA weigh_sample->derivatize inject Inject derivatized sample into GC-MS derivatize->inject separate Separate components on capillary column inject->separate detect Detect with mass spectrometer separate->detect identify_impurities Identify impurities from mass spectra detect->identify_impurities quantify_impurities Quantify using a standard identify_impurities->quantify_impurities

References

Safety Operating Guide

Proper Disposal of (5-Amino-2-fluorophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (5-Amino-2-fluorophenyl)methanol as a hazardous chemical waste. Due to its classification as a halogenated aromatic amine, specific handling and disposal procedures are required to ensure personnel safety and environmental compliance.

Proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. The fundamental principle is to identify, segregate, and dispose of chemical waste in accordance with federal, state, and local regulations.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn, including gloves, safety goggles or a face shield, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

Key Safety Data Summary

Hazard ClassificationPrecautionary Measures
Acute Toxicity Avoid contact with skin, eyes, and clothing.[3][4] Do not ingest or inhale.[4]
Skin Irritation Wash hands thoroughly after handling.[3][4] In case of skin contact, wash with plenty of soap and water.[4]
Eye Irritation In case of eye contact, rinse cautiously with water for several minutes.[3][4]
Flammability Keep away from heat, sparks, open flames, and hot surfaces.[3][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following protocol outlines the necessary steps for its proper disposal.

1. Waste Identification and Classification:

  • This compound is a halogenated organic compound and an aromatic amine.[6][7] Due to these functional groups, it must be classified as hazardous chemical waste.

2. Waste Segregation:

  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[7][8]

  • Never mix this compound waste with incompatible chemicals such as acids, bases, or oxidizers to prevent dangerous reactions.[8][9]

3. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often the best choice for storing waste.[10]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container.[1][11] Do not use abbreviations or chemical formulas.[1]

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area that is at or near the point of generation.[12]

  • Ensure the container is kept tightly closed except when adding waste.[8]

5. Disposal of Empty Containers:

  • An empty container that held this compound should be triple-rinsed with a suitable solvent.[8][10]

  • The rinsate must be collected and disposed of as hazardous waste.[8][10]

  • After triple-rinsing, the container can be disposed of as regular trash after defacing the chemical label.[10]

6. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[2][12]

  • For unused or surplus this compound, it may be handled as a "lab pack," where a certified chemist will properly segregate and package the chemical for transport and disposal.[11]

Disposal Workflow

G cluster_prep Preparation cluster_procedure Disposal Procedure A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Classify as Halogenated Organic Hazardous Waste A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Segregate from Non-Halogenated and Incompatible Waste C->D E Use a Labeled, Compatible Waste Container D->E F Store in a Designated Satellite Accumulation Area E->F G Arrange for Professional Disposal via EHS F->G

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Personal protective equipment for handling (5-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of (5-Amino-2-fluorophenyl)methanol. Adherence to these protocols is essential for ensuring laboratory safety and proper disposal. The following procedures are based on best practices for handling similar chemical compounds, including fluorinated organic substances and aromatic amines.

Immediate Safety and Handling Precautions

This compound should be handled with caution, as aromatic amines and fluorinated compounds can present significant health risks. These risks may include irritation to the skin, eyes, and respiratory tract.[1][2] Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. Below is a summary of the required PPE for handling this compound.

Protection TypeSpecific RecommendationsSource/Standard
Eye and Face Protection Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4]ANSI Z87.1[4]
Hand Protection Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable option for general protection against splashes. For prolonged contact or handling of larger quantities, consider double-gloving or using gloves with a higher level of chemical resistance. Always consult the glove manufacturer's compatibility data.[3][5][6]Manufacturer's Data Sheets
Body Protection A laboratory coat is required. For procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[2][5]General Laboratory Practice
Respiratory Protection All work should be conducted in a properly functioning chemical fume hood to avoid the inhalation of vapors or dust.[3][7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.NIOSH Guidelines

Operational Plan for Safe Handling

A systematic workflow is crucial for safely managing this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receiving Receiving: - Inspect container integrity - Verify labeling storage Storage: - Store in a cool, dry, well-ventilated area - Keep container tightly closed receiving->storage ppe Don Appropriate PPE: - Safety goggles/face shield - Chemical-resistant gloves - Lab coat storage->ppe weighing Weighing & Preparation: - Use a chemical fume hood - Avoid generating dust ppe->weighing experiment Experimental Use: - Handle with care to prevent contact - Keep reaction vessels closed when possible weighing->experiment segregation Segregation: - Collect all waste containing the compound experiment->segregation containerization Containerization: - Use a labeled, sealed, chemically resistant container segregation->containerization disposal Disposal: - Dispose through a licensed hazardous waste facility containerization->disposal

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal Protocol:

  • Segregation : All waste containing this compound, including unused product and contaminated lab supplies (e.g., gloves, absorbent paper, and empty containers), must be collected in a designated and clearly labeled hazardous waste container.[2][6]

  • Containerization : Use a chemically resistant and sealable container for waste collection. Ensure the waste container is kept closed except when adding waste.[2][6]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The primary hazards (e.g., "Toxic," "Irritant") should also be indicated.

  • Storage : Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal : Dispose of the hazardous waste through a licensed environmental disposal service. Follow all local, state, and federal regulations for chemical waste disposal.[2][6] Under no circumstances should this chemical be disposed of down the drain.[6]

Emergency Procedures

Spill Response:

  • Small Spills : Alert others in the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Collect the absorbed material into a sealed container for proper waste disposal.

  • Large Spills : Evacuate the area immediately and contact your institution's emergency response team.

Exposure Response:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3] Remove any contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

cluster_assessment Hazard Assessment cluster_ppe Required PPE hazard Handling This compound eye Eye Protection: - Chemical Goggles - Face Shield (if splash risk) hazard->eye Risk of Splash hand Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) hazard->hand Risk of Skin Contact body Body Protection: - Lab Coat - Chemical Apron (if splash risk) hazard->body Risk of Contamination respiratory Respiratory Protection: - Chemical Fume Hood hazard->respiratory Risk of Inhalation

Caption: Logic for selecting PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.